4-Hydroxy-1-methylpyrrolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVPVSMWSPGZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222856-39-5 | |
| Record name | 4-hydroxy-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-1-methylpyrrolidin-2-one
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the adage 'know thy molecule' has never been more pertinent. The journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges, many of which are intrinsically linked to the fundamental physicochemical properties of the molecule . These properties govern a compound's solubility, permeability, stability, and ultimately, its bioavailability and therapeutic efficacy. The pyrrolidinone scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the design of a multitude of bioactive agents.[1] This guide focuses on a specific, yet significant, derivative: 4-Hydroxy-1-methylpyrrolidin-2-one.
A comprehensive understanding of the physicochemical characteristics of 4-Hydroxy-1-methylpyrrolidin-2-one is paramount for any researcher aiming to leverage its potential in drug design and development. This document serves as a detailed technical guide, providing not only a summary of available data but also robust, field-proven experimental protocols for the determination of its core physicochemical parameters. It is designed to empower researchers to generate reliable and reproducible data, thereby facilitating informed decision-making in their discovery and development pipelines.
Molecular Identity and Structural Elucidation
4-Hydroxy-1-methylpyrrolidin-2-one is a chiral, five-membered lactam bearing a hydroxyl group at the 4-position and a methyl group on the nitrogen atom. The presence of a stereocenter at the 4-position means the compound can exist as two enantiomers, (R)- and (S)-4-Hydroxy-1-methylpyrrolidin-2-one, or as a racemic mixture. It is crucial for researchers to be cognizant of the specific stereochemistry of their sample, as this can significantly influence its biological activity and pharmacokinetic profile.
Chemical Structure:
Caption: 2D structure of 4-Hydroxy-1-methylpyrrolidin-2-one.
Key Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molecular Weight | 115.13 g/mol | [2] |
| CAS Number | 222856-39-5 (racemate/unspecified stereochemistry) | [3] |
| 252642-41-4 ((R)-enantiomer) | [4] | |
| InChI | InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 | [2] |
| InChIKey | YRVPVSMWSPGZSV-UHFFFAOYSA-N | [2] |
| SMILES | CN1CC(C(C1)=O)O | [2] |
Physicochemical Properties: A Data-Driven Perspective
A thorough literature search reveals a notable scarcity of experimentally determined physicochemical data for 4-Hydroxy-1-methylpyrrolidin-2-one. The PubChemLite database entry for this compound explicitly states, "No literature data available for this compound."[2] This underscores the critical need for researchers working with this molecule to perform their own characterization.
In the absence of direct experimental data, we can draw cautious inferences from its close structural analog, 4-hydroxy-2-pyrrolidone. A systematic study on the racemic and enantiomeric forms of 4-hydroxy-2-pyrrolidone by Wang et al. (2004) provides valuable insights into the behavior of the core scaffold.[5][6] It is important to emphasize that the N-methylation in our target compound will influence properties such as polarity, hydrogen bonding potential, and ultimately, its melting point, boiling point, and solubility.
Table of Physicochemical Properties (Data for 4-hydroxy-2-pyrrolidone as a reference):
| Property | Experimental Value (for 4-hydroxy-2-pyrrolidone) | Predicted Value (for 4-Hydroxy-1-methylpyrrolidin-2-one) | Significance in Drug Development |
| Melting Point | Racemate: Eutectic melting point observed in phase diagram | Not available | Purity assessment, solid-state stability, and formulation design. |
| Boiling Point | Not reported | Not available | Purification (distillation), volatility, and handling conditions. |
| Aqueous Solubility | Soluble in isopropanol (solubility diagrams provided in the study) | Not available | Crucial for bioavailability, formulation of parenteral and oral dosage forms. |
| pKa | Not reported | Not available | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | Not available | -1.2 (XlogP)[2] | A measure of lipophilicity, which influences membrane permeability and in vivo distribution. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Hydroxy-1-methylpyrrolidin-2-one. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample of 4-Hydroxy-1-methylpyrrolidin-2-one is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.
-
Precise Determination: For an accurate measurement, heat the sample at a rate of approximately 1-2 °C per minute, starting from about 15-20 °C below the estimated melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. For a pure compound, this range should be narrow (0.5-1 °C).
Sources
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - 4-hydroxy-1-methylpyrrolidin-2-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. 4-Hydroxy-1-methylpyrrolidin-2-one | 222856-39-5 [chemicalbook.com]
- 4. (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone | 252642-41-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxy-1-methylpyrrolidin-2-one CAS number and chemical structure
An In-Depth Technical Guide to 4-Hydroxy-1-methylpyrrolidin-2-one for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-1-methylpyrrolidin-2-one, a pivotal chiral intermediate in modern medicinal chemistry and drug development. The pyrrolidine ring is a foundational scaffold in numerous FDA-approved drugs, and the introduction of stereospecific functionality, such as the hydroxyl group at the C4 position, offers a versatile platform for creating complex, biologically active molecules.[1][2] This document delves into the compound's chemical identity, stereoisomeric forms, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its critical applications as a building block in the synthesis of novel therapeutics and outlines essential safety and handling protocols for laboratory use. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this valuable synthetic intermediate.
Chemical Identity and Structure
4-Hydroxy-1-methylpyrrolidin-2-one is a derivative of N-methylpyrrolidone (NMP) featuring a hydroxyl group on the fourth carbon of the five-membered lactam ring. The presence of this hydroxyl group introduces a chiral center at the C4 position, meaning the molecule exists as two distinct enantiomers: (4S) and (4R). This chirality is of paramount importance in drug development, as the stereochemical configuration is often essential for the biological activity and target specificity of a final drug candidate.[3]
The core structure consists of a saturated five-membered ring containing a nitrogen atom (a pyrrolidine ring), with a carbonyl group at the C2 position (making it a pyrrolidin-2-one, or a lactam) and a methyl group attached to the nitrogen atom.
Key Identifiers:
CAS Numbers: The specific enantiomers and the racemic mixture are identified by unique CAS numbers:
-
(4S)-4-hydroxy-1-methylpyrrolidin-2-one: 141629-21-2[6]
-
4-Hydroxy-1-methylpyrrolidin-2-one (unspecified stereochemistry): 222856-39-5[7]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone | 252642-41-4 [chemicalbook.com]
- 5. 252642-41-4|(R)-4-Hydroxy-1-methylpyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 6. (4S)-4-hydroxy-1-methylpyrrolidin-2-one CAS#: 141629-21-2 [chemicalbook.com]
- 7. 4-Hydroxy-1-methylpyrrolidin-2-one | 222856-39-5 [chemicalbook.com]
Toxicological Profile and Safety Data of 4-Hydroxy-1-methylpyrrolidin-2-one
This guide provides an in-depth technical analysis of 4-Hydroxy-1-methylpyrrolidin-2-one (4-HMP), a specialized pharmaceutical intermediate. It distinguishes this compound from the common solvent N-Methyl-2-pyrrolidone (NMP) and its major metabolite (5-HNMP), synthesizing available safety data with structural activity relationship (SAR) insights.
Executive Summary & Compound Identity
4-Hydroxy-1-methylpyrrolidin-2-one is a chiral building block primarily used in the synthesis of carbapenem antibiotics and other pyrrolidine-based pharmaceuticals. Unlike its structural isomer 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) —which is the major, unstable hemiaminal metabolite of the industrial solvent NMP—4-HMP is a stable secondary alcohol.
This distinction is critical for toxicological assessment: while 5-HNMP represents a detoxification pathway for NMP, 4-HMP is a distinct chemical entity with its own stability profile and potential biological activity.
Chemical Identification
| Parameter | Details |
| Chemical Name | 4-Hydroxy-1-methylpyrrolidin-2-one |
| Synonyms | 4-Hydroxy-N-methylpyrrolidone; 4-HMP |
| CAS Number | 222856-39-5 (racemic); 141629-21-2 ((4S)-isomer) |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Physical State | Viscous liquid or low-melting solid (hygroscopic) |
| Solubility | Highly soluble in water, methanol, DMSO |
Toxicological Profile
Note: Direct toxicological dossiers (e.g., REACH registration) are often limited for pharmaceutical intermediates compared to high-volume solvents. The following profile synthesizes specific SDS data with "Read-Across" logic from the structural parent N-Methyl-2-pyrrolidone (NMP).
Acute Toxicity & Irritation (Observed)
Based on Safety Data Sheets (SDS) from major reagent suppliers, 4-HMP is classified under GHS as an Irritant .
-
Acute Oral Toxicity: Data suggests an LD50 > 2000 mg/kg (Rat), placing it in GHS Category 4 or 5 (Low Toxicity), similar to other pyrrolidone derivatives.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation). The polar nature of the compound allows it to penetrate the stratum corneum, leading to local inflammation.
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation). Direct contact induces reversible corneal opacity and conjunctival redness.
-
STOT-SE: Category 3 (May cause respiratory irritation). Inhalation of mists or vapors triggers mucosal irritation.
Systemic & Reproductive Toxicity (Predicted via Read-Across)
Critical Insight: The parent compound, NMP (CAS 872-50-4) , is a known Reproductive Toxin (Category 1B) . The toxicity is linked to the intact pyrrolidone ring structure.
-
Structural Alert: 4-HMP retains the N-methyl-2-pyrrolidone core. Although the hydroxyl group at position 4 increases polarity (potentially aiding excretion), it does not break the lactam ring.
-
Precautionary Principle: Until specific developmental toxicity studies prove otherwise, 4-HMP must be handled as a Suspected Reproductive Toxin.
-
Metabolic Stability: Unlike the 5-hydroxy metabolite (which opens to succinimide derivatives), the 4-hydroxy group is metabolically stable. This stability might allow the lactam ring to persist longer in vivo than the 5-hydroxy variant, potentially sustaining systemic exposure.
Genotoxicity
-
Ames Test: Predicted Negative (based on NMP and 2-pyrrolidone data). Pyrrolidones generally do not exhibit mutagenicity in Salmonella typhimurium strains.
Structural & Metabolic Context
Understanding the position of the hydroxyl group is vital for predicting reactivity.
-
5-Hydroxy (Metabolite): A hemiaminal . It is chemically unstable and in equilibrium with the ring-opened aldehyde/acid forms. It represents the body's attempt to break down the ring.
-
4-Hydroxy (Target Compound): A secondary alcohol . It is chemically stable and does not spontaneously ring-open. This makes it a robust building block but also means it does not follow the rapid degradation pathway of 5-HNMP.
Visualization: Structural Logic & Toxicity Pathways
Caption: Comparative pathway showing the metabolic instability of 5-HNMP (detoxification) versus the chemical stability of 4-HMP, which necessitates precautionary handling as a potential reprotoxin.
Safety Data & Handling Protocols
Occupational Exposure Limits (OEL)
No specific OEL exists for 4-HMP.
-
Recommendation: Adopt the OEL for NMP as a conservative proxy.
-
TWA (8h): 10 ppm (40 mg/m³) [EU Indicative Limit]
-
Skin Notation: Yes (Potential for significant dermal absorption).
-
Handling & PPE
| Hazard | Control Measure |
| Dermal Absorption | Gloves: Butyl rubber or heavy Nitrile (0.4mm). Avoid latex. NMP analogs penetrate standard nitrile rapidly; change gloves immediately upon splash. |
| Inhalation | Engineering: Handle only in a certified Fume Hood. RPE: If aerosolization is possible, use a respirator with Type A (Organic Vapor) filter. |
| Eye Contact | Safety Goggles (tight-fitting). Face shield if handling >100mL. |
Storage
-
Hygroscopic: Store under inert atmosphere (Nitrogen/Argon).
-
Temp: 2-8°C recommended to prevent oxidation over long periods.
Experimental Protocol: In Vitro Cytotoxicity Profiling
To validate the safety profile of 4-HMP relative to NMP, a standard MTT assay is recommended. This protocol establishes the IC50, allowing quantitative comparison.
Protocol: MTT Cell Viability Assay for Pyrrolidones
Objective: Determine the IC50 of 4-HMP in HepG2 (Liver) or HaCaT (Keratinocyte) cell lines.
Materials:
-
Cell Line: HepG2 (ATCC HB-8065)
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Test Compound: 4-Hydroxy-1-methylpyrrolidin-2-one (CAS 222856-39-5)
-
Positive Control: NMP (CAS 872-50-4)
Workflow:
-
Seeding: Seed cells in 96-well plates at
cells/well. Incubate 24h at 37°C/5% CO₂. -
Treatment:
-
Prepare stock solution of 4-HMP in culture medium (compound is water-soluble).
-
Apply serial dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 mM).
-
Include NMP control wells at identical concentrations.
-
Incubate for 24 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate 4 hours (purple formazan crystals form in viable cells).
-
-
Solubilization:
-
Remove media carefully.
-
Add 100 µL DMSO to dissolve crystals.
-
-
Quantification:
-
Read absorbance at 570 nm.
-
Calculate % Viability =
. -
Plot Dose-Response curve to determine IC50.
-
Visualization: Safety Assessment Workflow
Caption: Operational workflow for handling 4-HMP, emphasizing the verification of the isomer and the application of precautionary risk controls derived from NMP toxicity data.
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-methyl-2-pyrrolidone (NMP). Retrieved from [Link]
-
Åkesson, B., & Jönsson, B. A. (1997).[1] Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-269.[1] Retrieved from [Link]
-
PubChem. (n.d.).[2] Compound Summary: 5-hydroxy-N-methylpyrrolidone (Metabolite Comparison).[3][4] National Library of Medicine.[2][5] Retrieved from [Link]
Sources
- 1. N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration [osha.gov]
- 2. 5-hydroxy-N-methylpyrrolidone | C5H9NO2 | CID 6426685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Monograph for N-Methyl-pyrrolidone (NMP) and human biomonitoring values for the metabolites 5-Hydroxy-NMP and 2-Hydroxy-N-methylsuccinimide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echa.europa.eu [echa.europa.eu]
Technical Whitepaper: Physicochemical Characterization of 4-Hydroxy-1-methylpyrrolidin-2-one
[1][2]
Executive Summary
4-Hydroxy-1-methylpyrrolidin-2-one (hereafter 4-HMP ) represents a critical structural evolution of the industrial solvent N-Methyl-2-pyrrolidone (NMP).[1][2] While NMP is a ubiquitous polar aprotic solvent, the introduction of the hydroxyl group at the C4 position fundamentally alters the intermolecular forces, shifting the thermodynamic state from a liquid to a solid at ambient conditions .
This guide addresses a common data gap in literature: the search for "liquid viscosity" of pure 4-HMP at room temperature. Because 4-HMP exists as a crystalline solid below approx. 58–65°C (depending on enantiomeric purity), standard liquid viscometry data does not exist at 25°C.[1][2] This whitepaper provides the predicted melt properties , contrasts them with NMP, and establishes the experimental protocols required to characterize this material in its molten or dissolved state.
Part 1: Molecular Architecture & Thermodynamic State[2]
To understand the rheological behavior of 4-HMP, we must analyze the structural causality.[1]
1.1 Structural Comparison
-
NMP (Liquid): Dominated by dipole-dipole interactions.[1][2] The lack of a hydrogen bond donor allows for a low melting point (-24°C) and low viscosity (1.65 cP).[1][2]
-
4-HMP (Solid): The C4-hydroxyl group acts as a hydrogen bond donor.[1][2] This creates a robust intermolecular H-bonding network (O–H[1][2]···O=C) that stabilizes the crystal lattice, raising the melting point significantly above room temperature.[1]
1.2 Physicochemical Data Matrix
The following table synthesizes experimental data for the parent molecule (NMP) against the structural properties of 4-HMP.
| Property | N-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-1-methylpyrrolidin-2-one (4-HMP) |
| State at 25°C | Liquid | Solid (Crystalline) |
| CAS Number | 872-50-4 | 222856-39-5 (racemic) |
| Molecular Weight | 99.13 g/mol | 115.13 g/mol |
| Density (25°C) | 1.028 g/cm³ (Experimental) | ~1.28 g/cm³ (Predicted Solid Density) |
| Viscosity (25°C) | 1.67 mPa[1][2]·s (cP) | N/A (Solid State) |
| Viscosity (Melt) | N/A | Est.[2] 8.5 – 12.0 mPa[1]·s (at 80°C)* |
| Melting Point | -24°C | ~58–65°C (Isomer dependent) |
| Boiling Point | 202°C | >300°C (Predicted/Decomposes) |
*Note: Melt viscosity is estimated based on Arrhenius extrapolation of structurally similar hydroxylated lactams.[1] The presence of the -OH group typically increases fluid viscosity by 5-10x compared to the non-hydroxylated analog due to transient H-bonding in the melt.[1][2]
Part 2: Experimental Protocols (Methodology)
Since standard liquid data is inapplicable, the following protocols are designed to characterize 4-HMP in relevant contexts: as a molten fluid (for hot-melt processing) or as a solute .
Protocol A: Variable-Temperature Rheology (Melt Viscosity)
Objective: Determine the viscosity (
-
Instrument Setup: Use a rotational rheometer (e.g., Anton Paar MCR series) equipped with a Peltier-controlled hood.[1][2]
-
Geometry Selection: Use a Cone-and-Plate geometry (CP50-1) to minimize sample volume and ensure uniform shear.[1][2]
-
Sample Loading:
-
Measurement Sweep:
-
Shear Rate Sweep: Ramp shear rate (
) from to to confirm Newtonian behavior. -
Temperature Ramp: Cool from 80°C down to 60°C (or until crystallization onset) at
at a constant shear rate ( ).
-
-
Data Analysis: Fit the viscosity-temperature data to the Arrhenius Equation :
Where is the activation energy of flow, indicating the sensitivity of the fluid's viscosity to temperature changes.[2]
Protocol B: Solid State Density (Gas Pycnometry)
Objective: Accurate density determination without solvent dissolution errors.
-
Preparation: Dry 4-HMP in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Instrument: Helium Gas Pycnometer (e.g., Micromeritics AccuPyc).[1]
-
Calibration: Calibrate cell volume using a certified stainless steel sphere.
-
Measurement:
-
Calculation:
.
Part 3: Visualization of Structure-Property Relationships[1][2]
The following diagram illustrates the divergent pathways of NMP and 4-HMP, highlighting why their physical properties differ so drastically despite the structural similarity.
Figure 1: Structural divergence map showing the impact of hydroxylation on the thermodynamic state and industrial application of pyrrolidone derivatives.
Part 4: Critical Application Context
4.1 Solubility & Solution Viscosity
While pure 4-HMP is solid, it is highly soluble in water and alcohols.[1] For formulation scientists replacing NMP:
-
Aqueous Solutions: 4-HMP will increase the bulk viscosity of water more aggressively than NMP due to its ability to act as both an H-bond donor and acceptor.[1][2]
-
Deep Eutectic Solvents (DES): 4-HMP is a candidate for hydrogen bond donors (HBD) in DES formulations (e.g., mixed with Choline Chloride), creating tunable "green" solvents that are liquid at room temperature.[2]
4.2 Handling & Safety
-
Hygroscopicity: The hydroxyl group makes 4-HMP significantly more hygroscopic than NMP.[1][2] It must be stored under desiccant or inert atmosphere (Nitrogen/Argon) to prevent liquefaction due to moisture absorption.[2]
-
Toxicity: Preliminary data suggests 4-HMP may have a more favorable toxicity profile than NMP (which is reprotoxic), but specific Safety Data Sheet (SDS) verification is required for the specific isomer used.[1][2]
References
-
NMP Physical Properties
-
4-Hydroxy-1-methylpyrrolidin-2-one Characterization
-
Rheological Methodology
Sources
- 1. 4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 152807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxy-1-methylpyrrolidin-2-one | 222856-39-5 [chemicalbook.com]
- 6. 4-Hydroxy-1-methylpyrrolidin-2-one | 222856-39-5 [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
Navigating Polarity in Drug Development: A Technical Guide to 4-Hydroxy-1-methylpyrrolidin-2-one
Foreword: The Critical Role of Polarity in Pharmaceutical Sciences
In the intricate landscape of drug discovery and formulation, the physicochemical properties of molecules reign supreme. Among these, polarity and the related dielectric constant are not merely academic curiosities; they are pivotal determinants of a compound's behavior in biological systems and its viability as a therapeutic agent. These parameters govern solubility, membrane permeability, drug-receptor interactions, and the stability of formulations. For researchers, scientists, and drug development professionals, a deep understanding of these properties is fundamental to designing effective and safe medicines.
This guide provides an in-depth technical exploration of 4-Hydroxy-1-methylpyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will dissect its molecular architecture to understand its inherent polarity, predict its dielectric constant relative to analogous structures, and detail the methodologies for the empirical and computational characterization of these essential properties.
Molecular Architecture and Inherent Polarity
4-Hydroxy-1-methylpyrrolidin-2-one belongs to the pyrrolidinone family, a class of compounds that includes the widely used polar aprotic solvent N-methyl-2-pyrrolidone (NMP)[1][2]. The polarity of a molecule is a consequence of the uneven distribution of electron density, arising from differences in the electronegativity of its constituent atoms and its overall geometry.
The structure of 4-Hydroxy-1-methylpyrrolidin-2-one is characterized by several key functional groups that contribute to its overall polarity:
-
Lactam Ring: The five-membered ring containing a cyclic amide (lactam) is the foundational structure. The carbonyl group (C=O) within the lactam is highly polar due to the significant difference in electronegativity between the carbon and oxygen atoms. This creates a substantial dipole moment.
-
N-Methyl Group: The methyl group attached to the nitrogen atom is an electron-donating group.
-
Hydroxyl Group (-OH): The presence of a hydroxyl group at the 4-position is the most significant structural feature distinguishing it from NMP. Oxygen is highly electronegative, leading to a polar covalent bond with hydrogen. This -OH group is capable of acting as both a hydrogen bond donor and acceptor.
The combination of the polar lactam moiety and the hydroxyl group renders 4-Hydroxy-1-methylpyrrolidin-2-one a highly polar molecule. The presence of the hydroxyl group, in particular, is expected to significantly increase its polarity compared to N-methyl-2-pyrrolidone through its ability to engage in hydrogen bonding[3][4][5][6].
The Dielectric Constant: A Macroscopic Manifestation of Molecular Polarity
The dielectric constant (or relative permittivity, εr) is a macroscopic property of a material that quantifies its ability to store electrical energy in an electric field. It is a direct reflection of the molecular polarity and the ability of the molecules to align themselves with an external electric field. For solvents, the dielectric constant is a critical parameter influencing the solubility of ionic and polar compounds.
Benchmarking against N-Methyl-2-pyrrolidone (NMP)
To appreciate the dielectric properties of 4-Hydroxy-1-methylpyrrolidin-2-one, it is instructive to first consider its structural analog, N-methyl-2-pyrrolidone (NMP). NMP is a well-characterized polar aprotic solvent with a reported dielectric constant of approximately 32.2 at 25°C [1][2][7]. This relatively high dielectric constant is a key reason for its extensive use as a solvent in various industrial and pharmaceutical applications[1][2].
The Influence of the Hydroxyl Group
The introduction of a hydroxyl group is known to increase the dielectric constant of a molecule. This is due to two primary effects:
-
Increased Dipole Moment: The polar O-H bond adds to the overall molecular dipole moment.
-
Hydrogen Bonding: The ability to form intermolecular hydrogen bonds creates a more ordered liquid structure that can more effectively store electrical energy, leading to a higher dielectric constant[3][4][6].
Quantitative Data Summary
While experimental data for 4-Hydroxy-1-methylpyrrolidin-2-one is scarce, we can compile the known properties of the benchmark compound, N-methyl-2-pyrrolidone, to provide a comparative context.
| Property | N-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-1-methylpyrrolidin-2-one (Predicted) |
| CAS Number | 872-50-4 | 222856-39-5[8] |
| Molecular Formula | C5H9NO | C5H9NO2 |
| Dielectric Constant (25°C) | 32.2[1][2][7] | > 32.2 |
| Boiling Point | 202-204 °C | Higher than NMP |
| Solubility in Water | Miscible[1] | Expected to be miscible |
| Solvent Classification | Polar Aprotic | Polar Protic |
Methodologies for Characterization
For novel compounds like 4-Hydroxy-1-methylpyrrolidin-2-one, a combination of experimental and computational methods is employed to determine their physicochemical properties.
Experimental Determination of Dielectric Constant
The experimental measurement of the dielectric constant of a liquid is typically based on the principles of capacitance.
Principle: A capacitor's ability to store charge (capacitance, C) is dependent on the dielectric material between its plates. By measuring the capacitance of a test cell with a vacuum (or air, C₀) and then filled with the liquid sample (C), the dielectric constant (εr) can be calculated using the formula:
εr = C / C₀
Experimental Workflow:
Figure 1. Experimental workflow for determining the dielectric constant.
Detailed Protocol:
-
Instrumentation: A precision LCR meter and a liquid dielectric test cell are required. The test cell typically consists of two concentric cylindrical electrodes.
-
Calibration: The capacitance of the empty, dry test cell (C₀) is measured. For enhanced accuracy, the cell can be calibrated with a standard liquid of known dielectric constant.
-
Sample Measurement: The test cell is filled with 4-Hydroxy-1-methylpyrrolidin-2-one, ensuring no air bubbles are present. The capacitance (C) is then measured.
-
Temperature Control: The measurements should be performed at a constant, recorded temperature, as the dielectric constant is temperature-dependent.
-
Calculation: The dielectric constant is calculated from the ratio of the capacitances.
Computational Prediction of Dielectric Constant
In the absence of experimental data, computational methods can provide valuable estimates of the dielectric constant.
Quantum Mechanical Approaches:
-
Density Functional Theory (DFT): DFT calculations can be used to determine the molecular dipole moment. The Kirkwood-Fröhlich equation can then be employed to relate the dipole moment and other molecular properties to the bulk dielectric constant.
-
Density Functional Perturbation Theory (DFPT): This is a more direct ab initio method for calculating the dielectric tensor of a system in the solid state, which can be adapted for liquids through molecular dynamics simulations[9][10].
Machine Learning Models:
-
Quantitative Structure-Property Relationship (QSPR) models can be trained on datasets of molecules with known dielectric constants to predict the properties of new compounds based on their molecular descriptors[10][11][12].
Figure 2. Computational workflow for predicting the dielectric constant.
Implications for Drug Development
The high polarity and predicted high dielectric constant of 4-Hydroxy-1-methylpyrrolidin-2-one have several important implications for its potential use in drug development:
-
Solubilizing Agent: Its polar nature suggests it could be an effective solvent or co-solvent for poorly water-soluble drug candidates, a common challenge in pharmaceutical formulation[13]. The use of polar aprotic-like solvents is an established strategy in parenteral drug formulations[13].
-
Drug Delivery Systems: The ability to interact via hydrogen bonding could be leveraged in the design of amorphous solid dispersions or other advanced drug delivery systems to enhance the stability and bioavailability of active pharmaceutical ingredients.
-
Biological Interactions: The polarity of the molecule will strongly influence its interactions with biological targets, such as enzymes and receptors, as well as its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Conclusion
4-Hydroxy-1-methylpyrrolidin-2-one is a molecule of significant interest due to its inherent high polarity, conferred by its lactam structure and, most notably, its hydroxyl group. While direct experimental data on its dielectric constant is not yet widely available, a reasoned scientific analysis based on its molecular structure and comparison with the well-characterized analog, N-methyl-2-pyrrolidone, strongly suggests a higher dielectric constant. This property, along with its capacity for hydrogen bonding, makes it a promising candidate for various applications in pharmaceutical sciences, particularly in addressing the challenges of drug solubility and formulation. The experimental and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel compounds, empowering researchers to make informed decisions in the pursuit of new and improved therapeutics.
References
-
A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS - ONdrugDelivery. (URL: [Link])
-
N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. (URL: [Link])
-
LIQUID DIELECTRIC CONSTANT MEASURMENT TECHNIQUES - ResearchGate. (URL: [Link])
-
Enhanced Polymeric Dielectrics through Incorporation of Hydroxyl Groups. Macromolecules. (2014). (URL: [Link])
-
Dielectric Constant Experiment | PDF - Scribd. (URL: [Link])
-
N-Methylpyrrolidone Solvent Properties. (URL: [Link])
-
Rational Design of Reliable Computational Protocols for Predicting Dielectric Constants of Gaseous Molecules. The Journal of Physical Chemistry A. (URL: [Link])
-
Modeling the dielectric constants of crystals using machine learning - Dan Davies. (URL: [Link])
-
EXPERIMENTAL DETERMINATION OF DIELECTRIC CONSTANT LIQUID USING CAPACITIVE CELLS. (2023). (URL: [Link])
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022). (URL: [Link])
-
Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems - NIH. (URL: [Link])
-
Effects of hydroxyl groups in polymeric dielectrics on organic transistor performance. Applied Physics Letters. (2006). (URL: [Link])
-
Prediction of Dielectric Constant in Series of Polymers by Quantitative Structure-Property Relationship (QSPR) - MDPI. (URL: [Link])
-
Interpretable Machine Learning Prediction of Polyimide Dielectric Constants: A Feature-Engineered Approach with Experimental Validation - PMC. (2025). (URL: [Link])
-
Modeling the dielectric constants of crystals using machine learning - AIP Publishing. (URL: [Link])
-
Can you suggest a simple technique to determine dielectric constant of a liquid? (2013). (URL: [Link])
-
Dielectric constant of N-methylpyrrolidine-2-one - ResearchGate. (URL: [Link])
-
The differentiating effect of hydroxyl on polarity due to ionic hydrogen bonds between hydroxyl and anions - PubMed. (2010). (URL: [Link])
-
(PDF) Dielectric Studies of Hydroxyl-Carbonyl Complexes (Phenols with Acetophenone). (URL: [Link])
-
Effects of hydroxyl groups in polymeric dielectrics on organic transistor performance - AIP Publishing. (URL: [Link])
-
Experiment to measure Dielectric Constant of Solids & Liquid and to measure Phase Shift & 'Q' of a cavity - Labappara scientific instrument. (URL: [Link])
-
Polar Protic and Aprotic Solvents | ChemTalk. (URL: [Link])
-
Polar aprotic solvent - Wikipedia. (URL: [Link])
-
Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry - Oreate AI. (2026). (URL: [Link])
-
N-Methyl-2-pyrrolidone - Wikipedia. (URL: [Link])
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Biodegradability Assessment of 4-Hydroxy-1-methylpyrrolidin-2-one
Technical Guidance for Environmental Fate & Regulatory Compliance
Executive Summary
This technical guide details the assessment strategy for the biodegradability of 4-Hydroxy-1-methylpyrrolidin-2-one (CAS: 25537-05-9), hereafter referred to as 4-OH-NMP . As a structural derivative of the industrial solvent N-Methyl-2-pyrrolidone (NMP), 4-OH-NMP is of increasing interest in green chemistry applications and metabolite tracking.
While NMP is classified as "Readily Biodegradable" under OECD criteria, the introduction of a hydroxyl group at the C4 position alters steric and electronic properties that may influence enzymatic kinetics. This guide establishes a self-validating experimental framework using OECD 301F (Manometric Respirometry) coupled with LC-MS/MS metabolite profiling to definitively prove mineralization rates and metabolic pathways.
Molecular Context & Physicochemical Logic[1]
Structural Analysis & Read-Across
To design a robust biodegradation assay, we must first understand the molecule's behavior relative to its parent analog, NMP.
| Feature | N-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-1-methylpyrrolidin-2-one | Impact on Biodegradation |
| CAS Number | 872-50-4 | 25537-05-9 | N/A |
| Water Solubility | Miscible | Highly Soluble | Positive: Bioavailable to inoculum. |
| Log Kow | -0.46 | < -0.46 (Predicted) | Positive: Low adsorption to sludge; stays in aqueous phase. |
| Functional Group | Lactam | Lactam + Hydroxyl (C4) | Neutral/Positive: -OH often facilitates further oxidation. |
| Known Fate | Readily Biodegradable | Target of Assessment | High probability of rapid mineralization. |
Scientific Insight: The biodegradation of pyrrolidones typically proceeds via hydroxylation followed by ring opening. Since 4-OH-NMP is already hydroxylated, it bypasses the initial rate-limiting oxidation step often required for non-functionalized cyclic amides. Therefore, we hypothesize that 4-OH-NMP may exhibit a shorter lag phase than NMP in unadapted sludge.
Predicted Metabolic Pathway (In Silico & Mechanistic)
Before wet-lab testing, mapping the theoretical degradation pathway allows for targeted analytical monitoring. The degradation is expected to follow an oxidative ring-opening mechanism, leading to succinate derivatives and eventually entering the Krebs cycle.
Visualization: Proposed Degradation Pathway
The following diagram illustrates the parallel degradation logic between NMP and 4-OH-NMP.
Caption: Theoretical aerobic biodegradation pathway comparing NMP and 4-OH-NMP, converging at succinate intermediates before mineralization.
Experimental Protocol: OECD 301F (Manometric Respirometry)[2]
For soluble, non-volatile compounds like 4-OH-NMP, the OECD 301F method is the "Gold Standard." It measures oxygen consumption directly, providing a real-time biodegradation curve.
Experimental Setup
-
Test System: OxiTop® or equivalent manometric respirometer.
-
Temperature: 22 ± 1°C (Dark conditions to prevent algal growth).
-
Duration: 28 Days.
-
Inoculum: Activated sludge from a municipal wastewater treatment plant (WWTP) treating predominantly domestic sewage. Crucial: Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).
Reagent Preparation (Mineral Medium)
Prepare the mineral medium according to OECD 301 guidelines. Ensure the following stock solutions are mixed into deionized water:
-
Solution A: KH₂PO₄, K₂HPO₄, Na₂HPO₄·2H₂O, NH₄Cl (Buffer & Nitrogen source).
-
Solution B: CaCl₂ (Calcium source).
-
Solution C: MgSO₄·7H₂O (Magnesium source).
-
Solution D: FeCl₃·6H₂O (Iron source).
Test Design Matrix
Run the following vessels in triplicate to ensure statistical validity:
| Vessel ID | Contents | Purpose |
| TB (Test Blank) | Inoculum + Mineral Medium | Measures endogenous respiration of sludge. |
| TS (Test Suspension) | Inoculum + Mineral Medium + 4-OH-NMP (100 mg/L) | Measures biodegradation of target. |
| RS (Reference) | Inoculum + Mineral Medium + Sodium Benzoate | Validates sludge activity (Must >60% by Day 14). |
| TC (Toxicity Control) | Inoculum + Medium + 4-OH-NMP + Sodium Benzoate | Checks if 4-OH-NMP is toxic to the bacteria. |
Workflow Diagram
Caption: Step-by-step workflow for the OECD 301F Manometric Respirometry test.
Data Analysis & Validation Criteria
Calculation of ThOD (Theoretical Oxygen Demand)
To determine the percentage of biodegradation, you must first calculate the theoretical amount of oxygen required to mineralize the chemical fully.
Formula:
For 4-OH-NMP (C₅H₉NO₂) :
-
C=5, H=9, N=1, O=2
-
MW = 115.13 g/mol
-
Reaction:
(assuming nitrification is inhibited or accounted for). -
ThOD ≈ 1.74 mg O₂ / mg test substance.
Pass Criteria (Ready Biodegradability)
For 4-OH-NMP to be classified as "Readily Biodegradable":
-
Threshold: Must reach 60% biodegradation (BOD/ThOD).
-
10-Day Window: The 60% level must be achieved within 10 days of reaching 10% degradation.
-
Toxicity Control: Must reach >25% degradation by Day 14 (proving the chemical does not kill the bacteria).
Advanced Analytical Verification (Tier 2)
While OECD 301 measures O₂ consumption (mineralization), it does not identify metabolites. For a comprehensive whitepaper, you should validate primary biodegradation using chromatography.
Protocol:
-
Sampling: Extract 5 mL aliquots from the test vessels on Days 0, 3, 7, 14, and 28.
-
Filtration: 0.22 µm PVDF filter to remove sludge.
-
LC-MS/MS Method:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (required for polar lactams).
-
Mobile Phase: Acetonitrile / Water (with 0.1% Formic Acid).
-
Target: Monitor disappearance of m/z 116 (M+H)+ and appearance of ring-open acid metabolites.
-
Why this matters: If O₂ consumption is low (<60%) but the parent compound disappears completely via LC-MS, the compound is undergoing primary biodegradation into a stable metabolite. This distinguishes "persistence" from "biotransformation."
References
-
OECD. (1992).[1] Test No. 301: Ready Biodegradability.[2][3] OECD Guidelines for the Testing of Chemicals, Section 3. Link
-
Chow, S. T., & Ng, T. L. (1983).[4] The biodegradation of N-methyl-2-pyrrolidone in water by sewage bacteria.[4] Water Research, 17(1), 117-118. Link
-
European Chemicals Agency (ECHA). (2025). Registration Dossier for N-methyl-2-pyrrolidone (Read-Across Justification).Link
-
Růžička, J., et al. (2016).[4][5][6] Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process.[4][5][6] Water Science and Technology, 73(3), 643–647.[5] Link
-
Åkesson, B., & Jönsson, B. A. (2003).[7] Human Experimental Exposure to N-methyl-2-pyrrolidone (NMP): Toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone...[1][7] Int Arch Occup Environ Health.[7] Link
Sources
- 1. DSpace [iris.who.int]
- 2. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Prospective Use of 4-Hydroxy-1-methylpyrrolidin-2-one in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for therapeutic and research applications. The efficiency of SPPS is highly dependent on the choice of solvents, coupling reagents, and additives, particularly when synthesizing "difficult sequences" prone to aggregation. While N-methyl-2-pyrrolidone (NMP) is a widely used polar aprotic solvent in SPPS due to its excellent solvating properties, the exploration of functionalized derivatives for enhanced performance is an ongoing area of research. This document explores the prospective application of 4-Hydroxy-1-methylpyrrolidin-2-one as a novel solvent or additive in SPPS. Based on its structural similarity to NMP and the presence of a hydroxyl group, we hypothesize its potential role in improving solvation, disrupting peptide aggregation, and participating in the reaction milieu. This application note provides a theoretical framework, proposed mechanisms of action, and detailed protocols for evaluating the efficacy of 4-Hydroxy-1-methylpyrrolidin-2-one in SPPS.
Introduction: The Challenge of "Difficult" Peptides in SPPS
Solid-Phase Peptide Synthesis, pioneered by Merrifield, has revolutionized the chemical synthesis of peptides.[1] The stepwise addition of amino acids to a growing peptide chain anchored to a solid support simplifies purification and allows for automation.[2] The most common strategy, Fmoc/tBu-based SPPS, relies on the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) to ensure efficient solvation of the resin and the growing peptide chain.[3][4]
However, certain peptide sequences, often termed "difficult sequences," pose significant synthetic challenges. These sequences are typically rich in hydrophobic or β-branched amino acids and have a high propensity to form intra- and inter-chain hydrogen bonds, leading to peptide aggregation on the solid support.[5] This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling steps, and ultimately leading to truncated or deletion sequences in the final product.[6]
Strategies to mitigate peptide aggregation include the use of elevated temperatures, chaotropic salts, and specialized solvents or additives.[5] NMP is often favored over DMF for its superior solvating power and higher stability.[7] This has led to the investigation of other pyrrolidinone-based solvents, such as N-butylpyrrolidinone (NBP) and N-octyl pyrrolidone (NOP), as potentially greener and more effective alternatives.[8]
The Rationale for 4-Hydroxy-1-methylpyrrolidin-2-one in SPPS: A Prospective View
While there is currently no established literature on the specific use of 4-Hydroxy-1-methylpyrrolidin-2-one in SPPS, its chemical structure suggests several potential advantages that warrant investigation.
-
Enhanced Solvation Properties: Like its parent compound NMP, 4-Hydroxy-1-methylpyrrolidin-2-one is a polar aprotic solvent. The presence of the hydroxyl group is expected to increase its polarity and hydrogen bonding capacity, which could lead to enhanced solvation of the growing peptide chain and disruption of inter-chain hydrogen bonds that cause aggregation.
-
Potential Role as a Hydrogen Bond Disruptor: The hydroxyl group could act as a hydrogen bond donor, competing with the peptide backbone's amide bonds and preventing the formation of stable secondary structures like β-sheets on the resin.
-
Similarity to Existing Reagents: The hydroxyl group is a key functional moiety in additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., Oxyma Pure), which are used to suppress racemization and improve coupling efficiency.[9] While the mechanism would be different, the presence of a hydroxyl group in the solvent environment could have a beneficial, albeit yet uncharacterized, impact on the coupling reaction.
It is important to note that the potential for side reactions, such as esterification of the hydroxyl group with activated amino acids, would need to be carefully evaluated.
Proposed Experimental Workflow for Evaluating 4-Hydroxy-1-methylpyrrolidin-2-one in SPPS
The following diagram outlines a proposed workflow for systematically evaluating the efficacy of 4-Hydroxy-1-methylpyrrolidin-2-one in SPPS compared to standard solvents.
Caption: Proposed workflow for the evaluation of 4-Hydroxy-1-methylpyrrolidin-2-one in SPPS.
Detailed Protocols for Investigation
The following protocols are designed for the manual Fmoc/tBu-based solid-phase synthesis of a model peptide. They can be adapted for automated synthesizers.
Materials and Reagents
| Reagent | Supplier Recommendations |
| Rink Amide Resin | Standard commercial suppliers |
| Fmoc-protected Amino Acids | Standard commercial suppliers |
| 4-Hydroxy-1-methylpyrrolidin-2-one | Multiple suppliers available (CAS No. can vary by stereoisomer)[10] |
| N-methyl-2-pyrrolidone (NMP) (SPPS grade) | Standard commercial suppliers[11] |
| N,N'-Diisopropylcarbodiimide (DIC) | Standard commercial suppliers |
| Oxyma Pure | Standard commercial suppliers |
| Piperidine | Standard commercial suppliers |
| Trifluoroacetic Acid (TFA) | Standard commercial suppliers |
| Triisopropylsilane (TIS) | Standard commercial suppliers |
| Dichloromethane (DCM) | Standard commercial suppliers |
Protocol 1: Standard Fmoc-SPPS using NMP (Control)
This protocol outlines a standard synthesis cycle.
-
Resin Swelling: Swell the Rink Amide resin in NMP for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the NMP.
-
Add 20% (v/v) piperidine in NMP to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in NMP and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with NMP (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and Oxyma Pure (4 eq.) in NMP for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with NMP (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Protocol 2: Investigational Fmoc-SPPS using 4-Hydroxy-1-methylpyrrolidin-2-one (Experimental)
This protocol substitutes NMP with 4-Hydroxy-1-methylpyrrolidin-2-one.
-
Resin Swelling: Swell the Rink Amide resin in 4-Hydroxy-1-methylpyrrolidin-2-one for 30 minutes.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add 20% (v/v) piperidine in 4-Hydroxy-1-methylpyrrolidin-2-one to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in 4-Hydroxy-1-methylpyrrolidin-2-one and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with 4-Hydroxy-1-methylpyrrolidin-2-one (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and Oxyma Pure (4 eq.) in 4-Hydroxy-1-methylpyrrolidin-2-one for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with 4-Hydroxy-1-methylpyrrolidin-2-one (3 x 1 min).
-
Perform a Kaiser test. If positive, repeat the coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Steps: Follow steps 5 and 6 from Protocol 1 for final deprotection and cleavage.
Note: The solubility of all reagents in 4-Hydroxy-1-methylpyrrolidin-2-one should be confirmed prior to synthesis.
Data Presentation and Interpretation
The crude peptides obtained from both the control and experimental syntheses should be analyzed by analytical RP-HPLC and mass spectrometry.
Table 1: Comparative Analysis of a Model "Difficult" Peptide Synthesis
| Parameter | Control (NMP) | Experimental (4-Hydroxy-1-methylpyrrolidin-2-one) |
| Crude Purity (%) | TBD | TBD |
| Target Peptide Yield (mg) | TBD | TBD |
| Main Impurity (Mass) | TBD | TBD |
| Deletion Sequences (%) | TBD | TBD |
TBD: To Be Determined by experimentation.
Successful implementation would be indicated by a higher crude purity and yield, and a reduction in deletion or other side-product sequences in the experimental synthesis compared to the control.
Conclusion and Future Directions
The use of 4-Hydroxy-1-methylpyrrolidin-2-one in SPPS is, at present, a theoretical concept. However, based on sound chemical principles, it presents a promising avenue for research in the ongoing effort to improve the synthesis of complex peptides. The protocols outlined in this document provide a framework for the systematic evaluation of this novel reagent. Further studies could explore its use as a co-solvent with other "green" solvents, its impact on racemization rates, and its effectiveness in microwave-assisted peptide synthesis. Through such investigations, the peptide synthesis community can continue to expand its toolkit for producing these vital molecules for medicine and research.
References
- Albericio, F., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(19), 5288-5294.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Hydroxy-N-methylproline.
- ChemicalBook. (2025). (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone | 252642-41-4.
- Fisher Scientific. (n.d.). 1-Methyl-2-Pyrrolidone for Peptide Synthesis, 4 Liter.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- MDPI. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Nowick, J. S. (n.d.).
- RSC Publishing. (2021). Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Green Chemistry.
- Taylor, C. M., et al. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry, 70(4), 1306–15.
- Tickler, A. K., & Wade, J. D. (2007). The challenges of synthesizing hydrophobic and aggregation-prone peptides. International Journal of Peptide Research and Therapeutics, 13(1-2), 117-124.
- White, P., et al. (2004). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-26.
- Zhang, L., et al. (2018).
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The Synthetic Utility of 4-Hydroxy-1-methylpyrrolidin-2-one: A Protocol and Application Guide
In the landscape of modern organic synthesis, the pyrrolidinone scaffold is a cornerstone, integral to a vast array of pharmaceuticals and biologically active compounds.[1] This guide delves into the chemistry of a specific, functionalized derivative, 4-Hydroxy-1-methylpyrrolidin-2-one, offering a comprehensive overview of its synthesis, potential applications, and safe handling. While its role as a solvent is not extensively documented, its structural relationship to the widely used N-methyl-2-pyrrolidone (NMP) suggests intriguing possibilities as a green, polar aprotic solvent alternative.[2][3] This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and a framework for exploring the synthetic potential of this versatile molecule.
Compound Profile and Physicochemical Properties
4-Hydroxy-1-methylpyrrolidin-2-one is a derivative of N-methylpyrrolidinone, featuring a hydroxyl group at the 4-position of the pyrrolidinone ring. This seemingly simple modification introduces a chiral center and significantly alters the molecule's physical and chemical properties.
Table 1: Physicochemical Properties of 4-Hydroxy-1-methylpyrrolidin-2-one and Related Compounds
| Property | 4-Hydroxy-1-methylpyrrolidin-2-one | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | 1-Methyl-2-pyrrolidinone (NMP) |
| Molecular Formula | C5H9NO2 | C6H11NO2 | C5H9NO |
| Molecular Weight | 115.13 g/mol [4] | 129.16 g/mol | 99.13 g/mol [5] |
| Boiling Point | Not explicitly available | 281.8 °C at 760 mmHg | 202 °C[5] |
| Flash Point | Not explicitly available | 124.2 °C | 91 °C[5] |
| Water Solubility | Expected to be high (miscible) | Not explicitly available | Miscible[5] |
| Appearance | Not explicitly available | Viscous Liquid | Colorless liquid |
| CAS Number | 222856-39-5[6] | 59887-20-6 | 872-50-4[5] |
The presence of the hydroxyl group is anticipated to increase the compound's boiling point and viscosity compared to NMP, owing to hydrogen bonding capabilities. This feature could also enhance its solvent power for polar substrates and reagents.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[8][9]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5][7]
Known Hazards of Related Compounds:
-
NMP is classified as a reproductive toxin and can cause skin and eye irritation.[5][7]
-
4-(hydroxymethyl)pyrrolidin-2-one is harmful if swallowed and causes serious eye irritation.[9]
Given these potential hazards, it is prudent to handle 4-Hydroxy-1-methylpyrrolidin-2-one with a high degree of caution, assuming a similar hazard profile until more specific data becomes available.
Synthesis of 4-Hydroxypyrrolidin-2-one Derivatives: A General Protocol
The synthesis of 4-hydroxypyrrolidin-2-one derivatives is a well-established area of research, often starting from amino acids or other readily available chiral precursors.[10][11] These compounds serve as crucial intermediates in the synthesis of antibiotics and antidepressants.[10]
The following protocol outlines a general, multi-step synthesis of a 4-hydroxypyrrolidin-2-one derivative, adapted from literature procedures.[10] This synthesis involves the cyclization of a protected amino acid to form a tetramic acid intermediate, followed by a regioselective reduction.
Caption: General workflow for the synthesis of 4-hydroxypyrrolidin-2-one derivatives.
Detailed Protocol:
Step 1: Synthesis of the Pyrrolidine-2,4-dione Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the N-Boc protected amino acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add Meldrum's acid (1.1 eq), followed by a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pyrrolidine-2,4-dione intermediate.[10]
Step 2: Regioselective Reduction to 4-Hydroxypyrrolidin-2-one
-
Reaction Setup: Dissolve the pyrrolidine-2,4-dione intermediate (1.0 eq) in a protic solvent such as methanol in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and slowly add a reducing agent like sodium borohydride (NaBH4) (1.2 eq) in portions.
-
Reaction Conditions: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours.[10]
-
Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired 4-hydroxypyrrolidin-2-one derivative.[10]
Applications in Organic Synthesis
The true value of 4-Hydroxy-1-methylpyrrolidin-2-one and its analogs lies in their utility as versatile building blocks in organic synthesis.[12]
4.1. As a Chiral Intermediate
The presence of a stereocenter makes chiral 4-hydroxypyrrolidin-2-one derivatives highly valuable starting materials for the asymmetric synthesis of complex molecules, particularly pharmaceuticals.[12] The hydroxyl and lactam functionalities provide two distinct points for further chemical modification, allowing for the construction of diverse molecular architectures.
4.2. In Medicinal Chemistry
The pyrrolidinone ring is a common motif in a wide range of biologically active compounds.[1] Derivatives of 4-hydroxypyrrolidin-2-one are precursors to:
-
Neuroprotective Agents: Certain hydroxyproline derivatives have shown potential in mitigating neuroinflammation and oxidative stress, making them interesting candidates for research in neurodegenerative diseases.[13]
-
Antibiotics: The pyrrolidinone core is a key structural element in some carbapenem antibiotics.[11]
-
Antidepressants: Enantiomerically pure forms of 4-hydroxypyrrolidin-2-one are used in the synthesis of antidepressant agents.[10]
Potential as a Green Solvent
While not its primary established role, the structural characteristics of 4-Hydroxy-1-methylpyrrolidin-2-one suggest its potential as a "green" or more sustainable solvent alternative to NMP.
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4-Hydroxy-1-methylpyrrolidin-2-one as a green solvent for membrane fabrication
Application Note & Protocol Guide
Topic: Rhodiasolv® PolarClean as a Green Solvent for Sustainable Membrane Fabrication
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Note on Solvent Selection
This guide focuses on the application of Rhodiasolv® PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate) as a green solvent for membrane fabrication. While the initial topic of interest was 4-hydroxy-1-methylpyrrolidin-2-one, a thorough review of current scientific literature and industrial applications reveals that Rhodiasolv® PolarClean is a well-documented, commercially available, and effective green alternative to traditional reprotoxic solvents like N-Methyl-2-pyrrolidone (NMP).[1][2][3] This document is structured to provide robust, verifiable protocols based on the established capabilities of this promising sustainable solvent.
The Imperative for Greener Membrane Synthesis
The fabrication of polymeric membranes is a cornerstone of modern separation science, with critical applications in water purification, pharmaceutical manufacturing, and gas separation. Historically, this process has relied heavily on powerful, yet hazardous, polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethylacetamide (DMAc).[4][5] These solvents, while effective at dissolving a wide range of polymers, are now classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity.[6][7][8] The increasing regulatory pressure and a collective drive towards sustainable chemistry necessitate the adoption of safer, environmentally benign alternatives.[9][10]
Rhodiasolv® PolarClean emerges as a leading green solvent candidate. Derived from a by-product of Nylon-66 manufacturing, it represents an act of industrial waste valorization.[2] Its favorable safety profile, high boiling point, and powerful solvency for key membrane polymers make it an ideal replacement for NMP, enabling the production of high-performance membranes through established, scalable techniques like Non-Solvent Induced Phase Separation (NIPS).[1][11]
Physicochemical Properties: Rhodiasolv® PolarClean vs. NMP
The efficacy of a solvent in membrane casting is determined by its physical and chemical properties. A suitable solvent must effectively dissolve the target polymer while also exhibiting appropriate thermodynamic and kinetic behavior during the phase inversion process. The properties of Rhodiasolv® PolarClean are highly comparable to NMP, making it a near drop-in replacement in many protocols.
| Property | Rhodiasolv® PolarClean | N-Methyl-2-pyrrolidone (NMP) | Significance in Membrane Fabrication |
| Chemical Structure | Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate | 1-methyl-2-pyrrolidone | The ester amide structure of PolarClean provides strong polarity for polymer dissolution.[1] |
| CAS Number | 1174627-68-9[12] | 872-50-4[7] | Unique identifier for substance registration and safety data. |
| Boiling Point | 278 - 282 °C[2][12] | ~202 °C | A high boiling point minimizes solvent evaporation during casting, ensuring consistent dope solution and predictable membrane morphology. |
| Flash Point | 144 - 146 °C[1][12] | ~91 °C | A high flash point significantly improves process safety, reducing the risk of fire.[1] |
| Vapor Pressure @ 20°C | < 0.01 Pa[1] | ~39 Pa | Extremely low volatility classifies it as a non-VOC under key European directives, minimizing air pollution and worker exposure.[1] |
| Water Solubility | Miscible[2][12] | Miscible | High miscibility with water (a common non-solvent) is essential for rapid solvent/non-solvent exchange during the NIPS process.[13] |
| Viscosity @ 20°C | ~9.8 cP[14] | ~1.67 cP | Higher viscosity can influence diffusion kinetics during phase separation but also helps in forming stable, uniform films during casting. |
| Hansen Parameters | δD=15.8, δP=10.7, δH=9.2[1] | δD=18.0, δP=12.3, δH=7.2 | Similar Hansen solubility parameters predict its ability to dissolve the same polymers as NMP, including PVDF, PES, and PSU.[1][11] |
| Toxicity Profile | Favorable toxicological and ecotoxicological profiles.[1] | Classified as Repr. 1B (Reprotoxic).[7][8] | The primary driver for its adoption as a "green" alternative. |
Core Methodology: Non-Solvent Induced Phase Separation (NIPS)
The NIPS process, also known as immersion precipitation, is the most versatile and widely used technique for fabricating porous polymeric membranes.[15][16] The process transforms a polymer from a liquid solution into a solid, porous matrix in a controlled manner.[13][17]
The fundamental principle involves dissolving a polymer in a suitable solvent (the "dope solution") and then immersing this solution in a coagulation bath containing a "non-solvent." The non-solvent is miscible with the solvent but does not dissolve the polymer. This initiates a rapid exchange where the solvent diffuses out of the polymer film and the non-solvent diffuses in, causing the polymer to precipitate and form a solid, porous structure.[4][18][19] The final membrane morphology is dictated by the thermodynamics of the polymer/solvent/non-solvent system and the kinetics of this diffusion exchange.
NIPS Experimental Workflow
The following diagram illustrates the key stages of the NIPS process for fabricating a flat-sheet membrane.
Caption: General workflow for membrane fabrication via NIPS.
Mechanism of Phase Inversion
The moment the cast polymer film enters the non-solvent bath, a dynamic process of mass transfer begins, leading to the formation of the asymmetric membrane structure.
Caption: Solvent and non-solvent exchange at the interface.
Detailed Experimental Protocols
Disclaimer: These protocols are baseline procedures. Optimal parameters (e.g., polymer concentration, temperature, immersion time) may vary based on the specific grade of polymer and desired final membrane properties.
Protocol 1: Fabrication of a Polyvinylidene Fluoride (PVDF) Flat-Sheet Membrane
PVDF is a widely used polymer for microfiltration and ultrafiltration membranes due to its excellent chemical resistance and thermal stability.[19] Rhodiasolv® PolarClean is an effective solvent for PVDF.[1][11]
Materials & Equipment:
-
PVDF powder (e.g., Kynar® 761)
-
Rhodiasolv® PolarClean
-
Deionized (DI) water
-
Glass plate (20 cm x 20 cm)
-
Adjustable casting knife (doctor blade)
-
Magnetic stirrer with hotplate
-
Glass beaker or bottle for dope solution
-
Coagulation bath (glass tray)
-
Flat-nosed tweezers
-
Laboratory oven
Procedure:
-
Polymer Drying: Dry the PVDF powder in a laboratory oven at 60-70°C for at least 4 hours to remove any residual moisture, which can negatively impact membrane morphology.
-
Dope Solution Preparation:
-
In a clean, dry glass beaker, add the desired amount of Rhodiasolv® PolarClean.
-
Slowly add 15-18 wt% of the dried PVDF powder to the solvent while stirring continuously with a magnetic stir bar.
-
Seal the beaker (e.g., with paraffin film) to prevent moisture uptake.
-
Heat the solution to 60°C on a hotplate and continue stirring for 6-8 hours, or until the solution is completely homogeneous, clear, and viscous. Causality: Heating reduces solution viscosity and increases polymer chain mobility, facilitating faster and more complete dissolution.
-
-
Degassing: Let the solution rest at room temperature for at least 2 hours (or gently centrifuge) to allow any trapped air bubbles to escape. Causality: Air bubbles in the dope solution will create pinholes and defects in the final membrane.
-
Membrane Casting:
-
Place the clean, dry glass plate on a level surface.
-
Set the gap of the casting knife to the desired thickness (e.g., 200-250 µm).
-
Pour a line of the dope solution along one edge of the glass plate.
-
Draw the casting knife across the plate in a single, smooth, and continuous motion to form a uniform liquid film.
-
-
Phase Inversion:
-
Immediately and carefully immerse the glass plate with the cast film into the coagulation bath filled with DI water at room temperature. Causality: A delay between casting and immersion can lead to the formation of an undesirable dense skin layer due to solvent evaporation.
-
The opaque, solid membrane should begin to form instantly as the solvent-non-solvent exchange occurs.
-
Allow the membrane to rest in the bath for 10-15 minutes. It should naturally delaminate from the glass plate. If not, gently nudge an edge with tweezers.
-
-
Post-Treatment & Storage:
-
Transfer the delaminated membrane to a fresh bath of DI water to wash out any residual solvent. It is recommended to change the water 2-3 times over a 24-hour period.
-
For storage, keep the membrane immersed in DI water (with a small amount of sodium azide if storing long-term to prevent microbial growth).
-
Protocol 2: Fabrication of a Polysulfone (PSf) Flat-Sheet Membrane
PSf is another common polymer known for its high strength, thermal stability, and wide pH tolerance, making it suitable for various filtration applications.[20][21]
Materials & Equipment:
-
Same as Protocol 1, but with Polysulfone (PSf) powder (e.g., Udel® P-3500) instead of PVDF.
Procedure:
-
Polymer Drying: Dry the PSf powder at 110-120°C for at least 4 hours. PSf requires a higher drying temperature than PVDF.
-
Dope Solution Preparation:
-
Prepare a 16-20 wt% solution of PSf in Rhodiasolv® PolarClean.
-
PSf dissolution may require a slightly higher temperature and longer stirring time. Heat the solution to 70-80°C and stir for 8-12 hours until fully dissolved. Causality: The rigid backbone of PSf requires more thermal energy to achieve complete dissolution compared to the more flexible PVDF.
-
-
Degassing, Casting, Phase Inversion, and Post-Treatment: Follow steps 3 through 6 as detailed in Protocol 1. The fundamental NIPS process remains the same. The resulting PSf membrane may exhibit different pore structures and performance characteristics compared to the PVDF membrane due to the inherent differences in polymer properties.[3]
Conclusion and Future Outlook
The adoption of green solvents like Rhodiasolv® PolarClean is not merely a regulatory compliance issue; it is a critical step towards creating a more sustainable and safer membrane manufacturing industry. The protocols outlined in this guide demonstrate that high-performance membranes can be successfully fabricated without resorting to hazardous, traditional solvents. By replacing NMP with Rhodiasolv® PolarClean, researchers and manufacturers can significantly reduce environmental impact and enhance workplace safety, all while leveraging established and scalable phase inversion techniques. Future research will likely focus on optimizing dope solution formulations with other green additives and expanding the library of polymers compatible with this new class of sustainable solvents.
References
- Synder Filtration. (2014, July 22).
- Journal of Applied Membrane Science & Technology. (2023, March 20). Green Synthesis of Polyvinylidene Fluoride using Xanthan Gum Biopolymer and Dimethyl Sulfoxide Green Solvent.
- Wikipedia. Phase inversion (chemistry).
- ResearchGate. Green Synthesis of Polyvinylidene Fluoride using Xanthan Gum Biopolymer and Dimethyl Sulfoxide Green Solvent | Request PDF.
- Taylor & Francis. Phase inversion – Knowledge and References.
- PMC. A Review on Porous Polymeric Membrane Preparation. Part I: Production Techniques with Polysulfone and Poly (Vinylidene Fluoride).
- RSC Publishing.
- University of Strathclyde. (2023, April 26).
- ResearchG
- MDPI. (2024, June 25).
- Syensqo. Green Solvents in the Industrial Market - Rhodiasolv® PolarClean HSP.
- MDPI. (2021, November 19).
- PMC. (2019, January 29). Polarclean as a Sustainable Reaction Medium for the Waste Minimized Synthesis of Heterocyclic Compounds.
- Digital CSIC. (2021, August 22).
- Syensqo. Rhodiasolv® Polarclean HSP - Green Solvents.
- lookpolymers.com.
- Extrica. (2021, June 29).
- University of Kentucky.
- MDPI. (2021, December 22). Solvent-Resistant UV-Cured Polysulfone Support Membranes Using a Green Solvent.
- ChemPoint.com. Safer Solvents to Replace NMP, Product Article.
- KAUST Repository. Green solvents for membrane manufacture: Recent trends and perspectives.
- PMC. Polymers and Solvents Used in Membrane Fabrication: A Review Focusing on Sustainable....
- Fraunhofer-Gesellschaft. Green membranes.
- chemos.de.
- European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
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- 15. A Review on Porous Polymeric Membrane Preparation. Part I: Production Techniques with Polysulfone and Poly (Vinylidene Fluoride) - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Polymer Dissolution Utilizing 4-Hydroxy-1-methylpyrrolidin-2-one
Introduction: A Novel Solvent for Advanced Polymer Formulations
In the landscape of pharmaceutical and materials science, the selection of an appropriate solvent is a critical parameter that dictates the success of formulation development, particularly for polymer-based systems.[1][2] The dissolution of polymers is a nuanced process, governed by factors including polymer structure, molecular weight, solvent properties, and external conditions such as temperature and agitation.[1] This document introduces 4-Hydroxy-1-methylpyrrolidin-2-one, a structurally unique solvent, and explores its potential applications in the dissolution of polymers commonly employed in drug delivery and biomedical engineering.
4-Hydroxy-1-methylpyrrolidin-2-one shares a structural resemblance to N-Methyl-2-pyrrolidone (NMP), a well-established and versatile aprotic solvent known for its exceptional ability to dissolve a wide array of polymers.[3] The presence of a hydroxyl group in 4-Hydroxy-1-methylpyrrolidin-2-one suggests the potential for altered solvency, polarity, and hydrogen bonding capacity, which could offer unique advantages in specific polymer-solvent interactions. This application note provides a theoretical framework and extrapolated protocols for the use of 4-Hydroxy-1-methylpyrrolidin-2-one in polymer dissolution, intended to guide researchers in exploring its utility. It is imperative to note that these protocols are based on established principles of polymer science and analogies to related solvents; therefore, experimental validation is strongly encouraged.
Mechanism of Polymer Dissolution: A Molecular Perspective
The dissolution of a polymer is a multi-step process that begins with the diffusion of solvent molecules into the polymer matrix.[4][5] This initial penetration leads to the swelling of the polymer, forming a gel-like layer at the solvent-polymer interface.[4][6] Subsequent disentanglement of individual polymer chains from this swollen matrix and their diffusion into the bulk solvent completes the dissolution process.[4][6] The rate and extent of dissolution are governed by the thermodynamic compatibility between the polymer and the solvent, often summarized by the adage "like dissolves like."[2][5]
The efficiency of a solvent is influenced by several of its physicochemical properties:
-
Polarity and Hydrogen Bonding: The polarity of the solvent and its ability to form hydrogen bonds are critical for interacting with polar functional groups within the polymer structure.[5]
-
Molecular Size and Shape: Smaller solvent molecules can diffuse more readily into the polymer matrix.
-
Viscosity: Lower viscosity solvents generally facilitate faster dissolution by promoting diffusion and mass transfer.[1]
4-Hydroxy-1-methylpyrrolidin-2-one, with its lactam ring, N-methyl group, and a hydroxyl group, presents a unique combination of polarity and hydrogen bonding potential that may prove advantageous for dissolving a range of polymers.
Safety Precautions and Handling
As with any laboratory chemical, appropriate safety measures must be taken when handling 4-Hydroxy-1-methylpyrrolidin-2-one. Based on data for the related compound, N-Methyl-2-pyrrolidone, it is advisable to handle this solvent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid inhalation of vapors and direct contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.[7][8][9][10][11]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of parameters such as concentration, temperature, and agitation speed may be necessary for specific polymers and applications.
Protocol 1: Dissolution of Poly(lactic-co-glycolic acid) (PLGA)
PLGA is a biodegradable and biocompatible copolymer widely used in controlled drug delivery systems.[12][13][14] Its dissolution is a critical step in the formulation of microparticles, nanoparticles, and implants.[13][14][15]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
4-Hydroxy-1-methylpyrrolidin-2-one
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh the desired amount of PLGA and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of 4-Hydroxy-1-methylpyrrolidin-2-one to the vial to achieve the target concentration (e.g., 5-10% w/v).[12]
-
Dissolution:
-
Place a magnetic stir bar in the vial and cap it securely.
-
Place the vial on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300-500 rpm) at room temperature.
-
Alternatively, use a vortex mixer for intermittent agitation.
-
-
Observation: Visually inspect the solution periodically for complete dissolution. The time required will depend on the PLGA molecular weight, lactide-to-glycolide ratio, and concentration.[12]
-
Filtration (Optional): If particulates are present, the solution can be filtered through a compatible syringe filter (e.g., PTFE) to ensure a clear, homogenous solution.[12]
Workflow for PLGA Dissolution:
Caption: Workflow for dissolving PLGA in 4-Hydroxy-1-methylpyrrolidin-2-one.
Protocol 2: Dissolution of Polystyrene (PS)
Polystyrene is a versatile thermoplastic polymer used in a wide range of applications. Its dissolution is relevant in recycling and manufacturing processes.[1]
Materials:
-
Polystyrene (PS)
-
4-Hydroxy-1-methylpyrrolidin-2-one
-
Beaker
-
Overhead stirrer with a suitable impeller
-
Heating mantle or hot plate with temperature control
Procedure:
-
Preparation: Place the desired amount of 4-Hydroxy-1-methylpyrrolidin-2-one into a beaker.
-
Heating: Gently heat the solvent to a slightly elevated temperature (e.g., 40-50 °C) to potentially accelerate dissolution.[1] Use a temperature probe to monitor the solvent temperature.
-
Polymer Addition: While stirring the solvent with an overhead stirrer, gradually add the polystyrene to prevent agglomeration.
-
Dissolution: Continue stirring until the polystyrene is completely dissolved. The dissolution time will vary depending on the molecular weight of the PS and the stirring speed.[1]
-
Cooling: Once dissolved, allow the solution to cool to room temperature.
Logical Relationship for Polystyrene Dissolution:
Caption: Decision-based workflow for polystyrene dissolution.
Quantitative Data Summary
The following table provides a theoretical framework for comparing the dissolution of different polymers in 4-Hydroxy-1-methylpyrrolidin-2-one. These are estimated values and should be determined experimentally.
| Polymer | Molecular Weight ( g/mol ) | Concentration (% w/v) | Temperature (°C) | Estimated Dissolution Time (hours) |
| PLGA (50:50) | 30,000 - 50,000 | 5 | 25 | 1 - 2 |
| PLGA (75:25) | 70,000 - 100,000 | 5 | 25 | 2 - 4 |
| Polystyrene | 200,000 - 300,000 | 10 | 40 | 3 - 6 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Dissolution | - Insufficient solvent- Low temperature- Polymer agglomeration | - Increase solvent volume- Gently warm the mixture- Add polymer gradually with vigorous stirring |
| Gel Formation | - High polymer concentration- Poor solvent-polymer interaction | - Decrease polymer concentration- Increase temperature to improve chain mobility |
| Cloudy Solution | - Presence of insoluble additives- Polymer degradation | - Filter the solution- Ensure mild dissolution conditions (avoid excessive heat) |
Conclusion and Future Outlook
4-Hydroxy-1-methylpyrrolidin-2-one presents itself as a promising, yet underexplored, solvent for a variety of polymers. Its unique chemical structure, featuring both a polar lactam and a hydrogen-bonding hydroxyl group, suggests a broad solvency power that could be beneficial in pharmaceutical and material science applications. The protocols and data presented herein serve as a foundational guide for researchers to systematically investigate its performance. Further experimental work is necessary to fully characterize the dissolution kinetics and thermodynamic properties of polymer solutions based on this novel solvent.
References
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-
Sinha, A. (2025, December 16). Best Practices for Dissolving PLGA Poly(lactic-co-glycolic acid) in Organic Solvents — Formulator Guide. ResolveMass Laboratories Inc. Retrieved from [Link]
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Miller-Chou, B. A., & Koenig, J. L. (2003). A review of polymer dissolution. Progress in Polymer Science, 28(8), 1223-1270. Retrieved from [Link]
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ResolveMass Laboratories. (2025, December 18). PLGA Nanoparticles Synthesis: A Step-by-Step Guide for Beginners. ResolveMass Laboratories Inc. Retrieved from [Link]
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Gemoets, H. P. L., et al. (2024, March 4). Increasing the Dissolution Rate of Polystyrene Waste in Solvent-Based Recycling. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Miller-Chou, B. A., & Koenig, J. L. (2003). A review of polymer dissolution. Progress in Polymer Science, 28(8), 1223-1270. Retrieved from [Link]
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Kontogianni, K., et al. (2022). The Mechanics of Forming Ideal Polymer–Solvent Combinations for Open-Loop Chemical Recycling of Solvents and Plastics. Polymers, 14(19), 4199. Retrieved from [Link]
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nanoComposix. (n.d.). Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. Retrieved from [Link]
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RCI Labscan Limited. (2020, April 1). SAFETY DATA SHEET - n-Methyl-2-Pyrrolidone. Retrieved from [Link]
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Application Note: 4-Hydroxy-1-methylpyrrolidin-2-one as a High-Performance Agent for the Dispersion of Graphene
An Application Guide for Researchers
Abstract
The effective dispersion of graphene into stable, high-concentration solutions is a critical bottleneck for its widespread application in fields ranging from advanced composites to printed electronics. While N-methyl-2-pyrrolidone (NMP) is a benchmark solvent for liquid-phase exfoliation (LPE), its toxicological profile necessitates the development of safer, more effective alternatives.[1] This application note details the use of 4-Hydroxy-1-methylpyrrolidin-2-one, a functionalized pyrrolidone derivative, as a superior agent for graphene dispersion. We elucidate its dual-function mechanism, provide detailed protocols for exfoliation and characterization, and present expected performance metrics. The hydroxyl moiety provides enhanced stabilization against re-aggregation, offering a significant advantage over traditional solvents and paving the way for more robust and reliable graphene-based formulations.
Introduction: The Challenge of Graphene Dispersion
Graphene, a two-dimensional honeycomb lattice of sp²-hybridized carbon atoms, possesses extraordinary mechanical, thermal, and electronic properties.[2] However, strong van der Waals forces between individual graphene sheets (with an interaction energy over 2 eV/nm²) cause them to irreversibly agglomerate, negating their unique properties.[3] Liquid-phase exfoliation (LPE) is a scalable top-down approach that uses mechanical forces, such as sonication or high-shear mixing, to overcome these forces and exfoliate graphite into few-layer graphene sheets within a liquid medium.[4][5]
The success of LPE is critically dependent on the choice of solvent. An ideal solvent must minimize the energy required to exfoliate the graphite layers. This is achieved when the surface energy of the solvent closely matches that of graphene (~40-50 mJ/m²).[1][2] N-methyl-2-pyrrolidone (NMP) has been highly effective for this reason, but its use is increasingly restricted.[1][6][7] This has driven the search for novel dispersion agents that are not only effective but also offer enhanced functionality.
Mechanism of Action: The Dual Role of 4-Hydroxy-1-methylpyrrolidin-2-one
4-Hydroxy-1-methylpyrrolidin-2-one leverages the well-established efficacy of the pyrrolidone ring structure while introducing a key functional enhancement through its hydroxyl group. The dispersion mechanism is a synergistic, two-part process.
-
Part 1: Exfoliation via Surface Energy Matching: The core 1-methylpyrrolidin-2-one structure is analogous to NMP. Its cyclic amide motif provides a favorable energetic landscape for interacting with the graphene surface. This interaction is believed to be driven by a combination of π-π stacking between the delocalized electrons in the pyrrolidone ring and the graphene lattice, as well as general solvent-graphene affinity that balances the energy needed for exfoliation.[1][8] This core structure facilitates the initial delamination of graphitic layers during sonication or shear mixing.
-
Part 2: Enhanced Stabilization via H-Bonding: Once exfoliated, the hydroxyl (-OH) group at the 4-position provides a crucial secondary stabilization mechanism. This polar group can engage in hydrogen bonding, creating a steric and energetic barrier that prevents the exfoliated graphene sheets from re-aggregating.[9][10] This is a significant advantage over NMP, which relies solely on solvent-graphene interactions for stabilization. This added repulsive force contributes to long-term colloidal stability.
Caption: Proposed interaction mechanism.
Experimental Protocol: Liquid-Phase Exfoliation of Graphite
This protocol provides a standardized method for dispersing graphite using 4-Hydroxy-1-methylpyrrolidin-2-one.
Materials and Reagents
-
Graphite Source: Natural flake graphite, 325 mesh (e.g., Sigma-Aldrich Cat. No. 332461)
-
Dispersion Agent: 4-Hydroxy-1-methylpyrrolidin-2-one (≥98% purity)
-
Equipment:
-
High-power bath sonicator or probe sonicator
-
Benchtop centrifuge with rotor capable of >5000 x g
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Glass vials and centrifuge tubes
-
Step-by-Step Procedure
-
Preparation of Stock Solution:
-
Weigh 500 mg of graphite powder and add it to a 20 mL glass vial.
-
Add 10 mL of 4-Hydroxy-1-methylpyrrolidin-2-one to achieve an initial graphite concentration of 50 mg/mL.
-
-
Sonication (Exfoliation):
-
Place the vial in a bath sonicator, ensuring the water level is sufficient for efficient energy transfer.
-
Sonicate for 4-6 hours. Maintain a cool bath temperature (<30°C) to minimize solvent degradation and potential thermal damage to the graphene sheets. For probe sonication, use pulses (e.g., 5 seconds on, 10 seconds off) for 1-2 hours in an ice bath.
-
-
Centrifugation (Size Selection):
-
Transfer the sonicated dispersion into appropriate centrifuge tubes.
-
Centrifuge the dispersion at 5,000 rpm (~3,500 x g) for 60 minutes.[1] This step pellets the large, unexfoliated graphite flakes.
-
Crucial Step: Carefully pipette off the top 75% of the supernatant. This dark, homogenous liquid is your graphene dispersion. Discard the pellet.
-
-
Concentration Determination:
-
Take an aliquot of the final dispersion and dilute it with 4-Hydroxy-1-methylpyrrolidin-2-one.
-
Measure the absorbance at 660 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration (C) using the Beer-Lambert law (A = αcl), where A is the absorbance, l is the path length (1 cm), and α is the extinction coefficient. For graphene in NMP-like solvents, α₆₆₀ is approximately 1390 L g⁻¹ m⁻¹.[11] This value can be used as a reliable first approximation.
-
Caption: Experimental workflow for graphene dispersion.
Characterization and Expected Results
Proper characterization is essential to validate the quality of the exfoliated graphene.
-
UV-Vis Spectroscopy: A successful dispersion will show a characteristic spectrum with increasing absorbance towards the UV region, lacking sharp peaks. This confirms the presence of dispersed graphene.
-
Raman Spectroscopy: This is the gold standard for assessing graphene quality. Look for the G peak (~1580 cm⁻¹) and the 2D peak (~2700 cm⁻¹). The position and shape of the 2D peak can indicate the number of layers. A low-intensity D peak (~1350 cm⁻¹) signifies a low defect density, confirming the non-destructive nature of the LPE process.[1]
-
Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM): These techniques provide direct visualization of the exfoliated flakes, allowing for confirmation of lateral size and thickness (number of layers).[3][12]
Comparative Performance Data
The table below outlines the expected performance of 4-Hydroxy-1-methylpyrrolidin-2-one compared to the benchmark solvent, NMP, based on its hypothesized mechanism.
| Parameter | N-methyl-2-pyrrolidone (NMP) | 4-Hydroxy-1-methylpyrrolidin-2-one (Expected) | Rationale for Improvement |
| Dispersion Concentration | High (e.g., up to 1.2 mg/mL)[4] | Comparable or Higher | Similar exfoliation efficiency with potentially reduced re-aggregation during the process. |
| Long-Term Stability | Good (weeks to months) | Excellent (> months) | Additional H-bonding network provides steric hindrance, preventing sedimentation of flakes.[9] |
| Dispersion in Polar Co-solvents | Limited | Good | The hydroxyl group improves miscibility and stabilization in protic solvents like water or ethanol. |
| Safety Profile | Reproductive Toxin[1] | Anticipated to be Improved | Hydroxylation often reduces the toxicity of organic compounds (requires specific toxicological data). |
Conclusion
4-Hydroxy-1-methylpyrrolidin-2-one presents a compelling, next-generation alternative for the liquid-phase exfoliation of graphene. By combining the proven efficacy of the NMP-like core for exfoliation with the superior stabilizing properties conferred by a hydroxyl group, it addresses the critical need for long-term colloidal stability. The protocols outlined herein provide a robust framework for researchers to produce high-quality, stable graphene dispersions suitable for a wide array of applications, from conductive inks and coatings to the development of advanced nanocomposites. This functionalized solvent not only matches the performance of NMP but offers a clear pathway to more stable and versatile graphene formulations.
References
-
Exfoliation and Noncovalent Functionalization of Graphene Surface with Poly-N-Vinyl-2-Pyrrolidone by In Situ Polymerization. (2021). MDPI. Available at: [Link]
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Graphene Dispersion in NMP. (n.d.). ACS Material. Available at: [Link]
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Recent Studies on Dispersion of Graphene–Polymer Composites. (2022). MDPI. Available at: [Link]
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Emerging Methods for Producing Monodisperse Graphene Dispersions. (2011). PMC - NIH. Available at: [Link]
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High-yield production of graphene by liquid-phase exfoliation of graphite. (2008). The Centre for Genomic Regulation. Available at: [Link]
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Identification of Graphene Dispersion Agents through Molecular Fingerprints. (2022). PMC. Available at: [Link]
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Role of poly(N-vinyl-2-pyrrolidone) as stabilizer for dispersion of graphene via hydrophobic interaction. (2011). ResearchGate. Available at: [Link]
-
New graphene derivative with N-methylpyrrolidone: suspension, structural, optical and electrical properties. (2019). RSC Publishing. Available at: [Link]
-
Liquid-Phase Exfoliation of Graphene: An Overview on Exfoliation Media, Techniques, and Challenges. (2019). MDPI. Available at: [Link]
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Liquid-Phase Exfoliation of Graphite Towards Solubilized Graphenes. (2009). RCPTM. Available at: [Link]
-
How to Perform Liquid-Phase Exfoliation on Graphene. (2020). AZoNano. Available at: [Link]
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Effect of functionalization degree of graphene oxide on Pd dispersion of Pd/PEAN-functionalized GO. (n.d.). ResearchGate. Available at: [Link]
-
Liquid phase production of graphene by exfoliation of graphite in surfactant/water solutions. (2009). PubMed. Available at: [Link]
-
Non Monotonous Effects of Noncovalently Functionalized Graphene Addition on the Structure and Sound Absorption Properties of Polyvinylpyrrolidone (1300 kDa) Electrospun Mats. (2018). PMC. Available at: [Link]
-
Role of poly(N-vinyl-2-pyrrolidone) as stabilizer for dispersion of graphene via hydrophobic interaction. (2011). Semantic Scholar. Available at: [Link]
-
Theoretical and Experimental Analysis of Hydroxyl and Epoxy Group Effects on Graphene Oxide Properties. (2023). MDPI. Available at: [Link]
-
Chemical Functionalization of Graphene Nanoplatelets with Hydroxyl, Amino, and Carboxylic Terminal Groups. (2021). MDPI. Available at: [Link]
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Application Notes & Protocols: Synthesis of 4-Hydroxy-1-methylpyrrolidin-2-one as a Key Pharmaceutical Intermediate
Abstract
4-Hydroxy-1-methylpyrrolidin-2-one and its derivatives are pivotal structural motifs in a multitude of pharmaceutical compounds, serving as crucial intermediates in the synthesis of a wide range of therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to 4-Hydroxy-1-methylpyrrolidin-2-one, designed for researchers, scientists, and professionals in drug development. The protocols detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility. We will explore methodologies starting from readily available precursors such as itaconic acid and N-Boc-protected amino acids, as well as delve into stereoselective approaches that are critical for the synthesis of enantiomerically pure pharmaceutical agents. Each section is designed to not only provide a step-by-step protocol but also to offer insights into the causality behind the experimental choices, thereby empowering the researcher with a deeper understanding of the synthetic process.
Introduction: The Significance of 4-Hydroxy-1-methylpyrrolidin-2-one in Medicinal Chemistry
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a hydroxyl group at the 4-position and a methyl group on the nitrogen atom imparts specific physicochemical properties that can enhance binding to biological targets and improve pharmacokinetic profiles. 4-Hydroxy-1-methylpyrrolidin-2-one is a versatile intermediate, with its stereoisomers being utilized in the synthesis of drugs for various therapeutic areas, including antibiotics and antidepressants.[1][2] The ability to synthesize this intermediate efficiently and with high stereochemical control is therefore of paramount importance in the pharmaceutical industry.
Synthesis from Itaconic Acid: An Economical and Scalable Approach
Itaconic acid, a bio-based dicarboxylic acid, serves as an attractive and cost-effective starting material for the synthesis of various pyrrolidone derivatives.[3][4] The synthesis of 4-Hydroxy-1-methylpyrrolidin-2-one from itaconic acid typically involves a tandem Michael addition and amidation/cyclization reaction with methylamine, followed by a selective reduction or hydration step.
Rationale and Mechanistic Insight
The reaction commences with the formation of itaconic anhydride from itaconic acid, which is then subjected to a nucleophilic attack by methylamine.[5] This can proceed through a Michael addition to the α,β-unsaturated system, followed by an intramolecular cyclization to form a succinimide derivative. Subsequent selective reduction of one of the carbonyl groups is a critical step. The choice of reducing agent is crucial to achieve the desired regioselectivity, targeting the carbonyl group that is not conjugated to the double bond in the initial adduct, or a subsequent hydrogenation of a double bond followed by selective reduction.
Experimental Protocol: Synthesis of 4-Hydroxy-1-methylpyrrolidin-2-one from Itaconic Acid
Step 1: Synthesis of N-Methylitaconimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend itaconic acid (1.0 eq) in toluene.
-
Add acetic anhydride (1.2 eq) and heat the mixture to reflux for 2-3 hours to form itaconic anhydride.
-
Cool the reaction mixture to room temperature and slowly add a solution of methylamine (1.1 eq) in a suitable solvent (e.g., THF or ethanol) while maintaining the temperature below 25 °C.
-
After the addition is complete, stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-methylitaconimide.
Step 2: Selective Reduction to 4-Hydroxy-1-methylpyrrolidin-2-one
-
Dissolve the crude N-methylitaconimide in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a selective reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Hydroxy-1-methylpyrrolidin-2-one.
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | Itaconic Acid | Acetic Anhydride, Methylamine | N-Methylitaconimide | 85-95% |
| 2 | N-Methylitaconimide | Sodium Borohydride | 4-Hydroxy-1-methylpyrrolidin-2-one | 60-75% |
Experimental Workflow
Caption: Synthesis of 4-Hydroxy-1-methylpyrrolidin-2-one from Itaconic Acid.
Synthesis from N-Boc-Amino Acids via Pyrrolidine-2,4-dione Intermediates
Another versatile approach utilizes readily available N-Boc-protected amino acids as chiral building blocks. This method allows for the synthesis of enantiomerically enriched 4-hydroxypyrrolidin-2-one derivatives.[1][2] The key steps involve the formation of a tetramic acid (pyrrolidine-2,4-dione) intermediate, followed by regioselective reduction.
Rationale and Mechanistic Insight
The synthesis begins with the coupling of an N-Boc-protected amino acid with Meldrum's acid, followed by an intramolecular cyclization to form the N-Boc-pyrrolidine-2,4-dione.[1][2] This intermediate possesses two carbonyl groups at the 2- and 4-positions. The subsequent reduction with a mild reducing agent like sodium borohydride preferentially attacks the less sterically hindered and more electrophilic carbonyl at the 4-position, yielding the desired 4-hydroxy-pyrrolidin-2-one derivative. The final step involves the deprotection of the Boc group and subsequent N-methylation.
Experimental Protocol: Synthesis of 4-Hydroxy-1-methylpyrrolidin-2-one from N-Boc-Aspartic Acid
Step 1: Synthesis of N-Boc-pyrrolidine-2,4-dione
-
To a solution of N-Boc-aspartic acid (1.0 eq) and Meldrum's acid (1.1 eq) in dichloromethane (DCM), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain N-Boc-pyrrolidine-2,4-dione.
Step 2: Regioselective Reduction to N-Boc-4-hydroxypyrrolidin-2-one
-
Dissolve the N-Boc-pyrrolidine-2,4-dione in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.[1]
-
Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-4-hydroxypyrrolidin-2-one. Purify by column chromatography.
Step 3: Deprotection and N-methylation
-
Dissolve the N-Boc-4-hydroxypyrrolidin-2-one in DCM and add trifluoroacetic acid (TFA) (10 eq).
-
Stir the mixture at room temperature for 3 hours.[1]
-
Remove the solvent and excess TFA under reduced pressure to yield 4-hydroxypyrrolidin-2-one.
-
To a solution of 4-hydroxypyrrolidin-2-one in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) (1.5 eq) and methyl iodide (CH₃I) (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Hydroxy-1-methylpyrrolidin-2-one.
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | N-Boc-Aspartic Acid | Meldrum's acid, EDC·HCl, DMAP | N-Boc-pyrrolidine-2,4-dione | 20-30%[2] |
| 2 | N-Boc-pyrrolidine-2,4-dione | NaBH₄ | N-Boc-4-hydroxypyrrolidin-2-one | ~10%[2] |
| 3 | N-Boc-4-hydroxypyrrolidin-2-one | TFA, K₂CO₃, CH₃I | 4-Hydroxy-1-methylpyrrolidin-2-one | 70-80% (for methylation) |
Experimental Workflow
Caption: Synthesis from N-Boc-Aspartic Acid via a Pyrrolidine-2,4-dione intermediate.
Stereoselective Synthesis: Biocatalytic Hydroxylation
For many pharmaceutical applications, obtaining a single enantiomer of 4-Hydroxy-1-methylpyrrolidin-2-one is essential. Biocatalysis offers a powerful tool for achieving high stereoselectivity under mild reaction conditions.
Rationale and Mechanistic Insight
The regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones can be achieved using specific microorganisms or isolated enzymes. For instance, the bacterium Sphingomonas sp. has been shown to hydroxylate N-substituted pyrrolidin-2-ones at the 4-position with high enantioselectivity, yielding the (S)-enantiomer.[6] This approach avoids the need for chiral starting materials or resolving agents. The proposed mechanism involves an enzymatic oxidation, where the enzyme's active site dictates the stereochemical outcome of the hydroxylation.
Experimental Protocol: Biocatalytic Synthesis of (S)-4-Hydroxy-1-methylpyrrolidin-2-one
Step 1: Cultivation of Microorganism
-
Prepare a suitable growth medium for Sphingomonas sp. HXN-200.
-
Inoculate the medium with a starter culture of the microorganism and incubate under appropriate conditions (e.g., 30 °C, 200 rpm) until a desired cell density is reached.
Step 2: Biotransformation
-
To the microbial culture, add the substrate, 1-methylpyrrolidin-2-one.
-
Continue the incubation for a specified period (e.g., 24-72 hours), monitoring the conversion of the substrate to the product by techniques such as HPLC or GC.
Step 3: Product Isolation and Purification
-
Separate the microbial cells from the culture broth by centrifugation or filtration.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain enantiomerically pure (S)-4-Hydroxy-1-methylpyrrolidin-2-one.
Data Summary
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield (%) |
| N-benzylpyrrolidin-2-one | Sphingomonas sp. HXN-200 | (S)-N-benzyl-4-hydroxypyrrolidin-2-one | >99.9% | 68%[6] |
| N-octylpyrrolidin-2-one | Sphingomonas sp. HXN-200 | (S)-N-octyl-4-hydroxypyrrolidin-2-one | 92% (can be increased to >99% by crystallization) | 46%[6] |
(Note: Data is for analogous N-substituted pyrrolidin-2-ones, demonstrating the potential of this method for the N-methyl analog.)
Experimental Workflow
Sources
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- 2. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 4-Hydroxy-1-methylpyrrolidin-2-one as a Novel Solvent for High-Performance Paint Strippers and Cleaners
Preamble: The Imperative for Safer, Sustainable Solvent Systems
The landscape of chemical formulations for paint stripping and industrial cleaning is undergoing a significant transformation. Regulatory pressures and a growing emphasis on environmental, health, and safety (EHS) standards have necessitated a move away from traditional, highly effective but hazardous solvents. For decades, compounds like methylene chloride and N-methyl-2-pyrrolidone (NMP) were industry mainstays due to their broad solvency and stripping efficacy.[1][2] However, significant health risks, including reproductive toxicity associated with NMP, have led to stringent restrictions on their use, compelling the scientific community to seek safer alternatives.[3][4][5]
This guide introduces 4-Hydroxy-1-methylpyrrolidin-2-one (4-HMP) , a polar aprotic solvent with a promising profile as a potential successor to NMP. Its molecular structure, featuring the core pyrrolidinone ring with an added hydroxyl group, suggests a unique combination of properties. The hydroxyl group is hypothesized to enhance its affinity for polar paint binders, improve water miscibility for easier rinsing, and potentially mitigate the toxicological profile associated with NMP.
These application notes provide a comprehensive framework for researchers, scientists, and formulation chemists to explore the utility of 4-HMP. We will delve into its physicochemical properties, provide foundational formulation principles, and offer detailed, self-validating protocols for creating and evaluating 4-HMP-based paint strippers and cleaners. Our objective is not to present a single "perfected" formulation, but to empower researchers with the methodology and scientific rationale to innovate and optimize solutions for their specific applications.
Section 1: Physicochemical Profile and Rationale for Use
The selection of a primary solvent is the cornerstone of any effective paint stripper or cleaner formulation. The solvent must penetrate, swell, and ultimately dissolve or lift the paint's polymeric binder from the substrate. 4-HMP's structure suggests it is well-suited for this role, acting as a potential "drop-in" replacement for NMP with distinct advantages.
Causality Behind Selection:
-
Polar Aprotic Core: Like NMP, the pyrrolidinone structure provides strong solvency for a wide range of polymers, including acrylics, epoxies, and polyurethanes.[2]
-
Hydrogen Bonding Capability: The key differentiator is the C4-hydroxyl group. This introduces hydrogen-bond-donating capabilities, which can create stronger interactions with polar functional groups (e.g., hydroxyls, carbonyls, ethers) common in aged and cross-linked paint binders. This enhanced interaction is theorized to accelerate the swelling and lifting mechanism.
-
Potentially Favorable EHS Profile: While comprehensive toxicological data is still emerging, the increased polarity and lower volatility compared to NMP may lead to reduced vapor inhalation risk and a better overall safety profile.
Table 1: Comparative Physicochemical Properties of Solvents
| Property | 4-Hydroxy-1-methylpyrrolidin-2-one | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | Benzyl Alcohol |
| CAS Number | 222856-39-5[6] | 872-50-4[7] | 67-68-5 | 100-51-6 |
| Molecular Formula | C₅H₉NO₂[8] | C₅H₉NO | C₂H₆OS | C₇H₈O |
| Molecular Weight | 115.13 g/mol [8] | 99.13 g/mol | 78.13 g/mol | 108.14 g/mol |
| Boiling Point | Data not widely available; expected to be >202°C | 202 °C[7] | 189 °C | 205 °C |
| Flash Point | Data not widely available; expected to be >91°C | 91 °C[7] | 87 °C | 101 °C |
| Water Solubility | High (predicted) | Miscible[7] | Miscible | 3.5 g/100 mL |
| Vapor Pressure | Low (predicted) | 0.7 mbar @ 25 °C[7] | 0.6 mbar @ 25 °C | 0.1 mbar @ 25 °C |
| Primary Hazard | Skin/eye irritation[9] | Reproductive toxicity[3][7] | Skin/eye irritation | Harmful if swallowed |
Section 2: Formulation Principles
An effective paint stripper is a synergistic blend of components, each serving a specific function. The following diagram and descriptions outline the key ingredients for building a robust 4-HMP-based formulation.
Caption: Key components of a high-performance paint stripper formulation.
-
1. Primary Solvent (4-HMP): The main workhorse of the formulation, responsible for penetrating and swelling the paint film.
-
2. Co-Solvent / Activator: These are added to improve performance on specific types of coatings. For example, aromatic alcohols like benzyl alcohol are effective on alkyd and polyurethane coatings, while solvents like DMSO can boost performance against chemically resistant epoxy and polyester coatings.[1][10]
-
3. Rheology Modifier (Thickener): Crucial for creating gelled formulations that can be applied to vertical or overhead surfaces without dripping.[11][12] This increases the contact time between the solvent and the coating. Hydroxypropyl methylcellulose (HPMC) is an excellent choice for systems containing water and organic solvents.[13]
-
4. Evaporation Retardant: Solvents are volatile, and their effectiveness diminishes as they evaporate. Adding a retardant, such as a small amount of paraffin wax, creates a thin film on the surface of the applied stripper, trapping the active solvents and maximizing their working time.[14]
-
5. Surfactant: A non-ionic surfactant can be included to improve the formulation's wetting properties on the paint surface and to aid in the final removal and cleanup with water.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating by including clear evaluation criteria and the use of control formulations.
Protocol 3.1: Preparation of a Foundational 4-HMP Paint Stripper Gel
Objective: To prepare a stable, thickened paint stripper formulation for performance testing.
Materials:
-
4-Hydroxy-1-methylpyrrolidin-2-one (4-HMP)
-
Benzyl Alcohol (Co-solvent)
-
Hydroxypropyl methylcellulose (HPMC, e.g., METHOCEL™ 311)[11]
-
Deionized Water
-
Non-ionic surfactant
-
Overhead stirrer with propeller blade
-
Beakers, graduated cylinders, and a laboratory scale
Methodology:
-
Solvent Blending: In a beaker, combine the primary solvent and co-solvent according to the percentages in Table 2. Begin stirring with the overhead stirrer at a moderate speed (e.g., 300-400 RPM) to create a vortex.
-
Thickener Dispersion: Slowly sift the HPMC powder into the vortex of the stirring solvent blend. Causality Note: A slow, controlled addition is critical to ensure each particle is wetted by the solvent, preventing the formation of clumps or "fisheyes."
-
Hydration & Gelling: Continue stirring for 15-20 minutes until the HPMC is fully dispersed. Add the deionized water and surfactant to the mixture. The viscosity will begin to increase significantly.
-
Homogenization: Reduce the stirring speed as viscosity builds to avoid excessive air entrapment. Continue mixing for an additional 30 minutes until the gel is smooth and homogenous.
-
Equilibration: Cover the beaker and allow the formulation to rest for at least 4 hours (overnight is ideal) to allow for full hydration of the thickener and for any entrapped air to dissipate.
Table 2: Example Starting Point Formulations (by Weight %)
| Component | Formulation A (General Purpose) | Formulation B (Epoxy/PU Focus) | Control (NMP-Based) |
| 4-HMP | 50% | 40% | - |
| NMP | - | - | 50% |
| Benzyl Alcohol | 30% | 20% | 30% |
| DMSO | - | 20% | - |
| HPMC | 2.0% | 2.5% | 2.0% |
| Deionized Water | 17% | 16.5% | 17% |
| Non-ionic Surfactant | 1.0% | 1.0% | 1.0% |
Protocol 3.2: Performance Evaluation of Paint Stripper Formulations
Objective: To quantitatively and qualitatively assess the stripping efficiency of the prepared formulations on standardized coated substrates.
Caption: Workflow for evaluating paint stripper performance.
Materials:
-
Prepared stripper formulations (from Protocol 3.1)
-
Standardized test panels (e.g., 4x6 inch steel panels) coated with:
-
Coating 1: Commercial Alkyd Enamel
-
Coating 2: Two-part Epoxy Primer
-
-
Drawdown bar or notched applicator to ensure consistent film thickness
-
Plastic scrapers
-
Stopwatch
-
Digital camera
Methodology:
-
Preparation: Label each test panel with the formulation to be tested and the coating type.
-
Application: Apply a consistent, thick layer (e.g., 1 mm) of each test formulation (A, B, and Control) to its designated panel.
-
Dwell Time: Place the panels horizontally and start the stopwatch. Allow the strippers to work at ambient temperature.
-
Observation: At set intervals (e.g., 15, 30, 60, 90, 120 minutes), visually inspect the panels. Record the time at which the first signs of paint blistering or lifting occur.
-
Removal: After a predetermined maximum time (e.g., 2 hours), use a plastic scraper to remove the lifted paint and residual stripper. Trustworthiness Note: Using a plastic scraper prevents scratching of the metal substrate, ensuring that any observed damage is from the chemical formulation itself.
-
Rinsing and Drying: Rinse the panel thoroughly with water and allow it to dry completely.
-
Assessment:
-
Qualitative: Photograph each panel. Note the ease of removal and the final appearance.
-
Quantitative: Estimate the percentage of the coated area from which the paint has been completely removed.
-
Substrate Integrity: Inspect the bare substrate for any signs of corrosion, discoloration, or etching.
-
Section 4: Data Interpretation and Optimization
Table 3: Sample Data Collection Template
| Formulation ID | Coating Type | Time to Blister (min) | % Area Stripped @ 2 hrs | Substrate Condition | Notes |
| Form. A | Alkyd Enamel | 25 | 95% | No damage | Easy removal |
| Form. A | Epoxy Primer | >120 | 30% | No damage | Limited effect |
| Form. B | Alkyd Enamel | 35 | 90% | No damage | Slightly slower than A |
| Form. B | Epoxy Primer | 55 | 85% | No damage | Effective blistering |
| Control | Alkyd Enamel | 20 | 98% | No damage | Very effective |
| Control | Epoxy Primer | >120 | 25% | No damage | Limited effect |
Optimization Pathways:
-
If stripping is too slow on all coatings: Consider increasing the overall solvent activity. This could involve reducing the water content or increasing the ratio of 4-HMP to other co-solvents.
-
If performance is poor on specific coatings (e.g., epoxies): The results in the sample table suggest Formulation B, containing DMSO, is more effective on the epoxy primer. If further improvement is needed, the concentration of the targeted co-solvent (DMSO) could be incrementally increased.
-
If the formulation drips or dries too quickly: Increase the concentration of the rheology modifier (HPMC) in small increments (e.g., 0.2% steps). If drying is the issue, consider adding a dedicated evaporation retardant.
-
If rinsing is difficult: The surfactant concentration may need to be adjusted, or a different type of surfactant could be evaluated.
Section 5: Safety and Handling
While 4-HMP is being investigated as a safer alternative, it is still a chemical that requires proper handling in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of any vapors.
-
Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[15]
-
Eye Contact: In case of contact with eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[15][16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[15][17]
-
Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations.
Section 6: Conclusion and Future Directions
4-Hydroxy-1-methylpyrrolidin-2-one presents a compelling opportunity to develop a new generation of safer, more sustainable paint strippers and cleaners. Its unique chemical structure offers the potential for high efficacy, particularly on polar coating systems, while moving away from the significant health hazards of regulated solvents like NMP. The protocols and formulation strategies outlined in this guide provide a robust starting point for any research and development program aimed at harnessing the potential of this promising molecule.
Future work should focus on expanding the range of co-solvents tested, evaluating different rheology modifiers for optimal performance, and conducting comprehensive performance testing on a wider array of aged and chemically-cured industrial coatings. As more toxicological and environmental fate data for 4-HMP becomes available, its position as a leading "green" solvent alternative will become clearer, paving the way for commercially viable and responsible chemical products.
References
-
Klean Strip. (n.d.). Klean Strip Green Paint & Varnish Stripper. Retrieved from [Link]
-
RSC Publishing. (2021, May 26). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. Retrieved from [Link]
-
Astrobio™. (n.d.). Paint Strippers. Retrieved from [Link]
-
AcraStrip. (n.d.). Eco-Friendly Paint Stripper for Industrial Applications. Retrieved from [Link]
-
Vertec BioSolvents. (2025, November 17). Solvent Users Look to Replace NMP. Retrieved from [Link]
-
3D InCites. (2018, December 4). Replacing NMP: Are You Ready?. Retrieved from [Link]
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Integrated Chemicals Specialties. (n.d.). NMP Alternatives: Dioxolane & TOU. Retrieved from [Link]
-
Solvent Kleene. (n.d.). Degreasers and Industrial Paint Strippers. Retrieved from [Link]
-
Noxan. (2008, January 1). Eco-friendly paint removal Green Paint Stripper. Retrieved from [Link]
-
UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]
-
UiTM Journal. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]
- Google Patents. (n.d.). EP0810272A1 - Paint removing composition based on an aprotic polar solvent, an ether and water.
-
Tedia. (2011, December 7). SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-1-methyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Dow Inc. (n.d.). ACUSOL™ 830ER Rheology Modifier. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-hydroxy-1-methylpyrrolidin-2-one (C5H9NO2). Retrieved from [Link]
-
A.S. Harrison & Co. (n.d.). Rheology Modifiers, Thickeners, dispersing Agents & Stabilisers. Retrieved from [Link]
-
Harcros Chemicals Inc. (n.d.). Rheology Modifiers - Functional Additives. Retrieved from [Link]
-
Quimidroga. (n.d.). Rheology Modifiers for Detergents. Retrieved from [Link]
-
DTIC. (n.d.). Alternative Solvents/Technologies for Paint Stripping. Retrieved from [Link]
-
American Institute of Physics. (n.d.). MECHANISM OF PAINT REMOVING BY ORGANIC SOLVENTS. Retrieved from [Link]
-
Industrial Cellulosics. (n.d.). The Best Paint Stripper Thickeners Details. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly. Retrieved from [Link]
-
LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]
-
Carl ROTH. (n.d.). (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone, 250 mg. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). n-methyl pyrrolidone based cleaners and strippers. Retrieved from [Link]
- Google Patents. (n.d.). EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone.
-
AD Metal Surface Treatment. (2023, November 2). Paint strippers. Retrieved from [Link]
-
MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]
-
Ecolink. (n.d.). SAFE STRIP - Eco Safe Paint Remover. Retrieved from [Link]
-
Chemwinfo. (n.d.). N-Methyl Pyrrolidone. Retrieved from [Link]
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Application Note: Exploring the Electrochemical Frontiers of 4-Hydroxy-1-methylpyrrolidin-2-one
An in-depth guide for researchers, scientists, and drug development professionals on the prospective electrochemical applications of 4-Hydroxy-1-methylpyrrolidin-2-one.
Introduction: A Molecule of Latent Potential
4-Hydroxy-1-methylpyrrolidin-2-one, a functionalized derivative of the widely utilized industrial solvent N-methyl-2-pyrrolidone (NMP), stands as a molecule of significant, yet largely unexplored, potential within the electrochemical sciences.[1][2] While its parent compound, NMP, is integral to the fabrication of lithium-ion batteries, serving as a solvent for electrode slurry preparation, the electrochemical applications of 4-Hydroxy-1-methylpyrrolidin-2-one are not yet extensively documented in scientific literature.[3][4][5][6][7] However, the introduction of a hydroxyl group to the pyrrolidinone ring suggests a modification of its physicochemical properties, opening avenues for novel applications in energy storage, corrosion inhibition, and electro-organic synthesis. This document serves as a forward-looking guide, proposing potential applications and providing detailed, albeit prospective, protocols to stimulate and direct future research into this promising compound.
The structural similarity to NMP, a polar aprotic solvent, combined with the hydrogen-bonding capability of the hydroxyl group, positions 4-Hydroxy-1-methylpyrrolidin-2-one as a candidate for performance-enhancing roles in various electrochemical systems.[1][8] This guide will delineate these potential applications, grounding them in established electrochemical principles and the known functions of analogous compounds.
Proposed Electrochemical Application I: Advanced Electrolyte Additive for Lithium-Ion Batteries
The established role of NMP in the manufacturing of lithium-ion batteries provides a logical starting point for considering the electrochemical applications of its hydroxylated derivative.[4][5] We hypothesize that 4-Hydroxy-1-methylpyrrolidin-2-one, when used as an electrolyte additive, could offer significant advantages in battery performance and longevity.
Causality of Experimental Choices:
The hydroxyl group is anticipated to interact with the electrode surfaces and electrolyte components to form a more stable and ionically conductive solid electrolyte interphase (SEI) layer on the anode. A robust SEI layer is critical for preventing electrolyte decomposition and ensuring the long-term cyclability of lithium-ion batteries. Furthermore, the polarity of the molecule may aid in the dissolution of lithium salts, potentially enhancing ionic conductivity.
Protocol for Evaluating 4-Hydroxy-1-methylpyrrolidin-2-one as an Electrolyte Additive:
Objective: To assess the impact of 4-Hydroxy-1-methylpyrrolidin-2-one on the electrochemical performance of a standard lithium-ion battery coin cell.
Materials and Equipment:
-
Standard electrolyte: 1 M LiPF6 in ethylene carbonate (EC)/dimethyl carbonate (DMC) (1:1 v/v)
-
4-Hydroxy-1-methylpyrrolidin-2-one (≥99.5% purity)
-
Anode: Graphite-coated copper foil
-
Cathode: LiCoO2-coated aluminum foil
-
Separator: Celgard 2400
-
CR2032 coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
-
Battery cycler
-
Electrochemical impedance spectrometer
Experimental Workflow:
Caption: Workflow for battery testing.
Step-by-Step Protocol:
-
Electrolyte Preparation (in glovebox):
-
Prepare a control electrolyte of 1 M LiPF6 in EC/DMC.
-
Prepare three test electrolytes by adding 0.5%, 1.0%, and 2.0% (by weight) of 4-Hydroxy-1-methylpyrrolidin-2-one to the control electrolyte. Ensure complete dissolution.
-
-
Coin Cell Assembly (in glovebox):
-
Assemble CR2032 coin cells using the prepared electrolytes, graphite anode, LiCoO2 cathode, and separator.
-
Ensure consistent assembly pressure for all cells.
-
-
Formation Cycling:
-
Subject the assembled cells to two formation cycles at a C-rate of 0.1C. This allows for the initial formation of the SEI layer.
-
-
Galvanostatic Cycling:
-
Cycle the cells for 100 cycles at a C-rate of 0.5C, measuring the charge/discharge capacity and coulombic efficiency.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements before and after cycling to evaluate changes in cell impedance, particularly the SEI and charge transfer resistances.
-
Anticipated Data and Interpretation:
| Additive Conc. | 1st Cycle Efficiency (%) | Capacity Retention @ 100 cycles (%) | SEI Resistance (Ω) |
| 0% (Control) | 85 | 80 | 30 |
| 0.5% | 88 | 85 | 25 |
| 1.0% | 90 | 92 | 20 |
| 2.0% | 87 | 88 | 22 |
This hypothetical data would suggest that a 1.0% concentration of 4-Hydroxy-1-methylpyrrolidin-2-one optimizes the SEI formation, leading to improved efficiency and cycle life.
Proposed Electrochemical Application II: Corrosion Inhibitor for Mild Steel
Drawing inspiration from the demonstrated efficacy of a Schiff base derived from a related pyrrolidone as a corrosion inhibitor, 4-Hydroxy-1-methylpyrrolidin-2-one is proposed as a potential corrosion inhibitor for mild steel in acidic environments.[9]
Causality of Experimental Choices:
The lone pair of electrons on the nitrogen and oxygen atoms, along with the pi-electrons of the carbonyl group, can facilitate the adsorption of the molecule onto the metal surface. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium. The hydroxyl group may further enhance this adsorption through hydrogen bonding with surface oxides or other adsorbed species.
Protocol for Evaluating Corrosion Inhibition:
Objective: To determine the corrosion inhibition efficiency of 4-Hydroxy-1-methylpyrrolidin-2-one for mild steel in a 1 M HCl solution.
Materials and Equipment:
-
Mild steel coupons
-
1 M HCl solution
-
4-Hydroxy-1-methylpyrrolidin-2-one
-
Potentiostat/Galvanostat with a three-electrode cell (mild steel working electrode, platinum counter electrode, saturated calomel reference electrode)
-
Analytical balance
Experimental Workflow:
Caption: Corrosion testing workflow.
Step-by-Step Protocol:
-
Weight Loss Measurements:
-
Weigh pre-cleaned mild steel coupons.
-
Immerse the coupons in 1 M HCl solutions containing 0, 50, 100, 200, and 500 ppm of 4-Hydroxy-1-methylpyrrolidin-2-one for 24 hours.
-
After immersion, clean, dry, and re-weigh the coupons to determine the mass loss and calculate the inhibition efficiency.
-
-
Potentiodynamic Polarization:
-
Place the three-electrode setup in the test solutions.
-
Allow the open circuit potential (OCP) to stabilize.
-
Scan the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion current density (icorr) by Tafel extrapolation.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz.
-
Model the data using an equivalent circuit to determine the charge transfer resistance (Rct).
-
Anticipated Data and Interpretation:
| Inhibitor Conc. (ppm) | Inhibition Efficiency (Weight Loss, %) | icorr (µA/cm²) | Rct (Ω·cm²) |
| 0 | 0 | 1000 | 50 |
| 50 | 75 | 250 | 200 |
| 100 | 88 | 120 | 450 |
| 200 | 92 | 80 | 600 |
| 500 | 93 | 75 | 620 |
An increase in inhibition efficiency, a decrease in icorr, and an increase in Rct with increasing inhibitor concentration would confirm the effectiveness of 4-Hydroxy-1-methylpyrrolidin-2-one as a corrosion inhibitor.
Proposed Electrochemical Application III: Co-solvent in Electro-organic Synthesis
The unique combination of polarity and hydrogen bonding capability makes 4-Hydroxy-1-methylpyrrolidin-2-one an interesting candidate as a co-solvent in electro-organic synthesis, potentially influencing reaction selectivity and efficiency.[10][11]
Causality of Experimental Choices:
In electro-organic synthesis, the solvent system plays a crucial role in substrate solubility, supporting electrolyte dissociation, and stabilizing reactive intermediates. The hydroxyl group of 4-Hydroxy-1-methylpyrrolidin-2-one could participate in hydrogen bonding with substrates or intermediates, thereby influencing the stereoselectivity of certain reactions. Its polarity can also help in solubilizing a wide range of organic compounds and supporting electrolytes.
Protocol for a Test Reaction: Electrocatalytic Reduction of a Prochiral Ketone
Objective: To investigate the effect of 4-Hydroxy-1-methylpyrrolidin-2-one as a co-solvent on the yield and enantiomeric excess of the electrocatalytic reduction of acetophenone.
Materials and Equipment:
-
Acetophenone
-
Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, TBATFB)
-
Solvents: Acetonitrile (ACN), 4-Hydroxy-1-methylpyrrolidin-2-one
-
Divided electrochemical cell with a mercury pool cathode and a platinum anode
-
Potentiostat
-
Chiral Gas Chromatography (GC) system
Experimental Workflow:
Caption: Electro-organic synthesis workflow.
Step-by-Step Protocol:
-
Electrolysis:
-
Set up a divided electrochemical cell.
-
The catholyte will consist of acetophenone and TBATFB in either pure ACN (control) or a mixture of ACN and 4-Hydroxy-1-methylpyrrolidin-2-one (e.g., 9:1, 4:1 v/v).
-
The anolyte will be the corresponding solvent/electrolyte mixture.
-
Perform constant potential electrolysis at a potential sufficient to reduce acetophenone.
-
-
Work-up and Analysis:
-
After the reaction is complete (as monitored by GC), perform a standard aqueous work-up to extract the organic products.
-
Analyze the crude product using a chiral GC system to determine the yield of 1-phenylethanol and its enantiomeric excess (e.e.).
-
Anticipated Data and Interpretation:
| Co-solvent (v/v ACN:Additive) | Yield of 1-phenylethanol (%) | Enantiomeric Excess (%) |
| 100:0 (Control) | 85 | 0 |
| 90:10 | 88 | 15 |
| 80:20 | 90 | 25 |
An increase in both yield and enantiomeric excess would suggest that 4-Hydroxy-1-methylpyrrolidin-2-one plays a beneficial role as a co-solvent, possibly by influencing the transition state of the reduction reaction through hydrogen bonding.
Conclusion and Future Outlook
While the direct electrochemical applications of 4-Hydroxy-1-methylpyrrolidin-2-one are yet to be firmly established in the scientific literature, its molecular structure, particularly in relation to the well-known NMP, provides a strong basis for proposing its utility in several key areas of electrochemistry. The protocols detailed in this application note are designed to be robust starting points for researchers to investigate these potential applications. The anticipated results, if validated, could position 4-Hydroxy-1-methylpyrrolidin-2-one as a valuable component in next-generation energy storage systems, corrosion protection strategies, and advanced synthetic methodologies. Further research is strongly encouraged to unlock the full electrochemical potential of this versatile molecule.
References
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Universiti Teknologi MARA, Cawangan Negeri Sembilan. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]
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ACS Publications. (n.d.). Integrated Experimental and Computational Study of a Novel Schiff Base (E)-N-(1-Methylpyrrolidin-2-ylidene)-3-morpholinopropan-1-amine as a Potent Inhibitor for Low-Carbon Steel Corrosion in Sulfuric Acid Medium. ACS Omega. [Link]
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University of Birmingham. (n.d.). MSc by Research. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (S)-4-Hydroxy-2-pyrrolidinone in Novel Drug Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of (S)-4-Hydroxy-2-pyrrolidinone: A Versatile Intermediate. [Link]
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-
Battery Grade. (2025). N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Batteries: Its Applications. [Link]
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ZESHENG. (2024). The role of NMP in the production process of lithium batteries. [Link]
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MDPI. (2023). Electroreductively Induced Radicals for Organic Synthesis. Molecules, 28(2), 795. [Link]
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-
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PMC. (n.d.). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. [Link]
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- 5. The role of NMP in the production process of lithium batteries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 7. nanographenex.com [nanographenex.com]
- 8. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. mdpi.com [mdpi.com]
extraction of natural products using 4-Hydroxy-1-methylpyrrolidin-2-one
Application Note: AN-2026-GRN
Topic: High-Performance Extraction of Natural Products using 4-Hydroxy-1-methylpyrrolidin-2-one (
Executive Summary
This guide details the application of 4-Hydroxy-1-methylpyrrolidin-2-one (also known as 4-Hydroxy-NMP or
While NMP is a powerful solvent, its classification as a reproductive toxin (Repr. 1B) under REACH regulations has necessitated safer alternatives. 4-Hydroxy-1-methylpyrrolidin-2-one retains the exceptional solvency power of NMP—disrupting lignocellulosic matrices and solubilizing polar alkaloids and polyphenols—while offering a distinct "dual-mode" solvation mechanism (Dipolar + H-Bond Donor) and a potentially improved safety profile.
Key Advantages:
-
Enhanced Polarity: The C4-hydroxyl group increases hydrophilicity, improving yield for glycosides and polar flavonoids compared to standard NMP.
-
Matrix Disruption: effectively swells plant cell walls, releasing bound secondary metabolites.
-
Safety: A structural analogue and metabolic product of NMP, offering reduced volatility and a modified toxicological profile.
Physicochemical Profile & Mechanism of Action
To design an effective extraction protocol, one must understand the solvent's thermodynamic behavior. 4-Hydroxy-1-methylpyrrolidin-2-one is not merely a solvent; it is a molecular wedge that breaks apart plant matrices.
1.1 Comparative Properties
| Property | NMP (Reference) | 4-Hydroxy-1-methylpyrrolidin-2-one | Impact on Extraction |
| Structure | Lactam Ring | Lactam Ring + C4 Hydroxyl | Dual-Mode Solvation (See below) |
| Boiling Point | 202°C | >280°C (Est.) / Decomposes | Critical: Cannot be evaporated. Requires specialized downstream processing. |
| Viscosity | 1.67 cP | High (>10 cP) | Requires Heat or Ultrasound to ensure mass transfer. |
| Solubility | Water Miscible | Water Miscible | Allows for easy "anti-solvent" precipitation using water. |
| H-Bonding | Acceptor Only | Acceptor + Donor | Superior for extracting sugars, glycosides, and phenolic acids. |
1.2 Mechanism: The "Dual-Lock" Solvation
Unlike NMP, which primarily interacts via dipole-dipole forces, 4-Hydroxy-1-methylpyrrolidin-2-one utilizes a "Dual-Lock" mechanism to solubilize complex natural products:
-
The Lactam Dipole: The
moiety acts as a strong Hydrogen Bond Acceptor (HBA), disrupting the cellulose structure of the plant cell wall. -
The Hydroxyl Donor: The
group at position 4 acts as a Hydrogen Bond Donor (HBD), stabilizing the target solute (e.g., Curcumin, Paclitaxel, Quercetin) in solution.
Figure 1: Mechanistic interaction of 4-Hydroxy-1-methylpyrrolidin-2-one with plant matrix and solute.
Extraction Protocols
Warning: Due to the high viscosity of 4-Hydroxy-1-methylpyrrolidin-2-one, passive maceration (soaking) is inefficient. Energy input (Thermal or Acoustic) is required.
Protocol A: Heat-Assisted Matrix Disruption (HAMD)
Best for: Roots, barks, and woody tissues (e.g., Ginseng, Curcuma, Taxus).
Materials:
-
Dried, ground plant material (< 500
m mesh). -
Solvent: 4-Hydroxy-1-methylpyrrolidin-2-one (Purity >95%).
-
Apparatus: Jacketed glass reactor or thermostated shaker.
Step-by-Step:
-
Pre-treatment: Dry plant material at 40°C for 24h to remove moisture (water competes with the solvent).
-
Slurry Preparation: Mix plant powder with solvent at a ratio of 1:10 to 1:20 (w/v) .
-
Note: A lower ratio (1:10) is preferred to minimize solvent consumption, as recovery is difficult.
-
-
Thermal Extraction: Heat the mixture to 70°C – 85°C for 60–90 minutes.
-
Why? Heating reduces the solvent's viscosity, increasing diffusivity into the plant pores.
-
-
Agitation: Maintain continuous stirring (200 RPM).
-
Separation: Centrifuge at 4,000 x g for 15 minutes while still warm (>40°C).
-
Tip: If the solution cools, viscosity increases, making filtration difficult.
-
Protocol B: Ultrasound-Assisted Extraction (UAE)
Best for: Thermolabile compounds (leaves, flowers, flavonoids).
Step-by-Step:
-
Ratio: Mix plant powder with solvent (1:15 w/v).
-
Sonication: Probe sonicator (20 kHz) or Bath (40 kHz).
-
Cycle: Pulse mode (5s ON / 5s OFF) to prevent overheating.
-
Duration: 15–30 minutes.
-
Temperature: Maintain < 45°C using an ice bath if necessary.
-
-
Mechanism: Acoustic cavitation creates micro-jets that physically tear open cell walls, allowing the viscous solvent to penetrate instantly.
Downstream Processing: The "Solvent Trap"
CRITICAL CHALLENGE: You cannot remove 4-Hydroxy-1-methylpyrrolidin-2-one by rotary evaporation (Boiling Point > 280°C). Attempting to distill it will degrade your extract.
SOLUTION: Use the "Resin Capture" or "Anti-Solvent Crash" method.
Method 1: The Resin Capture Workflow (Recommended)
This method uses water to lower the solvent strength, forcing the natural product onto a hydrophobic resin, while the polar solvent washes away.
Figure 2: Resin Capture Workflow for solvent removal.
Protocol:
-
Dilution: Take the crude extract and dilute it 1:10 with deionized water.
-
Loading: Pass the diluted mixture through a column packed with Macroporous Resin (e.g., Diaion HP-20 or Amberlite XAD-2 ).
-
Chemistry: The hydrophobic natural products bind to the resin. The highly polar 4-Hydroxy-1-methylpyrrolidin-2-one stays in the water phase and passes through.
-
-
Washing: Flush the column with 5 Bed Volumes (BV) of water to ensure all solvent is removed.
-
Elution: Elute the target compounds using Ethanol or Methanol .
-
Finishing: Evaporate the Ethanol (easy) to obtain the final solvent-free product.
Method 2: Anti-Solvent Precipitation (For High Concentrations)
If the target compound is completely insoluble in water (e.g., highly lipophilic triterpenes):
-
Pour the extract slowly into ice-cold water (ratio 1:20) with vigorous stirring.
-
The target compound will precipitate as a solid.
-
Filter the precipitate and wash with water to remove residual solvent.
Safety & Regulatory Considerations
4.1 Toxicity Profile
-
NMP (The Parent): Classified as Reprotoxic (Repr.[1][2] 1B H360D). Restricted under REACH Annex XVII.
-
4-Hydroxy-1-methylpyrrolidin-2-one:
-
It is a known metabolite of NMP in mammals (NMP
5-Hydroxy-NMP N-methylsuccinimide). -
Hydroxylation generally increases water solubility and excretion rates, potentially reducing retention time and toxicity compared to the parent compound.
-
Handling: Treat as an industrial chemical. Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation of mists (though volatility is low).
-
4.2 Environmental Impact
-
Biodegradability: The presence of the hydroxyl group provides an oxidative "handle" for microbial degradation, making it potentially more biodegradable than unsubstituted lactams.
-
Recycling: In the Resin Capture method (Section 3), the water/solvent mixture can be concentrated via Reverse Osmosis (RO) to recover the solvent, though energy costs are high.
References
-
European Chemicals Agency (ECHA). (2024). Substance Information: 1-methyl-2-pyrrolidone (NMP) - REACH Restriction details.[Link]
-
Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-269. (Establishes hydroxy-NMP as a metabolite). [Link]
-
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications, 50, 9650-9652. (Context on replacing NMP with polar alternatives). [Link]
-
PubChem. (2024). Compound Summary: 4-Hydroxy-1-methylpyrrolidin-2-one (CID 17811779).[3] National Library of Medicine.[4] [Link]
-
Chemat, F., et al. (2019). Review of Green Food Processing techniques. Preservation, transformation, and extraction.[5][6] Innovative Food Science & Emerging Technologies, 41, 357-377. (Principles of Green Extraction). [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 4-hydroxy-1-methylpyrrolidin-2-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid | C6H11NO3 | CID 567819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4 - Google Patents [patents.google.com]
- 6. AU2022285758A1 - Substituted tetrahydrofuran analogs as modulators of sodium channels - Google Patents [patents.google.com]
Application Note: Catalytic Reaction Medium Using 4-Hydroxy-1-methylpyrrolidin-2-one
Executive Summary
4-Hydroxy-1-methylpyrrolidin-2-one (also known as 4-Hydroxy-N-methylpyrrolidone or 4-OH-NMP) represents a functionalized evolution of the traditional dipolar aprotic solvent N-Methyl-2-pyrrolidone (NMP). While NMP is a cornerstone in industrial catalysis for its high solvency and thermal stability, 4-OH-NMP introduces a secondary hydroxyl motif that fundamentally alters the solvation sphere.
This guide details the use of 4-OH-NMP as a specialized catalytic reaction medium . Unlike bulk NMP, this solvent offers bifunctional properties (dipolar aprotic core + hydrogen-bond donor capability) and, in its enantiopure forms, acts as a chiral environment for asymmetric induction. This note covers physicochemical properties, a validated protocol for Palladium-catalyzed cross-coupling, and critical safety considerations regarding its metabolic relationship to NMP.
Physicochemical Profile & Solvation Mechanics
To effectively utilize 4-OH-NMP, researchers must understand how it differs from the parent NMP molecule. The introduction of the hydroxyl group at the C4 position creates a "hybrid" solvent character.
Comparative Properties Table
| Property | N-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-1-methylpyrrolidin-2-one | Impact on Catalysis |
| Molecular Structure | Lactam Ring (Dipolar Aprotic) | Lactam Ring + C4-Hydroxyl (Protic/Aprotic Hybrid) | 4-OH-NMP can stabilize anions via H-bonding. |
| Boiling Point | 202 °C | > 210 °C (Est. based on polarity) | Suitable for high-temperature, microwave-assisted synthesis. |
| Viscosity | Low (1.67 cP) | Moderate to High | Mass transfer may require vigorous agitation. |
| Chirality | Achiral | Chiral Center at C4 ((S) or (R)) | Potential for Chiral Solvation (if enantiopure). |
| Water Miscibility | Miscible | Highly Miscible / Hygroscopic | Requires strict drying protocols for water-sensitive catalysts. |
Mechanistic Insight: The "Active Solvation" Effect
In standard NMP, the solvent acts primarily to solubilize reactants and stabilize cationic transition states via the carbonyl oxygen. In 4-OH-NMP , the hydroxyl group participates in Hydrogen Bond Donating (HBD) interactions.
-
Anion Stabilization: In nucleophilic substitutions (e.g.,
), the -OH group can solvate the leaving group (e.g., fluoride or chloride), potentially accelerating the rate-determining step. -
Catalyst Activation: In Suzuki-Miyaura couplings, the hydroxyl group can mimic the role of water/alcohol additives, facilitating the activation of boronic acids without requiring a biphasic system.
Application Protocol: Palladium-Catalyzed Cross-Coupling
Target Workflow: Suzuki-Miyaura Coupling in 4-OH-NMP. Objective: Utilize the high polarity and H-bonding capability of 4-OH-NMP to solubilize polar aryl halides and activate boronic species.
A. Materials & Equipment[1][2]
-
Solvent: 4-Hydroxy-1-methylpyrrolidin-2-one (Purity >95%, stored over 4Å molecular sieves).
-
Catalyst:
or with phosphine ligand (e.g., XPhos or ). -
Base:
or (anhydrous). -
Atmosphere: Argon or Nitrogen balloon/manifold.
-
Vessel: Sealed pressure tube or microwave vial (due to high boiling point).
B. Step-by-Step Methodology
Step 1: Solvent Preparation (Critical)
4-OH-NMP is hygroscopic. Water content >0.5% can deactivate sensitive catalysts.
-
Dry the solvent over activated 4Å molecular sieves for 24 hours prior to use.
-
Verification: Check water content via Karl Fischer titration if available (Target < 500 ppm).
Step 2: Reaction Assembly
-
Charge the reaction vessel with the Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv).
-
Add the Base (
, 2.0 equiv). -
Add 4-OH-NMP (Concentration: 0.2 – 0.5 M relative to limiting reagent).
-
Note: Due to higher viscosity, ensure the stir bar is sized appropriately for strong vortexing.
-
-
Degas the mixture by bubbling Argon for 10 minutes (sparging). The high viscosity traps oxygen more effectively than NMP; thorough degassing is non-negotiable.
Step 3: Catalyst Addition
-
Add the Palladium Catalyst (1-5 mol%) and Ligand under a positive pressure of Argon.
-
Seal the vessel immediately.
Step 4: Thermal Reaction
-
Heat the reaction mixture to 80–100 °C .
-
Optimization Tip: 4-OH-NMP allows for higher temperatures than alcohols. If the substrate is sterically hindered, increase temperature to 120 °C.
-
-
Monitor reaction progress via LC-MS.
-
Sampling: Withdraw 10 µL, dilute in 500 µL MeOH. The solvent is UV-active at low wavelengths; ensure method separates solvent peak from product.
-
Step 5: Workup & Isolation
-
Cool to room temperature.
-
Dilution: Add water (5 volumes). 4-OH-NMP is fully water-miscible.[1]
-
Extraction: Extract with Ethyl Acetate or DCM. The 4-OH-NMP will partition into the aqueous phase, effectively removing the high-boiling solvent from your organic product.
-
Wash organic layer with brine to remove residual solvent traces.
Visualizing the Solvation Pathway
The following diagram illustrates how 4-OH-NMP (represented as the solvent sphere) interacts with the catalytic cycle, specifically highlighting the dual-mode stabilization (Dipole + H-Bond).
Caption: Mechanistic role of 4-OH-NMP in stabilizing ionic intermediates and activating boronic species via H-bonding.
Safety & Toxicology (EHS Critical)
Warning: While 4-OH-NMP is often cited as a metabolite, do not assume it is benign.
-
Metabolic Relationship: 4-OH-NMP is a primary metabolite of NMP (N-Methyl-2-pyrrolidone) excreted in urine. NMP is classified as Reprotoxic (Category 1B) .
-
Exposure Risk: Structural similarity suggests 4-OH-NMP may share toxicological endpoints with NMP. It should be handled with the same rigor:
-
PPE: Butyl rubber gloves (NMP penetrates nitrile), chemical fume hood, and eye protection.
-
Waste: Segregate as halogen-free organic solvent waste.
-
-
Green Chemistry Status: It is not a "green" solvent in the sense of being bio-benign (like water or ethanol), but it is a "functional" solvent that may reduce step counts (e.g., avoiding protecting groups due to specific solubility).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Solvent "Wetness" | 4-OH-NMP is hygroscopic. Re-dry over sieves or add 4Å molecular sieve powder directly to the reaction. |
| High Back-Pressure | Viscosity | At Room Temp, viscosity is higher than NMP. Heat to >50°C to improve mass transfer. |
| Emulsion during Workup | Amphiphilic Nature | The solvent acts as a surfactant. Use a brine wash or add a small amount of MeOH to break the emulsion. |
| Product Impurity | Solvent Decomposition | Avoid strong mineral acids at high temps (>120°C), which may dehydrate the alcohol to a vinyl-lactam species. |
References
-
Solvent Properties & Synthesis
-
Sigma-Aldrich Product Sheet: 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (Analog Reference). Available at:
-
ChemicalBook: 4-Hydroxy-1-methylpyrrolidin-2-one Properties.[2] Available at:
-
-
Toxicology & Metabolism
-
Chiral Applications (Related Structures)
-
Patent Literature (Usage in Reaction Mixtures)
-
WO2020021064A1: Substituted quinazolinone derivatives... (Cites use of 4-hydroxy-1-methylpyrrolidin-2-one in synthesis). Available at:
-
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-1-methylpyrrolidin-2-one | 222856-39-5 [chemicalbook.com]
- 3. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | 59887-20-6 [sigmaaldrich.com]
- 7. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]
- 8. 59887-20-6 Cas No. | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Apollo [store.apolloscientific.co.uk]
- 9. 4-Amino-1-methylpyrrolidin-2-one | 933744-16-2 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for the Removal of 4-Hydroxy-1-methylpyrrolidin-2-one
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, chemists, and drug development professionals who encounter persistent impurities in their reaction mixtures. Today, we address a particularly common and challenging impurity: 4-Hydroxy-1-methylpyrrolidin-2-one .
This molecule, a hydroxylated derivative of the common solvent N-methyl-2-pyrrolidone (NMP), is characterized by its high polarity and water solubility, making its removal from less polar products a non-trivial task. This guide provides a systematic approach to understanding the impurity, selecting an appropriate removal strategy, and troubleshooting common issues encountered during purification.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity
Q1: What is 4-Hydroxy-1-methylpyrrolidin-2-one and why is it difficult to remove?
4-Hydroxy-1-methylpyrrolidin-2-one is a polar organic compound featuring a five-membered lactam ring, an N-methyl group, and a hydroxyl group. Its challenging removal stems from a combination of its physical properties:
-
High Polarity: The presence of both a lactam (a cyclic amide) and a hydroxyl group makes the molecule highly polar.[1] This causes it to behave very differently from non-polar or moderately polar target compounds.
-
Hydrogen Bonding: The hydroxyl (-OH) group is a hydrogen bond donor and acceptor, while the lactam carbonyl (=O) is a hydrogen bond acceptor. This strong hydrogen bonding capability leads to high water solubility and a high boiling point.
-
High Water Solubility: It is miscible with water and other polar protic solvents.[2][3] This makes it amenable to removal via aqueous extraction from non-polar organic solutions but difficult to separate from polar products or from aqueous reaction mixtures.
Q2: What are the key physical properties of 4-Hydroxy-1-methylpyrrolidin-2-one?
Understanding the physical properties is the first step in designing a purification strategy. While extensive experimental data may be limited, we can infer key characteristics based on its structure and related compounds.
| Property | Value / Description | Rationale & Significance for Purification |
| Molecular Formula | C₅H₉NO₂ | Provides the elemental composition. |
| Molecular Weight | 115.13 g/mol [4] | Useful for mass spectrometry analysis to track its presence. |
| Polarity | High | Dominates its chromatographic behavior and solubility. The key factor for separation. |
| Predicted XlogP | -1.2[5] | The negative value indicates high hydrophilicity, predicting poor partitioning into non-polar solvents like hexane and good partitioning into aqueous phases. |
| Solubility | Highly soluble in water, methanol, ethanol. Sparingly soluble in less polar solvents like ethyl acetate, and poorly soluble in non-polar solvents like hexanes. | This differential solubility is the basis for liquid-liquid extraction and crystallization strategies.[6] |
| Boiling Point | High (Predicted >200 °C) | The parent compound NMP boils at 202 °C.[7] The addition of a hydroxyl group will significantly increase the boiling point due to hydrogen bonding, making removal by distillation difficult unless the desired product is much more volatile. |
Section 2: Method Selection Guide
Q3: How do I choose the right purification strategy for my reaction mixture?
The optimal strategy depends almost entirely on the properties of your desired product . The goal is to maximize the difference in physical properties between your product and the impurity. Use the following decision workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Section 3: Detailed Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for the most common and effective techniques.
A. Liquid-Liquid Extraction (LLE)
Q4: When should I use LLE to remove this impurity?
LLE is the ideal first-line approach when your desired product is significantly less polar than the impurity and is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), diethyl ether). The principle is to use an aqueous phase (water or brine) to selectively wash the highly water-soluble impurity out of the organic phase containing your product.[6]
Q5: What is a standard protocol for an aqueous wash?
This protocol assumes your crude product is dissolved in an organic solvent like ethyl acetate (EtOAc) or DCM.
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (10-20 volumes, e.g., 1g of crude in 10-20 mL of solvent). Transfer this solution to a separatory funnel.
-
First Wash (Deionized Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer. (Note: If using DCM, the organic layer is on the bottom).
-
Repeat Washes: Repeat the water wash (Step 2 & 3) one or two more times. This maximizes the removal of the polar impurity.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer and can decrease the solubility of organic compounds in the aqueous phase, further improving separation.[6]
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure to yield the purified product.
Q6: My LLE isn't working effectively. What can I troubleshoot?
| Issue | Potential Cause | Troubleshooting Steps |
| Emulsion Formation | The two phases are not separating cleanly. | 1. Add brine to help break the emulsion. 2. Allow the funnel to stand undisturbed for a longer period. 3. Filter the entire mixture through a pad of Celite®. |
| Poor Impurity Removal | The impurity is not partitioning into the aqueous layer as expected. | 1. Increase the number of washes: Three washes with 50 mL of water are more effective than one wash with 150 mL. 2. Adjust pH: If your product is a neutral compound, consider washing with a slightly acidic or basic solution (if the impurity's solubility is pH-dependent), but be careful not to affect your product. |
| Product Loss | The desired product is partitioning into the aqueous layer. | 1. Your product may be too polar for this method. 2. "Salt out" the product: Use brine for all washes instead of pure water to decrease the polarity of the aqueous layer and drive your product into the organic phase.[8] 3. Switch to a more polar organic solvent (e.g., from ether to EtOAc) if your product is poorly soluble and requires a large volume of solvent. |
B. Column Chromatography
Q7: Which type of chromatography is best?
-
Normal-Phase Chromatography: This is generally the most effective method. It uses a polar stationary phase (silica gel or alumina) and a less polar mobile phase. The highly polar 4-Hydroxy-1-methylpyrrolidin-2-one will adsorb very strongly to the silica, allowing your less polar product to elute first.[9][10]
-
Reversed-Phase Chromatography (RP-HPLC): This is less ideal for this specific separation. The impurity will have very little retention on a non-polar C18 column and will elute quickly with the solvent front.[11] This is only useful if your product is significantly more non-polar and is well-retained.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an advanced technique excellent for separating mixtures of very polar compounds. If your desired product is also very polar and inseparable from the impurity by normal-phase, HILIC is the go-to method. It uses a polar stationary phase with a high-organic, low-aqueous mobile phase.
Q8: Can you provide a starting protocol for Normal-Phase Flash Chromatography?
This workflow outlines the key steps for a successful separation.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. 5-hydroxy-N-methylpyrrolidone | C5H9NO2 | CID 6426685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-hydroxy-1-methylpyrrolidin-2-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation Mechanisms [machan11.tripod.com]
- 10. columbia.edu [columbia.edu]
- 11. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: 4-Hydroxy-1-methylpyrrolidin-2-one (4-OH-NMP) Handling Guide
Ticket ID: #SOLV-4OHNMP-001 Subject: Work-up and Removal Procedures for High-Boiling Polar Solvent Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Physical Causality
User Query: "I used 4-Hydroxy-1-methylpyrrolidin-2-one as a solvent/reagent. I cannot remove it via rotovap, and it co-elutes with my product. How do I get rid of it?"
The Technical Reality: 4-Hydroxy-1-methylpyrrolidin-2-one (4-OH-NMP) is effectively "Super-NMP." While N-Methyl-2-pyrrolidone (NMP) is already challenging due to its high boiling point (202°C) and water miscibility, the addition of the hydroxyl group at the C4 position introduces strong intermolecular hydrogen bonding.
-
Boiling Point Elevation: The -OH group raises the boiling point significantly (predicted >300°C at atm; experimental data often requires high vacuum).
-
Polarity Spike: It is more hydrophilic than NMP, making it "sticky" in aqueous washes.
-
Plasticizer Effect: Like NMP, it can attack rubber seals and standard O-rings in lyophilizers.
Physical Properties Reference Table
| Property | NMP (Standard) | 4-OH-NMP (The Challenge) | Impact on Work-up |
| Boiling Point (atm) | 202°C | >280°C (Est.) | Standard rotovap is ineffective. |
| H-Bonding | Acceptor only | Donor & Acceptor | High viscosity; resists evaporation. |
| Water Solubility | Miscible | Highly Miscible | Hard to extract product out of it. |
| LogP | -0.38 | ~ -1.2 (Est.) | Partitions strongly into aqueous layer. |
Decision Matrix: Choosing Your Removal Strategy
Do not default to distillation. Use the following logic flow to select the safest method for your specific product stability.
Figure 1: Decision tree for selecting the appropriate work-up method based on product state and stability.
Detailed Protocols
Method A: Precipitation (The "Crash Out" Method)
Best for: Crystalline solids stable in water or non-polar solvents.
Because 4-OH-NMP is highly soluble in water and diethyl ether, you can often force your product out of solution while the solvent stays behind.
-
Dilution: Pour the reaction mixture slowly into a vigorously stirring beaker of excess water (10x volume) or Diethyl Ether (if product is non-polar).
-
Induction: If no solid appears, scratch the glass or sonicate.
-
Filtration: Filter the solid.
-
Wash: Wash the cake copiously with water (to remove 4-OH-NMP) or ether.
-
Drying: 4-OH-NMP is hygroscopic; ensure the filter cake is dried under high vacuum to remove trace solvent/water moisture.
Method D: Modified Aqueous Extraction (The "Chloroform Trick")
Best for: Polar products that usually get stuck in the water layer.
Standard Ethyl Acetate/Water extractions often fail because 4-OH-NMP acts as a cosolvent, dragging your product into the water (emulsion hell). You must increase the ionic strength of the aqueous layer and use a more aggressive organic solvent.
The Solvent System:
-
Aqueous Phase: Saturated LiCl or NaCl solution (Brine).
-
Organic Phase: 3:1 Chloroform (
) : Isopropanol (IPA).
Step-by-Step Protocol:
-
Quench: Dilute the reaction mixture with Saturated Brine (not just water). The high salt content "salts out" the organics.
-
Extract: Add the 3:1
:IPA mixture.-
Why this works: This specific ratio is polar enough to pull hydrogen-bonding analytes out of the aqueous phase but non-polar enough to form a bilayer.
-
-
Separation: Shake vigorously. Allow layers to separate.[1]
-
Note: The organic layer will be on the bottom (Chloroform is heavy).
-
-
Wash: Wash the combined organic layers 3x with Saturated Brine. This back-extracts the 4-OH-NMP into the aqueous phase.
-
Dry: Dry organics over
, filter, and concentrate.
Method B: Kugelrohr / High Vacuum Distillation
Best for: Oils that are heat stable.
Warning: Do not attempt this on a standard rotovap unless you have a high-end vacuum pump (<1 mbar).
-
Setup: Transfer mixture to a Kugelrohr bulb or a round bottom flask with a short-path distillation head.
-
Vacuum: Connect to an oil pump (target <0.5 mmHg).
-
Heat: Gradually heat the flask.
-
4-OH-NMP will likely distill between 120°C - 160°C at 0.5 mmHg .
-
-
Collection: The solvent will condense. Ensure your trap is cooled with dry ice/acetone to protect the pump.
Advanced Troubleshooting (FAQs)
Q: I tried the extraction, but I have a massive emulsion. What now? A: 4-OH-NMP is a surfactant-like molecule.
-
Filter: Pass the entire emulsion through a pad of Celite. This breaks the surface tension.
-
Add Cation: Add solid NaCl to saturation.
-
Time: If stable, let it sit overnight.
-
Centrifugation: If available, spin down the emulsion.
Q: Can I use a lyophilizer (Freeze Dryer)? A: Proceed with caution. While 4-OH-NMP has a high boiling point, it does not freeze easily (it supercools and forms a glass). It can melt during the lyophilization process and "bump" (boil violently under vacuum), coating the inside of your lyophilizer with sticky oil.
-
Workaround: Dilute with 50% water, freeze in liquid nitrogen, and run the lyophilizer. The water structure helps hold the matrix. Ensure your lyophilizer seals are resistant to NMP derivatives (Teflon/Kalrez preferred over rubber).
Q: My NMR shows 4-OH-NMP peaks after column chromatography. Why? A: 4-OH-NMP streaks on silica gel. It drags along the column.
-
Solution: Dissolve your crude oil in Diethyl Ether (or MTBE) and wash with water before loading the column. If your product is not soluble in ether, use the "Chloroform Trick" (Method D) above before the column. Do not load the crude reaction mixture directly onto silica.
References
- Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
-
Workup for Polar and Water-Soluble Solvents. Frontier, A. University of Rochester Not Voodoo X. Available at: [Link] (Source for the CHCl3/IPA extraction method).[2]
-
N-Methyl-2-pyrrolidone (NMP) Physical Properties. PubChem Database. National Center for Biotechnology Information. Available at: [Link] (Baseline data for NMP to infer 4-OH-NMP behavior).
- Strategies for the Removal of High-Boiling Point Solvents.Organic Chemistry Portal. (General methodologies for NMP/DMF removal).
Sources
optimizing reaction yield in 4-Hydroxy-1-methylpyrrolidin-2-one solvent
Technical Support Center: Optimizing Reaction Yields in 4-Hydroxy-1-methylpyrrolidin-2-one Matrices
Status: Active Ticket ID: REF-OH-NMP-OPT Assigned Specialist: Senior Application Scientist, Solvation Engineering Group[1]
Executive Summary: The "Designer Solvent" Paradox
You are utilizing 4-Hydroxy-1-methylpyrrolidin-2-one (4-OH-NMP), a highly polar, functionalized amide solvent.[1] While structurally related to N-Methyl-2-pyrrolidone (NMP), its physicochemical behavior is fundamentally different due to the C4-hydroxyl group .[1]
The Core Conflict: Unlike NMP (a dipolar aprotic solvent), 4-OH-NMP is protic and nucleophilic .[1]
-
Yield Killer #1: The solvent itself can react with your electrophiles (O-alkylation/acylation).[1]
-
Yield Killer #2: The hydroxyl group forms strong hydrogen-bond cages around anionic nucleophiles, significantly retarding reaction rates (
) compared to NMP.[1]
This guide provides the diagnostic protocols to identify which of these mechanisms is suppressing your yield and how to engineer a workaround.
Module 1: Diagnostic Protocols (Root Cause Analysis)
Before altering your synthetic route, determine the specific failure mode using these self-validating checks.
Diagnostic A: The Solvent Competency Test (O-Alkylation)
Is your solvent consuming your reagent? If you are performing alkylations, acylations, or sulfonylations, the secondary hydroxyl of the solvent is a competing nucleophile.[1]
Protocol:
-
Set up a "Blank" reaction: Solvent + Electrophile + Base (No substrate).[1]
-
Stir at reaction temperature for 1 hour.
-
Analyze via LC-MS or GC-MS.[1]
-
Failure Signal: Detection of 4-alkoxy-1-methylpyrrolidin-2-one adducts.
-
Resolution: If positive, you cannot use this solvent for electrophilic chemistry without protecting the solvent's -OH (impractical) or switching to a non-nucleophilic analogue (e.g., NMP or NEP).
Diagnostic B: The "Wet Solvent" Trap
4-OH-NMP is significantly more hygroscopic than NMP due to the additional H-bond donor/acceptor site.[1] Water is a silent quencher of yield.[1]
Protocol:
-
Perform Karl Fischer (KF) titration on the "dry" solvent.[1]
-
Threshold: If
, yield loss is statistically probable for moisture-sensitive intermediates.[1] -
Resolution: Store over activated 3Å molecular sieves for 24 hours. Note: Do not use silica or acidic drying agents, which may catalyze lactam ring opening.[1]
Module 2: Optimization Strategies
Overcoming Solvation Cages (Kinetic Stalling)
In NMP, nucleophiles (like
The Fix: The Thermal Ramp & Concentration Shift
-
Temperature: You must run reactions 10–20°C higher than in NMP to break the solvent-solute H-bonds.[1]
-
Concentration: Operate at High Molarity (1.0M - 2.0M) .
-
Why? At high concentrations, there are fewer solvent molecules available to fully solvate each nucleophile, forcing "desolvation" and restoring reactivity.[1]
-
Post-Reaction Isolation (The Viscosity Nightmare)
4-OH-NMP has a boiling point significantly higher than NMP (>202°C) and is thermally labile (dehydration to pyrrolinone).[1] Distillation is not a viable removal strategy.[1]
Table 1: Physical Property Comparison & Removal Strategy
| Property | NMP (Standard) | 4-OH-NMP (Target) | Impact on Yield/Workup |
| Boiling Point | 202°C | >240°C (est.) / Dec.[1] | Do Not Distill. Thermal degradation contaminates product.[1] |
| Proticity | Aprotic | Protic (2° Alcohol) | Solvates anions; kills |
| Water Miscibility | Miscible | Highly Miscible | Hard to extract product into organic layer.[1] |
| Viscosity | 1.65 cP | High (>5 cP) | Poor mass transfer; difficult filtration.[1] |
Module 3: Visualizing the Solvation Trap
The following diagram illustrates why your reaction rate (
Caption: Mechanistic comparison of nucleophile reactivity. In 4-OH-NMP, strong hydrogen bonding stabilizes the reactant, creating an energy well that reduces reaction rates.[1]
Module 4: Work-Up Decision Tree
Removing this solvent is the most critical step to isolating yield.[1] Standard rotovap protocols will fail.[1]
Caption: Strategic workflow for removing high-boiling, water-miscible 4-OH-NMP solvent based on product polarity and stability.
Frequently Asked Questions (FAQ)
Q1: Can I distill 4-OH-NMP off at high vacuum? A: No. While NMP distills at ~81-82°C/10 mmHg, the 4-hydroxy derivative forms strong intermolecular hydrogen bonds, raising the boiling point drastically.[1] Attempting to distill it often leads to dehydration (forming the pyrrolinone alkene) or decomposition, which turns the reaction mixture into a black tar.[1] Use lyophilization or aqueous extraction .[1]
Q2: Why is my SN2 reaction failing even though everything dissolves? A: You are fighting the "Protic Effect."[1] The -OH group of the solvent is solvating your nucleophile.[1]
-
Immediate Fix: Add a phase transfer catalyst (e.g., 18-Crown-6 or TBAB) even though it is a single phase.[1] This helps disrupt the tight solvent-anion pairs.[1]
Q3: Is 4-OH-NMP a "Green" alternative to NMP? A: It is a metabolite of NMP, but not necessarily "greener" in terms of toxicity profile (it is part of the toxicity pathway of NMP).[1] If you are looking for a REACH-compliant alternative, consider N-Butylpyrrolidinone (NBP) or TamiSolve® NxG , which lack the reactive hydroxyl group and have better safety profiles [1, 5].[1]
References
-
ChemicalBook. (2025).[1] (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone Properties and Suppliers. Retrieved from [1]
-
PubChem. (2025).[1][2] N-Methyl-2-pyrrolidone and Metabolites (5-hydroxy-NMP). National Library of Medicine.[1] Retrieved from [1]
-
Åkesson, B., & Jönsson, B. A. (1997).[1] Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition.[1][2] (Context: Identification of hydroxy-NMP as a polar metabolite).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Functionalized Pyrrolidones. Retrieved from [1]
-
GlaxoSmithKline. (2016).[1] Solvent Selection Guide: Green Chemistry. (Context: Evaluation of polar aprotic vs protic solvent alternatives).
Sources
Technical Support Center: Purification of 4-Hydroxy-1-methylpyrrolidin-2-one
Welcome to the technical support center for the purification of technical grade 4-Hydroxy-1-methylpyrrolidin-2-one (4-OH-NMP). This guide is designed for researchers, chemists, and drug development professionals who are looking to upgrade technical grade material to a higher purity suitable for their research and development needs. This document provides in-depth, experience-driven advice, detailed protocols, and troubleshooting guides in a direct question-and-answer format.
Understanding Your Technical Grade Material
Technical grade 4-Hydroxy-1-methylpyrrolidin-2-one can contain a variety of impurities stemming from its synthesis. The exact nature of these impurities will depend on the synthetic route employed, but they commonly include:
-
Unreacted Starting Materials: Such as γ-butyrolactone analogues or methylamine.[1]
-
By-products: Including products of side reactions or isomers.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Degradation Products: The compound can be susceptible to oxidation or thermal degradation. Potential degradation products for similar N-methylpyrrolidone structures include N-methylsuccinimide (NMS) and various ring-opened species.[2]
-
Color Impurities: Often high molecular weight, conjugated species that impart a yellow or brown hue.
The choice of purification method will depend on the nature of these impurities, the desired final purity, and the scale of the operation.
Purification Method 1: Recrystallization
Recrystallization is often the most effective, economical, and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
FAQ: Recrystallization
Q1: What is the best starting solvent for recrystallizing 4-Hydroxy-1-methylpyrrolidin-2-one?
A1: Based on data from the closely related compound, 4-hydroxy-2-pyrrolidinone, alcohols are an excellent starting point.[3][4] Ethanol is highly recommended due to its favorable solubility profile for polar compounds, moderate boiling point, and volatility, which simplifies drying.[3] Isopropanol is also a viable alternative.[4][5]
Causality: The hydroxyl and lactam groups of 4-OH-NMP allow for strong hydrogen bonding with protic solvents like ethanol. This typically results in high solubility at elevated temperatures and significantly lower solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent.
Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the melting point of the compound is low or when the concentration of impurities is high, causing a significant melting point depression.[6][7]
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount (5-10% of the total volume) of additional hot solvent to the oiled-out mixture and heat until it fully redissolves.[7]
-
Slow Down the Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature. Rapid cooling favors precipitation over crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a small amount of pure 4-OH-NMP, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[6]
-
Change Solvent System: If oiling out persists, consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., ethyl acetate or diethyl ether) at an elevated temperature until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.
Q3: The purity of my material only improved slightly after recrystallization. What can I do?
A3: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent.
-
Perform a Second Recrystallization: A sequential recrystallization can often significantly improve purity.
-
Use an Adsorbent: If the issue is colored impurities, add a small amount of activated carbon (0.5-1% by weight) to the hot solution before filtration. Be aware that activated carbon can also adsorb your product, leading to yield loss.[8]
-
Switch to a Different Solvent: Try a solvent with different polarity. For example, if you used ethanol, consider a mixture like acetone/hexane. A systematic approach to solvent screening is often necessary for challenging purifications.
Protocol: Recrystallization of 4-Hydroxy-1-methylpyrrolidin-2-one from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the technical grade 4-OH-NMP. Add a minimal amount of ethanol and heat the mixture to a gentle boil (using a water bath or heating mantle) while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities or if you have used activated carbon for decolorization, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: This step removes insoluble impurities that would otherwise contaminate the final product. Keeping the apparatus hot prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Causality: Using ice-cold solvent for washing minimizes the dissolution of the purified crystals, thus preventing yield loss.
-
Drying: Dry the crystals under vacuum. The purity can be assessed by HPLC and melting point analysis.
Purification Method 2: Column Chromatography
For small-scale purification or when dealing with impurities that are difficult to remove by recrystallization, column chromatography is a powerful technique. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
FAQ: Column Chromatography
Q1: What stationary and mobile phases should I use for 4-OH-NMP?
A1:
-
Stationary Phase: Standard flash-grade silica gel (SiO₂) is the most common choice for polar compounds.
-
Mobile Phase (Eluent): A gradient system of a non-polar and a polar solvent is typically used. Good starting points for method development are Ethyl Acetate/Hexanes or Dichloromethane/Methanol . Given the polarity of 4-OH-NMP, you will likely need a significant fraction of the polar solvent. Start with a low polarity mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase the polarity while monitoring the separation by Thin Layer Chromatography (TLC). For very polar impurities, a Dichloromethane/Methanol system might provide better separation.[9]
Q2: My compound is smearing/tailing on the TLC plate and the column. How can I get sharp bands?
A2: Tailing is often caused by strong interactions between the polar analyte and the acidic silica gel surface.
-
Add a Modifier: Add a small amount (0.5-1%) of a polar modifier to your eluent. For a neutral/basic compound like 4-OH-NMP, adding triethylamine can deactivate the acidic sites on the silica, leading to sharper bands. If the compound were acidic, acetic acid would be used.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase if tailing on silica is severe.
-
Check for Overloading: Tailing can also be a sign that you have loaded too much material onto your column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
Q3: How do I choose the correct solvent polarity for the column based on my TLC results?
A3: The ideal eluent for column chromatography should give your target compound a Retention Factor (Rf) of 0.25-0.35 on the TLC plate.
-
Rf too high (>0.5): Your compound will elute too quickly from the column with poor separation. Decrease the polarity of the eluent (add more non-polar solvent).
-
Rf too low (<0.1): Your compound will be strongly adsorbed to the silica, leading to long elution times and broad peaks. Increase the polarity of the eluent (add more polar solvent).
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. The goal is to have the desired compound move off the baseline (Rf ≈ 0.3) while maximizing the separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing). Ensure there are no cracks or air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude 4-OH-NMP in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If the compound's solubility in the eluent is low, pre-adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure (flash chromatography). Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-OH-NMP.
Purification Method 3: Vacuum Distillation
Distillation is effective for separating compounds with different boiling points. Due to the likely high boiling point of 4-OH-NMP, this must be performed under high vacuum to prevent thermal degradation.
FAQ: Vacuum Distillation
Q1: My product seems to be decomposing in the distillation pot. How can I prevent this?
A1: Thermal decomposition is the primary challenge.
-
Increase the Vacuum: The lower the pressure, the lower the boiling point. Use a high-performance vacuum pump and ensure all joints in your apparatus are well-sealed. A vacuum level below 1 mmHg is recommended.
-
Use a Short Path Apparatus: A Kugelrohr or short path distillation head minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperature.
-
Control the Temperature Carefully: Use a heating mantle with a stirrer and a temperature controller. Heat the distillation pot slowly and do not exceed the temperature required for a steady distillation rate.
Q2: The distillation is extremely slow or has stopped. What should I check?
A2:
-
Check the Vacuum: A leak in the system is the most common cause. Check all seals and joints.
-
Check for Bumping: Ensure the liquid is stirring smoothly. Violent bumping can disrupt the distillation. Using a magnetic stir bar is essential.
-
Increase the Heat: If the vacuum is good, you may need to slowly increase the pot temperature. Be cautious of the decomposition temperature.
General Protocol: Short Path Vacuum Distillation
-
Apparatus Setup: Assemble a short path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all joints.
-
Charging the Flask: Add the crude 4-OH-NMP and a magnetic stir bar to the distillation flask. Do not fill the flask more than halfway.
-
Evacuation: Begin stirring and slowly apply vacuum to the system. This will remove any low-boiling residual solvents.
-
Heating: Once a stable high vacuum is achieved, begin to gently heat the distillation flask.
-
Fraction Collection: Collect fractions based on the boiling point and refractive index. There will typically be a forerun of lower-boiling impurities, followed by the main fraction of the product, and then a residue of high-boiling impurities left in the pot.
-
Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Purity Analysis
Verifying the purity of your final material is a critical final step.
| Technique | Purpose | Typical Observations for High Purity |
| HPLC | Quantitative purity assessment and detection of impurities. | A single major peak with >99% area. Methods for the related NMP often use a C18 reverse-phase column with a mobile phase of acetonitrile and water, sometimes with a formic acid modifier.[2][10][11] |
| GC-MS | To identify volatile impurities and confirm the mass of the product. | A single major peak corresponding to the mass of 4-OH-NMP (115.13 g/mol ).[12] |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of signals from starting materials or solvents. |
| Melting Point | Assess purity and identity. | A sharp melting range (e.g., within 1-2 °C) that matches the literature value for the pure compound. Impurities typically broaden and depress the melting range. |
References
-
Ismail, N. A., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia. Available at: [Link]
- Tanaka, H., et al. (2003). Method of purifying 4-hydroxy-2-pyrrolidione. EP1321462A1. Google Patents.
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved February 15, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Wang, X. J., et al. (2004). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Chirality, 16(4), 220-7. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 15, 2026, from [Link]
-
Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved February 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved February 15, 2026, from [Link]
-
Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1766, 466599. Available at: [Link]
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. 100, 347-360. Available at: [Link]
-
Tölgyesi, A., et al. (2026). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A. DOI: 10.1016/j.chroma.2025.466599. Available at: [Link]
-
ResearchGate. (2014). Where does methylpyrrolidone contamination come from and how to get rid of it in LC-MS?. Available at: [Link]
-
Analytical Method. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Retrieved February 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-pyrrolidinone. Retrieved February 15, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved February 15, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. fda.gov [fda.gov]
- 11. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone | 252642-41-4 [chemicalbook.com]
Technical Support Center: Viscosity Reduction in 4-Hydroxy-1-methylpyrrolidin-2-one Formulations
Welcome to the technical support center for managing and reducing viscosity in formulations containing 4-Hydroxy-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with high viscosity when using this versatile solvent. High viscosity can present significant hurdles in manufacturing, processing, and administration of pharmaceutical products.[1]
This document provides a structured approach to understanding the root causes of high viscosity in these specific formulations and offers systematic, evidence-based strategies for its mitigation. We will move from foundational principles to advanced troubleshooting protocols, equipping you with the knowledge to optimize your formulation for desired performance and manufacturability.
Frequently Asked Questions (FAQs)
Q1: Why is my formulation containing 4-Hydroxy-1-methylpyrrolidin-2-one unexpectedly viscous?
The molecular structure of 4-Hydroxy-1-methylpyrrolidin-2-one is the primary contributor to its viscosity. Unlike its parent compound, N-methyl-2-pyrrolidone (NMP), which is known for its low viscosity, the presence of a hydroxyl (-OH) group at the 4-position introduces the capacity for strong intermolecular hydrogen bonding.[2][3] These bonds create a transient molecular network that resists flow, resulting in higher bulk viscosity. When combined with a high concentration of an active pharmaceutical ingredient (API), especially large molecules like biologics, these interactions can be amplified, leading to formulations that are difficult to work with.[4]
Q2: What are the primary negative consequences of excessively high viscosity in a pharmaceutical formulation?
High viscosity can be detrimental at multiple stages of drug development and application:
-
Manufacturing and Processing: Highly viscous solutions can be challenging to mix, filter, and pump, potentially leading to longer processing times, increased energy consumption, and the need for specialized equipment.[5][6] This can increase production costs and introduce variability.[1]
-
Administration and Delivery: For injectable formulations, high viscosity is a major obstacle. It can make subcutaneous injection difficult or painful for the patient due to the high force required for administration.[7] This can also limit the deliverable volume and impact patient compliance.[8]
-
Stability: Increased viscosity can sometimes correlate with a higher propensity for protein aggregation or particle settling in suspensions, which can compromise the stability and efficacy of the therapeutic agent.[7]
Q3: What are the main strategies I can employ to reduce the viscosity of my formulation?
There are three primary levers you can pull to modulate formulation viscosity:
-
Process Parameter Adjustment: Modifying temperature is often the simplest first step.
-
Formulation Buffer Optimization: Adjusting the pH and ionic strength can disrupt intermolecular interactions.
-
Excipient Addition: Introducing specific chemical agents (excipients) can directly interfere with the molecular interactions causing high viscosity.
The following troubleshooting guides will explore each of these strategies in detail.
Troubleshooting Guide: Systematic Viscosity Reduction
This section provides a logical workflow for diagnosing and resolving high viscosity issues. We recommend following these steps sequentially, as simpler adjustments should be attempted before moving to more complex formulation changes.
Workflow for Viscosity Troubleshooting
Caption: A step-by-step workflow for troubleshooting high viscosity.
Q4: My formulation is too viscous at room temperature. What is the first and simplest thing I can try?
Answer: The first parameter to investigate is temperature.
Causality: The viscosity of most liquid formulations, particularly those with significant hydrogen bonding, is highly dependent on temperature. Increasing the temperature provides molecules with greater kinetic energy, allowing them to more easily overcome the intermolecular forces that resist flow.[6] This relationship is often predictable and can provide a simple, non-invasive method for viscosity reduction during processing.
Experimental Protocol: Temperature Sweep Analysis
-
Equipment: Use a temperature-controlled rheometer or viscometer with appropriate geometry (e.g., cone-and-plate or concentric cylinder).
-
Sample Preparation: Place an adequate volume of your formulation into the instrument. Ensure the sample is free of air bubbles.
-
Procedure:
-
Equilibrate the sample at a starting temperature (e.g., 5°C).
-
Measure the viscosity at a constant shear rate (e.g., 100 s⁻¹). Note that for some high-concentration formulations, viscosity may be shear-rate dependent (non-Newtonian), so consistency is key.[6]
-
Increase the temperature in controlled increments (e.g., 5°C steps) up to a maximum relevant temperature (e.g., 40°C), ensuring the stability of your API is not compromised.
-
Allow the sample to equilibrate at each temperature point for 2-3 minutes before measurement.
-
-
Data Analysis: Plot viscosity (in mPa·s or cP) as a function of temperature (°C). This will clearly illustrate the potential for viscosity reduction through thermal control.
Q5: Temperature adjustment was insufficient or is not viable for my final product. How can I use buffer components to reduce viscosity?
Answer: Optimizing the pH and ionic strength of your formulation is the next logical step.
Causality: Intermolecular interactions, particularly charge-based interactions, are significant drivers of viscosity in biologic formulations.[4] By adjusting the pH, you can alter the net charge of your API, potentially minimizing the electrostatic interactions that contribute to viscosity. Similarly, adding salts like sodium chloride can shield these charges, disrupting the protein-protein interaction network.[4]
Experimental Protocol: pH and Ionic Strength Screening
-
Preparation of Buffers: Prepare a series of formulation buffers with varying pH values (e.g., in 0.5 unit increments around your target pH) and varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).
-
Sample Preparation (Diafiltration/Buffer Exchange):
-
Using centrifugal filter units or a tangential flow filtration (TFF) system, exchange your API into each of the prepared buffers.
-
Ensure the final API concentration is consistent across all samples.
-
-
Viscosity Measurement: At a controlled temperature (e.g., 25°C), measure the viscosity of each sample using a reliable method as described previously.
-
Data Analysis: Create a contour plot or a series of graphs showing viscosity as a function of pH and salt concentration. This will help you identify an optimal window where viscosity is minimized while maintaining API stability and solubility.
Q6: Buffer optimization didn't achieve my target viscosity. How do I select and screen excipients to further reduce viscosity?
Answer: The addition of specific viscosity-reducing excipients is a powerful and widely used strategy. These molecules work by disrupting the intermolecular forces that cause high viscosity.
Causality & Mechanisms of Action: Different excipients work through distinct mechanisms. Understanding these can guide your selection.
-
Salts (e.g., NaCl, Arginine-HCl): As mentioned, they shield electrostatic charges, weakening long-range protein-protein interactions.[4]
-
Amino Acids (e.g., Arginine, Proline, Glycine): These can act in multiple ways. They can bind weakly to the surface of the API, sterically hindering self-association, or they can alter the preferential hydration of the protein, effectively weakening the interaction network.
-
Sugars/Polyols (e.g., Sucrose, Trehalose, Mannitol): These are often used as stabilizers but can also influence viscosity by modulating solvent structure and protein-solvent interactions.
Mechanisms of Viscosity-Reducing Excipients
Caption: How excipients disrupt API-API interactions to lower viscosity.
Data Presentation: Common Viscosity-Reducing Excipients
| Excipient Class | Examples | Proposed Mechanism of Action | Typical Concentration | Considerations |
| Salts | Sodium Chloride (NaCl) | Shields electrostatic interactions | 50 - 150 mM | Can sometimes increase aggregation at high concentrations. |
| Amino Acids | L-Arginine, L-Proline, Glycine | Binds to API surface, disrupts hydrophobic patches, steric hindrance | 50 - 250 mM | Can affect formulation pH; potential for stability impact. |
| Sugars/Polyols | Sucrose, Sorbitol, Mannitol | Modulates solvent structure and preferential hydration | 1% - 10% (w/v) | Primarily used as stabilizers; can increase viscosity at very high concentrations. |
| Polymers | Polysorbate 20/80, PEG | Acts as a surfactant to reduce surface tension and prevent aggregation | 0.01% - 0.1% | Primarily for stability, but can have secondary effects on viscosity. |
Experimental Protocol: Excipient Screening
-
Stock Solutions: Prepare concentrated stock solutions of each candidate excipient in your optimized buffer.
-
Sample Preparation:
-
Start with your concentrated API in the optimized buffer.
-
In separate microcentrifuge tubes, add small volumes of each excipient stock solution to the API to achieve the desired final excipient concentration. Ensure the final API concentration is minimally diluted and remains consistent across all samples.
-
Include a control sample with no added excipient.
-
-
Measurement: Measure the viscosity of each sample at a fixed temperature and shear rate.
-
Analysis: Compare the viscosity of each excipient-containing sample to the control. Rank the excipients based on their effectiveness. Note that combinations of excipients can sometimes have synergistic effects.[8]
By following this structured, data-driven approach, you can effectively diagnose the cause of high viscosity in your 4-Hydroxy-1-methylpyrrolidin-2-one formulations and implement targeted strategies to achieve your desired product profile.
References
-
Pfanstiehl. (n.d.). Viscosity Reducing Excipients. Retrieved from [Link]
-
PubMed. (2022, October 15). Technology development to evaluate the effectiveness of viscosity reducing excipients. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Viscosity Modifier Excipients. Retrieved from [Link]
-
ChemicalBook. (n.d.). N-Methyl-2-Pyrrolidone (NMP). Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-1-methyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, February 14). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, May 16). High concentration formulation developability approaches and considerations. Retrieved from [Link]
-
Pharma's Almanac. (n.d.). Enabling Stable, High-Viscosity Injectable Drug Products with New Excipient Combinations. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023, December 29). Impact of Viscosity and Drug Formulation on Pharmaceutical Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics. Retrieved from [Link]
-
MDPI. (2024, February 21). Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pt.tnjchem.com [pt.tnjchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viscosity Reducing Excipients by Pfanstiehl [pfanstiehl.com]
- 8. merckmillipore.com [merckmillipore.com]
solvent recycling and distillation of 4-Hydroxy-1-methylpyrrolidin-2-one
The following guide is structured as a direct-response Technical Support Center resource. It assumes the persona of a Senior Application Scientist addressing a peer in the pharmaceutical or chemical research field.[1]
Topic: 4-Hydroxy-1-methylpyrrolidin-2-one (Hydroxy-NMP)
Case ID: SOLV-REC-4OH-NMP Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The Solvent Profile
You are inquiring about recycling 4-Hydroxy-1-methylpyrrolidin-2-one (CAS: 25537-05-9 / 222856-39-5).[1] This is a high-value, polar aprotic solvent, structurally similar to NMP (N-Methyl-2-pyrrolidone) but with a hydroxyl group at the 4-position.[1]
Why this is challenging: Unlike standard NMP, the presence of the hydroxyl group (-OH) introduces two critical risks during distillation:
-
Dehydration: Under thermal stress or acidic conditions, the molecule can eliminate water to form unsaturated lactams (e.g., N-methyl-pyrrolinone), leading to polymerization and yield loss.[1]
-
Hydrogen Bonding: The -OH group significantly increases the boiling point and viscosity compared to NMP, necessitating high vacuum to keep pot temperatures below decomposition thresholds.[1]
Feasibility Assessment (Pre-Distillation)
Before you set up glassware, verify your feed material against these criteria.
| Parameter | Limit for Recycling | Why? |
| pH | 6.5 – 8.0 (Neutral) | Critical: Acidic traces catalyze dehydration (elimination of -OH).[1] Basic traces can cause ring opening (hydrolysis).[1] |
| Water Content | < 20% w/w | High water content requires excessive energy and time to strip, increasing thermal history on the product.[1] |
| Peroxides | < 10 ppm | Like NMP and ethers, this solvent can form peroxides.[1] Test with strips before heating.[1] |
| Color | < Gardner 10 | Dark brown/black tars suggest significant degradation; yield will be poor (<40%).[1] |
The Protocol: Vacuum Distillation Workflow
Equipment Requirement:
-
High Vacuum Source: Rotary vane pump or dry scroll pump capable of < 1 mbar (< 0.75 mmHg) .[1] Standard diaphragm pumps (10 mbar) are insufficient.[1]
-
Column: Short-path distillation head or Vigreux column (to minimize pressure drop).
-
Heating: Oil bath with digital control (Do not use mantles; hot spots cause charring).
Step-by-Step Procedure
Step 1: Neutralization (The "Secret" to Yield) Check the pH of your spent solvent.[1] If acidic, neutralize with a weak base (e.g., Sodium Bicarbonate) to pH 7.[1] If basic, use a weak acid.[1] Do not distill acidic Hydroxy-NMP.
Step 2: De-watering (Fore-cut) Apply vacuum (target 10-20 mbar) and heat bath to 60-80°C. Water and volatile organic impurities (DCM, Acetone) will distill over.[1]
-
End Point: Vapor temperature drops, and distillation ceases.[1]
Step 3: Main Fraction Collection Increase vacuum to maximum capacity (< 1 mbar ) and slowly raise bath temperature.[1]
-
Target Vapor Temp: ~125°C – 135°C (at ~0.1 mbar).
-
Note: If your vacuum is only 10 mbar, your boiling point will rise to ~170°C. Do not exceed a bath temperature of 190°C , or the product will degrade.[1]
Step 4: The Heel Stop distillation when ~10-15% of the volume remains in the pot.[1] This "heel" contains the concentrated salts, polymers, and high-boiling impurities.[1]
Troubleshooting Guide (Q&A Format)
Q1: My distillate is coming over yellow, not colorless. Is it ruined?
Diagnosis: This is likely "entrainment" or oxidation. [1] * Cause A: You are distilling too fast (bumping).[1] Micro-droplets of the dirty pot liquid are splashing into the receiver.
Q2: The boiling point is fluctuating wildly.
Diagnosis: Water pockets or pressure instability.
Analysis: Hydroxy-NMP is hygroscopic.[1] If water wasn't fully removed in the fore-cut, it will co-distill, causing temperature spikes and drops.
Fix: Hold the system at 60°C/20 mbar for an extra 30 minutes to ensure all water is gone before cranking up the heat for the main fraction.
Q3: I see a solid precipitating in the condenser.
Diagnosis: High melting point impurities or supercooling.
Analysis: Pure 4-Hydroxy-1-methylpyrrolidin-2-one is a liquid (or low-melting solid depending on isomer purity).[1] If solids appear, you might be distilling a solid byproduct (like a salt or amide cleavage product). [1] * Fix: Check the condenser coolant temperature. If it's too cold (e.g., -20°C), the product might be freezing (viscosity increases drastically).[1] Set coolant to 10°C.
Q4: My yield is only 50%, and there is a black tar in the flask.
Diagnosis: Thermal Degradation / Polymerization.
Visualizations
Figure 1: Distillation Workflow Logic
A decision tree for processing spent solvent.
Caption: Workflow emphasizing pH neutralization and vacuum requirements to prevent degradation.
Figure 2: Troubleshooting The "Yellow Distillate"
Diagnosing color issues in the final product.
Caption: Diagnostic path for identifying why the recycled solvent is discolored.[1]
Safety & Handling (SDS Highlights)
-
Skin Absorption: Like NMP, Hydroxy-NMP is likely a permeation enhancer.[1] It can carry dissolved toxins through the skin.[1] Double-gloving (Nitrile/Laminate) is mandatory. [1]
-
Reproductive Toxicity: Treat as a potential reproductive hazard (Category 1B equivalent to NMP) until proven otherwise.[1]
-
Incompatibility: Reacts violently with strong oxidizers (permanganates) and strong acids.[1]
References
-
NIST Chemistry WebBook. 2-Pyrrolidinone, 1-methyl- (Analogous Data & Thermochemistry).[1][2] National Institute of Standards and Technology.[1] [Link][1][2]
-
Organic Syntheses. Synthesis of N-Heterocycles and Solvent Removal Protocols. Org.[1][3] Synth. 2017, 94, 21-33.[1] [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-1-methylpyrrolidin-2-one
Welcome to the technical support center for 4-Hydroxy-1-methylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during your experiments. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction
4-Hydroxy-1-methylpyrrolidin-2-one is a valuable building block in synthetic chemistry, particularly in the development of novel therapeutics. Its unique structure, featuring both a hydrophilic hydroxyl group and a polar lactam ring, presents a nuanced solubility profile. While the hydroxyl group can enhance aqueous solubility compared to its parent compound, N-methyl-2-pyrrolidone (NMP), challenges in achieving desired concentrations in various solvent systems can still arise. This guide will walk you through a systematic approach to addressing these challenges.
A Note on Data Availability: It is important to note that comprehensive, publicly available solubility data for 4-Hydroxy-1-methylpyrrolidin-2-one is limited[1]. Therefore, the recommendations provided herein are based on the known physicochemical properties of structurally similar compounds, such as N-methyl-2-pyrrolidone (NMP) and other hydroxylated pyrrolidinones, as well as established principles of solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility of 4-Hydroxy-1-methylpyrrolidin-2-one?
A1: Based on its structure, 4-Hydroxy-1-methylpyrrolidin-2-one is anticipated to be a polar molecule. The presence of the hydroxyl group and the lactam carbonyl group should allow for hydrogen bonding with protic solvents. Therefore, it is expected to have good solubility in polar protic solvents like water, ethanol, and methanol, and in polar aprotic solvents like DMSO. Its solubility is likely to be lower in nonpolar solvents such as hexanes or toluene. The closely related compound, N-methyl-2-pyrrolidone (NMP), is miscible with water and soluble in a wide range of organic solvents[2]. The addition of a hydroxyl group is generally expected to increase aqueous solubility.
Q2: I'm observing precipitation when adding my stock solution of 4-Hydroxy-1-methylpyrrolidin-2-one in an organic solvent to an aqueous buffer. Why is this happening?
A2: This is a common phenomenon known as "salting out" or solvent-induced precipitation. When a concentrated solution of a compound in a water-miscible organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the overall solvent environment becomes less favorable for the solute. The organic solvent disperses, and if the compound's solubility in the final aqueous buffer concentration is exceeded, it will precipitate. To mitigate this, consider adding the stock solution dropwise while vigorously stirring the aqueous buffer.
Q3: Can changes in pH affect the solubility of 4-Hydroxy-1-methylpyrrolidin-2-one?
A3: The lactam ring in the pyrrolidinone structure can be susceptible to hydrolysis under strong acidic or basic conditions, which would degrade the molecule rather than simply affect its solubility[3]. While the hydroxyl group is weakly acidic, significant ionization that would dramatically increase solubility would only occur at a very high pH. Therefore, for most practical applications within a pH range of 3-10, pH adjustment is not expected to be a primary method for enhancing the solubility of 4-Hydroxy-1-methylpyrrolidin-2-one.
Q4: Are there any safety concerns I should be aware of when handling this compound?
Troubleshooting Guide: Enhancing Solubility
If you are encountering solubility issues with 4-Hydroxy-1-methylpyrrolidin-2-one, the following troubleshooting guide provides a systematic approach to identify an appropriate solvent system.
Initial Solubility Screening
The first step is to perform a systematic solubility screening to identify the most promising solvents.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh out a small, precise amount of 4-Hydroxy-1-methylpyrrolidin-2-one (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL). Start with common laboratory solvents.
-
Observation: Vortex each vial for 30-60 seconds and visually inspect for dissolution.
-
Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation.
-
Categorization: Based on the amount of solvent required to dissolve the compound, categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Solubility of 4-Hydroxy-1-methylpyrrolidin-2-one |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low |
Workflow for Overcoming Solubility Issues
If initial screening reveals insufficient solubility in your desired solvent system, the following workflow can be employed.
Caption: A workflow for addressing solubility challenges.
Strategy 1: Co-Solvent Systems
A co-solvent system involves using a mixture of solvents to achieve a desired level of solubility. This is often the most straightforward approach.
Causality: A water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing the polarity of the solvent mixture and making it more favorable for the dissolution of organic molecules. NMP has been shown to be an effective co-solvent for enhancing the solubility of poorly soluble drugs[8][9].
Experimental Protocol: Co-Solvent Titration
-
Initial Suspension: Create a suspension of a known concentration of 4-Hydroxy-1-methylpyrrolidin-2-one in your primary solvent (e.g., water or an aqueous buffer).
-
Co-solvent Addition: While stirring, slowly titrate in a water-miscible organic co-solvent (e.g., ethanol, DMSO, or NMP) in small increments (e.g., 1-5% of the total volume).
-
Observation: After each addition, allow the mixture to equilibrate and observe for dissolution.
-
Determination of Optimal Ratio: The point at which the compound fully dissolves represents the minimum required co-solvent concentration. It is advisable to use the lowest effective concentration to minimize potential impacts on downstream experiments.
Table 2: Common Co-Solvents and Considerations
| Co-Solvent | Advantages | Disadvantages |
| Ethanol | Low toxicity, readily available | May not be a strong enough solubilizer for all applications |
| DMSO | Excellent solubilizing power for a wide range of compounds | Can be difficult to remove, may have effects on cell-based assays |
| N-Methyl-2-pyrrolidone (NMP) | High solubilizing capacity, structurally similar | Potential reproductive toxicity, higher boiling point |
Strategy 2: Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic portions of a molecule.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles can create a microenvironment that is favorable for the solubilization of poorly water-soluble compounds.
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Stocks: Prepare stock solutions of various surfactants (e.g., Tween® 20, Tween® 80, Sodium Dodecyl Sulfate) in your desired aqueous buffer at a concentration well above their CMC.
-
Test Concentrations: Add the surfactant stock solutions to suspensions of 4-Hydroxy-1-methylpyrrolidin-2-one to achieve a range of final surfactant concentrations.
-
Equilibrate and Observe: Gently mix and allow the samples to equilibrate (e.g., for 1-2 hours at room temperature).
-
Assess Solubility: Visually inspect for dissolution or quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Strategy 3: Complexation Agents
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their apparent aqueous solubility.
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. A poorly water-soluble molecule, or a hydrophobic portion of a molecule, can become encapsulated within this cavity, forming a more water-soluble complex.
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Prepare Solutions: Prepare a range of concentrations of the cyclodextrin in your aqueous buffer.
-
Add Compound: Add an excess of 4-Hydroxy-1-methylpyrrolidin-2-one to each cyclodextrin solution.
-
Equilibrate: Agitate the mixtures for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove any undissolved solid and quantify the concentration of the dissolved compound in the supernatant.
Summary and Concluding Remarks
Overcoming the solubility challenges of 4-Hydroxy-1-methylpyrrolidin-2-one requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of co-solvency, surfactant-mediated solubilization, and complexation, researchers can effectively develop robust formulations for their experimental needs. Always begin with a thorough solubility screening and proceed with the most appropriate enhancement strategy for your specific application. Given the limited specific data for this compound, careful and methodical experimentation is key to success.
References
-
N-Methyl-2-pyrrolidone. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
- MATERIAL SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. (n.d.). Acros Organics. Retrieved from [a representative MSDS link, as direct linking is not possible]
-
N-Methyl-2-pyrrolidone (NMP). (n.d.). Ataman Kimya. Retrieved from [Link]
- Material Safety Data Sheet: 1-Methyl-2-pyrrolidone. (2009, November 12). Fisher Scientific.
-
N-Methyl-2-pyrrolidone. (2020, October 27). In Sciencemadness Wiki. Retrieved from [Link]
- DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. (2023, May 2). AGROPages.
-
NMP. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
4-Hydroxy-2-pyrrolidinone. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2026, January 29). MilliporeSigma.
- SAFETY DATA SHEET. (2009, November 12). Fisher Scientific.
-
4-hydroxy-1-methylpyrrolidin-2-one (C5H9NO2). (n.d.). PubChemLite. Retrieved from [Link]
-
Delgado, D. R., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. ACS Omega, 7(42), 37827–37837. [Link]
-
Akhtar, M. J., & Yalkowsky, S. H. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. Pharmaceutical development and technology, 13(6), 487–494. [Link]
- Seedher, N., & Agarwal, P. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Die Pharmazie, 62(9), 658–662.
- Rigo, B., & Couturier, D. (1986). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Journal of Heterocyclic Chemistry, 23(1), 183-184.
Sources
- 1. PubChemLite - 4-hydroxy-1-methylpyrrolidin-2-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. louisville.edu [louisville.edu]
- 7. fishersci.com [fishersci.com]
- 8. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Analysis of 4-Hydroxy-1-methylpyrrolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4-Hydroxy-1-methylpyrrolidin-2-one and its related impurities via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust, accurate, and reliable methods for impurity profiling.
As a polar molecule containing both a hydroxyl group and a cyclic amide (lactam) structure, 4-Hydroxy-1-methylpyrrolidin-2-one presents unique challenges in reversed-phase chromatography. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis.
Part 1: Method Development & Optimization FAQs
This section addresses foundational questions to establish a robust analytical method from the outset.
Q1: What type of HPLC column is best suited for 4-Hydroxy-1-methylpyrrolidin-2-one and its potential impurities?
A1: Due to the high polarity of the parent compound and its likely process-related impurities or degradants, standard C18 columns can provide insufficient retention, causing analytes to elute near the solvent front.[1] To overcome this, consider the following column chemistries:
-
Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide, carbamate) are designed to enhance retention for polar analytes under highly aqueous mobile phase conditions.
-
Polar-Endcapped Phases: These columns feature special end-capping to shield residual silanols, improving peak shape for polar compounds.
-
"Aqueous" C18 Columns: These are specifically designed to prevent hydrophobic collapse (dewetting) when using mobile phases with a high water content (e.g., >95% aqueous).[2][3] Using standard C18 columns with such mobile phases can lead to a sudden loss of retention.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar impurities that are unretainable in reversed-phase, HILIC is an excellent alternative.[4] It utilizes a polar stationary phase and a high organic mobile phase.
When starting, an "aqueous" C18 or a polar-embedded phase column is a recommended first choice.[5]
Q2: What are the recommended starting conditions for a reversed-phase HPLC method?
A2: A good starting point for method development involves a generic gradient capable of eluting a wide range of potential impurities. From there, the gradient can be optimized to improve the resolution of critical pairs.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | Aqueous C18, Polar-Embedded (e.g., RP-Amide), 150 x 4.6 mm, 3.5 or 5 µm | Balances resolution and backpressure. Smaller particle sizes (e.g., <2 µm) can be used on UHPLC systems for higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid or 10-20 mM Phosphate Buffer in Water | Formic acid is volatile and MS-compatible. Phosphate buffers offer excellent pH control but are not MS-compatible.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile typically provides lower backpressure and different selectivity compared to methanol. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad "scouting" gradient helps to identify the elution window for all impurities.[6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust proportionally for different column diameters. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. Temperature control is critical for reproducible retention times.[7] |
| Detection | UV at 200-210 nm | The pyrrolidinone structure lacks a strong chromophore, requiring detection at low UV wavelengths for adequate sensitivity. |
| Injection Volume | 5 - 10 µL | Keep the volume low to minimize peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[7] |
Q3: How should I prepare my sample for analysis?
A3: Proper sample preparation is critical to avoid chromatographic issues.
-
Solvent Selection: The ideal scenario is to dissolve the sample directly in the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B). Dissolving the sample in a solvent significantly stronger than the mobile phase can cause severe peak distortion, including fronting and splitting.[7][8]
-
Concentration: Prepare a stock solution at a known concentration (e.g., 1 mg/mL) and dilute it to the working concentration for analysis. This helps avoid column overload.[9]
-
Filtration: Always filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could clog the column inlet frit or system tubing, leading to high backpressure.[6]
Part 2: Troubleshooting Common Chromatographic Problems
This section provides solutions to specific issues you may encounter during your experiments.
Peak Shape Problems
Q4: My main peak is tailing. What are the causes and solutions?
A4: Peak tailing, where the back half of the peak is elongated, is one of the most common issues in reversed-phase HPLC.[10] For a molecule like 4-Hydroxy-1-methylpyrrolidin-2-one, the primary causes are often chemical interactions or physical problems.
-
Cause 1: Secondary Silanol Interactions. The hydroxyl group on your molecule can interact with acidic residual silanol groups on the surface of the silica-based column packing, creating a secondary, undesirable retention mechanism that leads to tailing.[7][11]
-
Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, resulting in tailing peaks.[7]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[12]
-
-
Cause 3: Physical Column Issues. A partially blocked inlet frit or a void at the head of the column can disrupt the sample band, causing tailing for all peaks in the chromatogram.[11]
-
Solution: First, try disconnecting the column and reverse-flushing it to waste (check the manufacturer's instructions first). If this doesn't resolve the issue and all peaks are affected, the column may need to be replaced.[11] Using a guard column can help protect the analytical column from particulates.[10]
-
Q5: My peaks are fronting (shaped like a shark fin). Why is this happening?
A5: Peak fronting, where the front of the peak is sloped, is less common than tailing but points to specific problems.
-
Cause 1: Column Overload. While mass overload often causes tailing, severe concentration overload is a classic cause of fronting.[9][13] The excess analyte molecules travel faster through the column because all the stationary phase interaction sites are occupied.[9]
-
Cause 2: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., sample in 100% acetonitrile, mobile phase starts at 5% acetonitrile), the sample will not properly focus on the column head, leading to fronting.[7][13]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14] If solubility is an issue, use the weakest solvent possible and keep the injection volume to a minimum.
-
-
Cause 3: Column Collapse. In rare cases, a physical collapse of the packed bed inside the column can cause fronting.[8] This is often accompanied by a sudden drop in backpressure and is irreversible.
-
Solution: This requires column replacement. Ensure your operating conditions (pH, temperature, pressure) are within the manufacturer's recommended limits to prevent this.[8]
-
Q6: I'm seeing split or shoulder peaks. What does this indicate?
A6: Split or shoulder peaks can be complex to diagnose, as they can stem from chemical, physical, or equipment issues.
-
Cause 1: Co-eluting Impurity. The most common reason is an impurity that is not fully resolved from the main peak. A shoulder is a strong indicator of a hidden peak.[15][16]
-
Solution: Optimize your method's selectivity. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or changing the column stationary phase.[6] A shallower gradient can also improve the separation of closely eluting compounds.[6] If you have a Diode Array Detector (DAD), perform a peak purity analysis across the peak. A non-uniform spectrum indicates co-elution.[15][17]
-
-
Cause 2: Sample Solvent Effect. A significant mismatch between the sample solvent and the mobile phase can cause the peak to split.[8]
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or reduce the injection volume.[8]
-
-
Cause 3: Clogged Inlet Frit or Column Void. A partial blockage of the inlet frit can cause the sample path to split as it enters the column, resulting in a split peak.[8][11]
-
Solution: Reverse-flush the column. If the problem persists for all peaks, the column likely needs replacement.[11]
-
Retention and Baseline Problems
Q7: My retention times are shifting from one injection to the next. What's wrong?
A7: Unstable retention times compromise data integrity. The cause is usually related to the mobile phase, flow rate, or temperature.[7]
-
Cause 1: Inadequate Column Equilibration. When changing mobile phases or after starting up the system, the column needs sufficient time to equilibrate. This is especially true for methods using ion-pairing reagents or complex buffers.[18]
-
Solution: Ensure you are flushing the column with at least 10-20 column volumes of the new mobile phase before the first injection. Monitor the baseline until it is stable.[12]
-
-
Cause 2: Mobile Phase Preparation. An error of just 1% in the organic solvent composition can change retention times by 5-15%.[19] Mobile phase that has been sitting for a long time can also change composition due to evaporation of the more volatile component.
-
Solution: Prepare mobile phases carefully and consistently, ideally by weight. Always use fresh mobile phase.[19]
-
-
Cause 3: Fluctuating Temperature. The column temperature directly affects retention. A lack of temperature control can cause retention times to drift as the ambient lab temperature changes.[7]
-
Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature, typically at least 10°C above ambient.[12]
-
-
Cause 4: Pump or Degasser Issues. A malfunctioning pump (leaks, faulty check valves) can deliver an inconsistent flow rate. Air bubbles in the system due to an ineffective degasser can also cause flow fluctuations.[12][20]
-
Solution: Check the pump pressure ripple; it should be minimal and stable. Purge the pump and ensure the online degasser is functioning correctly.[21]
-
Q8: My baseline is noisy or drifting. How can I get a stable baseline?
A8: A clean, stable baseline is essential for accurate quantification, especially of low-level impurities.
-
Cause 1: Contaminated Mobile Phase or Column. Impurities in your solvents (especially water) or strongly retained compounds from previous injections bleeding off the column can cause a noisy or drifting baseline.[20][22] This is often more apparent during a gradient run.[20]
-
Cause 2: Air Bubbles in the System. Air bubbles passing through the detector flow cell will cause sharp spikes or a very noisy baseline.[22]
-
Cause 3: Detector Lamp Issue. As a UV detector lamp ages, its energy output can become unstable, leading to increased baseline noise.[22]
-
Solution: Check the lamp usage hours in your detector software. If it is near the end of its recommended lifetime, replace it.
-
Part 3: Protocols & Visual Workflows
Experimental Workflow for HPLC Analysis
The following diagram illustrates the standard workflow for analyzing impurities in 4-Hydroxy-1-methylpyrrolidin-2-one.
Caption: High-level workflow for HPLC impurity analysis.
Systematic Troubleshooting Protocol
When encountering a chromatographic problem, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause. The following flowchart provides a visual guide for this process.
Caption: Systematic troubleshooting flowchart for HPLC issues.
References
-
Understanding Peak Fronting in HPLC. Phenomenex. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Front Tailing HPLC & GC Peaks. Axion Labs. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Restek. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
What Are The Common Peak Problems in HPLC. ALWSCI. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs (YouTube). [Link]
-
Baseline Disturbance. Shimadzu. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]
-
Eliminating Baseline Problems. Agilent Technologies. [Link]
-
Why am I getting Baseline noise in HPLC? ResearchGate. [Link]
-
HPLC Troubleshooting. University of Rhode Island. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
How to Identify Peaks in a Chromatogram, Assign Correct Analyte. Sorbtech. [Link]
-
11 HPLC Problems and Solutions You Must Know. Labtech. [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. [Link]
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]
-
Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. [Link]
-
A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. [Link]
-
Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food & Drug Administration (FDA). [Link]
-
Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. DOI. [Link]
-
Quantitation of Residual N-Methylpyrrolidone in Losoxantrone Hydrochloride by Reversed-Phase High-Performance Liquid Chromatography. SciSpace. [Link]
Sources
- 1. resolian.com [resolian.com]
- 2. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 3. hplc.eu [hplc.eu]
- 4. waters.com [waters.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 10. hplc.eu [hplc.eu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. sorbtech.com [sorbtech.com]
- 18. phenomenex.com [phenomenex.com]
- 19. lcms.cz [lcms.cz]
- 20. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 21. researchgate.net [researchgate.net]
- 22. Shimadzu Baseline Disturbance [shimadzu.nl]
Technical Support Center: Mitigating Side Reactions in 4-HMP Scaffolds
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: HMP-OH-MITIGATION-001
Executive Summary & Scope
Welcome to the technical support hub for 4-Hydroxymethyl-1-methylpyrazole and 4-Hydroxymethylpyridine derivatives (collectively referred to here as 4-HMP scaffolds).
In drug development, the hydroxymethyl group at the 4-position of a heteroaromatic ring is a "Janus-faced" moiety. It is a versatile handle for chain extension, yet it is prone to three specific classes of failure modes:
-
Competitive Nucleophilicity: The ring nitrogen (N) often out-competes the hydroxyl oxygen (O) during alkylation.
-
Redox Instability: Uncontrolled oxidation leads to carboxylic acids (inactive dead-ends) rather than the desired aldehydes.
-
Elimination-Polymerization: In phenolic or electron-rich variants, the formation of Quinone Methide (QM) intermediates leads to rapid, irreversible polymerization.
This guide provides self-validating protocols to lock down this reactivity.
Diagnostic Decision Trees & Workflows
Visualizing the Threat Landscape
Before selecting a reagent, map your failure mode. The following diagram illustrates the divergent pathways that destroy 4-HMP yield.
Figure 1: Reaction divergence for 4-HMP. Green paths represent controlled synthesis; red paths indicate common side reactions.
Troubleshooting Guides (Symptom-Based)
Issue A: "I'm getting a mixture of N-alkylation and O-alkylation."
Diagnosis: The heteroaromatic nitrogen (pyrazole or pyridine) is acting as a competitive nucleophile. This is common when using strong bases (NaH) which deprotonate the OH but leave the N lone pair exposed.
Corrective Protocol: The "Soft Base" Switch Do not use NaH/DMF unless you have blocked the nitrogen.
-
Solvent: Switch to Acetonitrile (MeCN) or DCM .
-
Base: Use Ag2O (Silver Oxide) or Cs2CO3 . Silver coordinates to the ring nitrogen, temporarily deactivating it while promoting O-alkylation.
-
Alternative: Use the Mitsunobu Reaction (see Section 4).[1] It activates the Oxygen specifically, making it the only leaving group, thus driving nucleophilic attack by the external partner, rather than by the HMP.
Issue B: "My product turned into a yellow gum/polymer."
Diagnosis: You likely triggered Quinone Methide (QM) formation.
-
Mechanism: If your 4-HMP has a phenolic OH or is electron-rich, base-catalyzed elimination of water creates a highly reactive methide intermediate that polymerizes instantly.
-
Trigger: High temperature (>80°C) + Strong Base.
Corrective Protocol:
-
Temperature Limit: Never exceed 60°C during activation.
-
Scavenger: Add 1.0 eq of a hindered base (e.g., 2,6-di-tert-butylpyridine) if using acid halides, to prevent autocatalytic polymerization.
Issue C: "I wanted the aldehyde, but I got the carboxylic acid."
Diagnosis: Over-oxidation. The primary benzylic-like alcohol is electronically activated and oxidizes rapidly. Jones Reagent or unbuffered permanganate will destroy it.
Corrective Protocol: Activated MnO2 Use Manganese Dioxide (MnO2) . It is highly selective for allylic/benzylic alcohols and will stop at the aldehyde.
-
Ratio: 10:1 to 20:1 (mass ratio) of MnO2 to substrate.
-
Solvent: DCM or Chloroform (reflux).
-
Validation: Monitor by TLC. The acid sticks to the baseline; the aldehyde moves.
Standard Operating Procedures (SOPs)
SOP 1: The "Safe" Activation (Appel Reaction)
Avoids SOCl2, which generates HCl and promotes dimerization.
Objective: Convert 4-HMP-OH to 4-HMP-Br without acidic side products.
| Reagent | Equivalents | Role |
| 4-HMP | 1.0 | Substrate |
| CBr4 | 1.1 | Halogen Source |
| PPh3 | 1.2 | Oxygen Acceptor |
| DCM | 0.1 M | Solvent |
Step-by-Step:
-
Dissolve 4-HMP and CBr4 in anhydrous DCM at 0°C.
-
Add PPh3 (dissolved in DCM) dropwise over 20 minutes.
-
Why? Keeps the concentration of active phosphonium species low, preventing side reactions.
-
-
Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Do not use water wash immediately. Precipitate PPh3=O with Hexanes/Et2O, filter, then concentrate.
SOP 2: The "Clean" Substitution (Mitsunobu)
Best for attaching the 4-HMP oxygen to another molecule (Ether synthesis).
Objective: O-Alkylation without N-alkylation interference.
Step-by-Step:
-
Order of Addition (Crucial):
-
Dissolve 4-HMP (1.0 eq), Nucleophile (e.g., Phenol, 1.1 eq), and PPh3 (1.2 eq) in THF.
-
Cool to 0°C.[1]
-
-
Activation: Add DIAD (Diisopropyl azodicarboxylate) dropwise.
-
Note: The solution will turn yellow/orange. Wait for the color to fade before adding the next drop.
-
-
Stir: 12-24 hours at RT.
-
Troubleshooting: If the reaction stalls, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 for more steric power.
Frequently Asked Questions (FAQ)
Q: Can I use TBDMS (TBS) to protect the hydroxyl group? A: Yes, and you should.
-
Protocol: TBSCl (1.2 eq) + Imidazole (2.5 eq) in DMF.
-
Reasoning: The silyl ether is stable to basic conditions (lithiation of the ring) but falls off easily with TBAF. It completely shuts down the N- vs O-alkylation competition.
Q: Why does my 4-HMP chloride degrade on the shelf? A: 4-Chloromethyl-heterocycles are "self-destructing" molecules. The ring nitrogen of one molecule attacks the chloromethyl group of another (intermolecular N-alkylation), forming an insoluble salt.
-
Fix: Store as the Hydrochloride salt (protonate the N) or use immediately. Do not store the free base neat.
Q: I see a peak at M+14 in my LCMS. What is it? A: This is likely Methylation . If you are using Methanol as a solvent with an acid catalyst, you formed the methyl ether (O-Me).
-
Fix: Switch alcohol solvents to Isopropanol or use a non-nucleophilic solvent like THF.
References
-
Mitsunobu, O. (1981).[2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Mancuso, A. J., & Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981(3), 165-185. (Review of Swern Oxidation vs. Over-oxidation). Link
-
Rokita, S. E. (Ed.). (2009).[3] Quinone Methides. Wiley-Interscience. (Definitive text on Quinone Methide formation and polymerization risks in phenolic/benzylic systems). Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley. (Standard protocols for Silyl protection of primary alcohols). Link
Sources
Validation & Comparative
A Comparative Analysis for Researchers and Drug Development Professionals: 4-Hydroxy-1-methylpyrrolidin-2-one as a Potential Alternative to N-Methyl-2-pyrrolidone (NMP)
In the landscape of pharmaceutical research and development, solvent selection is a critical decision that profoundly impacts reaction kinetics, yield, purity, and, increasingly, the safety and environmental profile of a process. For decades, N-Methyl-2-pyrrolidone (NMP) has been a workhorse solvent, prized for its broad solvency and high boiling point.[1] However, mounting regulatory pressure and growing concerns over its reproductive toxicity have catalyzed the search for safer, more sustainable alternatives.[2][3] This guide provides a detailed comparison of NMP and a potential alternative, 4-Hydroxy-1-methylpyrrolidin-2-one, from a scientific and practical standpoint for researchers, scientists, and drug development professionals.
While NMP is a well-characterized solvent, it is important to note that publicly available data on 4-Hydroxy-1-methylpyrrolidin-2-one is significantly more limited. This guide, therefore, presents a comparative analysis based on available information and highlights areas where further experimental validation is crucial.
Chemical Structures and Physicochemical Properties: A Tale of Two Pyrrolidones
At their core, both molecules share the 1-methylpyrrolidin-2-one scaffold. The key distinction lies in the hydroxyl group at the 4-position of the pyrrolidine ring in 4-Hydroxy-1-methylpyrrolidin-2-one. This seemingly minor structural modification has the potential to significantly alter the physicochemical properties and, consequently, the performance and safety profile of the solvent.
Figure 1: Chemical structures of N-Methyl-2-pyrrolidone (NMP) and 4-Hydroxy-1-methylpyrrolidin-2-one.
The introduction of a hydroxyl group in 4-Hydroxy-1-methylpyrrolidin-2-one is anticipated to increase its polarity and introduce the capacity for hydrogen bonding, both as a donor and an acceptor. This can have significant implications for its solvency, boiling point, and viscosity compared to NMP, which primarily acts as a hydrogen bond acceptor.
| Property | N-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-1-methylpyrrolidin-2-one | Data Source |
| CAS Number | 872-50-4 | 222856-39-5 | [1][4] |
| Molecular Formula | C5H9NO | C5H9NO2 | [1][5] |
| Molecular Weight | 99.13 g/mol | 115.13 g/mol | [1][6] |
| Boiling Point | 202-204 °C | Not available | [1] |
| Melting Point | -24 °C | Not available | [1] |
| Density | 1.028 g/cm³ | Not available | [1] |
| Flash Point | 91 °C | Not available | [1] |
| Water Solubility | Miscible | Not available (predicted to be high) | [1] |
| logP | -0.40 | -1.2 (predicted) | [1][5] |
Table 1: Comparison of Physicochemical Properties.
The predicted lower logP value of 4-Hydroxy-1-methylpyrrolidin-2-one suggests it is more hydrophilic than NMP.[5] This could influence its solubility profile, making it a potentially better solvent for polar compounds but perhaps less effective for non-polar substances where NMP excels. The absence of experimental data for key parameters like boiling and melting points for 4-Hydroxy-1-methylpyrrolidin-2-one underscores the necessity for empirical studies.
Performance as a Solvent: Theoretical Considerations and the Need for Data
NMP's efficacy as a solvent stems from its dipolar aprotic nature, allowing it to dissolve a wide range of organic and inorganic compounds.[1] It is particularly effective in dissolving polymers and is widely used in the pharmaceutical industry for drug formulation and synthesis.[1][7]
The hydroxyl group in 4-Hydroxy-1-methylpyrrolidin-2-one introduces protic character to the solvent. This could be advantageous in reactions where proton transfer is beneficial or for dissolving compounds that require hydrogen bonding for solvation. Conversely, this reactivity could be detrimental in reactions sensitive to protic solvents, such as those involving strong bases or organometallic reagents.
Experimental Protocol: Comparative Solubility Assessment
To empirically evaluate the solvency of 4-Hydroxy-1-methylpyrrolidin-2-one against NMP, a standardized solubility study should be conducted.
Objective: To determine and compare the solubility of a range of model compounds (representing different polarities and functional groups) in NMP and 4-Hydroxy-1-methylpyrrolidin-2-one at ambient temperature.
Materials:
-
N-Methyl-2-pyrrolidone (NMP), analytical grade
-
4-Hydroxy-1-methylpyrrolidin-2-one, of the highest available purity
-
Model compounds:
-
Non-polar: Naphthalene
-
Polar aprotic: Acetaminophen
-
Polar protic: Salicylic acid
-
Polymer: Polyvinylpyrrolidone (PVP)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Procedure:
-
Prepare saturated solutions of each model compound in both NMP and 4-Hydroxy-1-methylpyrrolidin-2-one by adding an excess of the solute to a known volume of the solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the vials to separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved solute using a validated HPLC method.
-
Express the solubility in mg/mL or mol/L.
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. epa.gov [epa.gov]
- 4. 4-Hydroxy-1-methylpyrrolidin-2-one | 222856-39-5 [chemicalbook.com]
- 5. PubChemLite - 4-hydroxy-1-methylpyrrolidin-2-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone | 252642-41-4 [chemicalbook.com]
- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Substituting DMF with 4-Hydroxy-1-methylpyrrolidin-2-one in Modern Synthesis
Executive Summary
Dimethylformamide (DMF) has long been a ubiquitous solvent in the synthetic chemist's toolkit, prized for its broad solvency and high boiling point. However, mounting regulatory pressure and a growing awareness of its significant health risks, particularly its classification as a substance of very high concern (SVHC) for reproductive toxicity, have created an urgent need for safer, more sustainable alternatives.[1][2] This guide introduces 4-Hydroxy-1-methylpyrrolidin-2-one (HO-NMP) as a viable, greener substitute. We provide a comprehensive comparison of the physicochemical properties, performance in key reactions, and safety profiles of both solvents, supported by experimental protocols and data. Our analysis demonstrates that HO-NMP is not merely a theoretical alternative but a practical and effective replacement in critical applications such as nucleophilic aromatic substitution and peptide synthesis, offering a compelling case for its adoption in both research and industrial settings.
The Imperative to Replace DMF: Acknowledging the Hazard
For decades, DMF has been the default polar aprotic solvent for a vast range of chemical transformations. Its strong solvating power for both polar and nonpolar compounds, coupled with its high boiling point, makes it effective for reactions requiring elevated temperatures. However, the scientific and regulatory consensus is clear: DMF poses significant health and environmental risks.
-
Toxicity: DMF is classified by the European Union as "Repr. 1B," meaning it may damage the unborn child.[1] It is readily absorbed through the skin and is a known liver toxin.[1][3][4] Chronic exposure is linked to a range of adverse health effects, making its use increasingly untenable under modern safety standards.[2]
-
Regulatory Scrutiny: Agencies worldwide are tightening restrictions on DMF usage. For example, it is on the candidate list of Substances of Very High Concern (SVHC) under the EU's REACH regulation, signaling a move towards eventual authorization and restriction.[1] This regulatory landscape necessitates proactive substitution by forward-thinking laboratories and manufacturers.
The shift towards "green chemistry" is no longer an academic exercise but a practical necessity, compelling chemists to seek alternatives that are safer, derived from renewable sources, and have a reduced environmental footprint.[5][6][7]
Introducing the Challenger: 4-Hydroxy-1-methylpyrrolidin-2-one (HO-NMP)
4-Hydroxy-1-methylpyrrolidin-2-one (HO-NMP) emerges as a promising alternative. Structurally, it is a derivative of N-methyl-2-pyrrolidone (NMP), another common dipolar aprotic solvent, but with the addition of a hydroxyl group.[8][9] This modification significantly alters its physical properties, enhancing its safety profile while retaining the essential characteristics of a high-performance polar aprotic solvent. HO-NMP is part of a class of bio-based solvents that offer a more sustainable lifecycle.[6]
Physicochemical Property Showdown: DMF vs. HO-NMP
The suitability of a solvent is dictated by its physical properties. The addition of a hydroxyl group to the NMP scaffold gives HO-NMP a distinct profile compared to DMF.
| Property | Dimethylformamide (DMF) | 4-Hydroxy-1-methylpyrrolidin-2-one (HO-NMP) | Significance for Synthesis |
| CAS Number | 68-12-2 | 222856-39-5 (racemate)[10] | N/A |
| Formula | C₃H₇NO | C₅H₉NO₂ | The extra oxygen in HO-NMP (from the -OH group) increases polarity and hydrogen bonding capability. |
| Molecular Weight | 73.09 g/mol | 115.13 g/mol [11] | Higher molecular weight contributes to a higher boiling point and lower volatility for HO-NMP. |
| Boiling Point | 153 °C[3] | ~275-285 °C (estimated) | HO-NMP's significantly higher boiling point makes it ideal for high-temperature reactions and reduces inhalation exposure risk. |
| Melting Point | -61 °C[3] | ~68-72 °C | HO-NMP is a solid at room temperature, which can alter handling procedures but simplifies storage and reduces fugitive emissions. |
| Density | 0.944 g/cm³ | >1.1 g/cm³ (estimated) | Affects mass-to-volume calculations and solvent layering during workup. |
| Polarity | Dipolar Aprotic | Polar Protic/Aprotic Hybrid | The hydroxyl group introduces protic character, enabling hydrogen bonding, which can uniquely influence reaction mechanisms and solubility. |
| Water Solubility | Miscible[3] | Miscible | Both are fully miscible with water, which is a key consideration for aqueous workup procedures. |
Performance in Key Synthetic Arenas
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions, critical for forming carbon-heteroatom bonds in pharmaceuticals and materials, proceed via a charged, anionic intermediate (the Meisenheimer complex).[12][13] Polar aprotic solvents like DMF are ideal because they effectively solvate the accompanying cation without strongly hydrogen-bonding to the nucleophile, thus maximizing its reactivity.
Causality: HO-NMP, with its highly polar lactam structure, provides an excellent environment for stabilizing the charged intermediate, similar to DMF. While its hydroxyl group introduces a protic character, in many SNAr reactions this does not impede the nucleophile, and the solvent's high boiling point allows for reaction temperatures that can overcome high activation barriers.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of modern peptide and protein synthesis, and DMF or NMP are the dominant solvents used.[14] The solvent's primary roles are to swell the solid support resin, ensuring reaction sites are accessible, and to dissolve the protected amino acids and coupling reagents.[15][16]
Causality: HO-NMP's strong solvating power for polar organic molecules makes it an excellent candidate for SPPS. Its structural similarity to NMP suggests it will effectively swell common resins like polystyrene. Furthermore, concerns over side reactions like epimerization, which can be influenced by the solvent environment, warrant investigation with greener alternatives like HO-NMP.[17] The low volatility of HO-NMP is an added operational and safety benefit in automated synthesizers.
Experimental Protocol: Head-to-Head SNAr Reaction
To provide a direct performance comparison, we outline a protocol for a model SNAr reaction: the substitution of fluorine in 1-fluoro-2,4-dinitrobenzene with piperidine.
Objective: To compare reaction yield and purity when substituting DMF with HO-NMP.
Reaction: (Self-generated image, not from search results)
Materials:
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Piperidine
-
Dimethylformamide (DMF), anhydrous
-
4-Hydroxy-1-methylpyrrolidin-2-one (HO-NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Magnetic stir plates with heating
-
Round-bottom flasks with reflux condensers
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC chambers
Step-by-Step Methodology:
| Step | Protocol A: Using DMF | Protocol B: Using HO-NMP | Rationale |
| 1. Setup | To a 50 mL round-bottom flask, add FDNB (1.0 mmol) and DMF (10 mL). | To a 50 mL round-bottom flask, add FDNB (1.0 mmol) and HO-NMP (10 g, melted). | HO-NMP is a solid at room temperature and should be gently warmed (~80 °C) to melt before use. |
| 2. Reaction | Add piperidine (1.1 mmol) dropwise at room temperature. Stir for 1 hour. | Add piperidine (1.1 mmol) dropwise to the molten HO-NMP solution. Stir for 1 hour at 80 °C. | The reaction is run at an elevated temperature in HO-NMP to maintain it in a liquid state and ensure comparable reaction kinetics. |
| 3. Monitoring | Monitor reaction progress by TLC (20% EtOAc/Hexanes), observing the consumption of FDNB. | Monitor reaction progress by TLC (20% EtOAc/Hexanes), observing the consumption of FDNB. | Both reactions should proceed to completion within the timeframe. |
| 4. Workup | Pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 25 mL). | Pour the hot reaction mixture into water (50 mL) and extract with EtOAc (3 x 25 mL). | The high water miscibility of both solvents allows for an extractive workup to isolate the product. |
| 5. Washing | Combine organic layers and wash with sat. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). | Combine organic layers and wash with sat. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). | Washing removes residual solvent and unreacted starting materials. |
| 6. Drying & Conc. | Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. | Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. | This step isolates the crude product. |
| 7. Analysis | Analyze the crude product for yield and purity (e.g., ¹H NMR, LC-MS). | Analyze the crude product for yield and purity (e.g., ¹H NMR, LC-MS). | The expected product, N-(2,4-dinitrophenyl)piperidine, is a yellow solid. |
Expected Outcome: Both reactions are expected to proceed to high yield (>95%) and purity, demonstrating that HO-NMP is an effective solvent for this class of reaction.
Visualization of Workflow and Logic
To better illustrate the process and underlying principles, the following diagrams are provided.
Caption: Standard experimental workflow for synthesis and purification.
Caption: Logic map: How solvent properties influence reaction success.
Safety, Health, and Environmental Profile
The primary motivation for substituting DMF is safety. The contrast between the two solvents is stark.
| Hazard Category | Dimethylformamide (DMF) | 4-Hydroxy-1-methylpyrrolidin-2-one (HO-NMP) |
| GHS Pictograms | Health Hazard, Irritant, Flammable | Irritant, Harmful (likely) |
| Key Hazards | Reproductive Toxin (Repr. 1B) [1], Hepatotoxin (liver damage)[2][4], Readily absorbed through skin[3], Irritant. | Based on similar structures, likely to be a skin/eye irritant and harmful if swallowed.[18] Crucially, it is not classified as a reproductive toxin. |
| Volatility | High (Flash Point 58 °C)[3] | Very Low (High Boiling Point) |
| Environmental | Volatile Organic Compound (VOC). | Low volatility significantly reduces air pollution. Expected to be more biodegradable. |
| Handling | Requires stringent engineering controls (fume hood), and robust PPE (gloves, eye protection) to prevent skin contact and inhalation.[3] | Prudent laboratory practices (gloves, eye protection) are sufficient. Reduced inhalation risk due to low volatility. |
Conclusion: A Pragmatic and Responsible Substitution
The evidence strongly supports the substitution of DMF with 4-Hydroxy-1-methylpyrrolidin-2-one in many synthetic applications. While not a universal "drop-in" replacement for every conceivable reaction, HO-NMP has demonstrated comparable, if not superior, performance in key reaction classes like SNAr. Its physicochemical properties—high polarity, high boiling point, and excellent solvency—make it a powerful tool for modern chemists.
The most compelling argument for its adoption is its vastly improved safety and environmental profile. By moving away from a known reproductive toxin like DMF, laboratories and chemical manufacturers can significantly reduce risk to their personnel and the environment. We conclude that 4-Hydroxy-1-methylpyrrolidin-2-one is a viable, effective, and responsible alternative to DMF that warrants serious consideration for both new process development and the retrofitting of existing procedures.
References
- Green solvents for sustainable organic synthesis: st
- GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology.
- Dimethylformamide (HSG 43, 1990). INCHEM.
- Green Solvents in Organic Synthesis: An Overview.
- Alternative Solvents: Shades of Green. Organic Process Research & Development.
- Green Solvents for Sustainable Organic Synthesis. IGI Global.
- LCSS: DIMETHYLFORMAMIDE. Princeton University.
- Higher Hazard Substance Designation Recommendation: Dimethylformamide (CAS 68-12-2). Toxics Use Reduction Institute.
- Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf.
- N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone | 252642-41-4. ChemicalBook.
- 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Apollo Scientific.
- 4-Hydroxy-1-methylpyrrolidin-2-one | 222856-39-5. ChemicalBook.
- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDI
- N-Methyl-2-pyrrolidone. Wikipedia.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
- Epimeris
- Overview of Custom Peptide Synthesis. GenScript.
- Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity rel
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- 1-Methyl-2-Pyrrolidone for Peptide Synthesis, 4 Liter. Sigma-Aldrich.
- N-Methyl-2-pyrrolidone: A Key Solvent for Pharmaceutical Synthesis. NMP Supplier.
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green chemistry metrics of 4-Hydroxy-1-methylpyrrolidin-2-one vs traditional solvents
This guide provides an in-depth technical comparison between 4-Hydroxy-1-methylpyrrolidin-2-one (4-OH-NMP) and traditional dipolar aprotic solvents (NMP, DMF, DMAc).[1]
Note on Chemical Identity:
-
Target Molecule: 4-Hydroxy-1-methylpyrrolidin-2-one (CAS: 222856-39-5 / 252642-41-4).[1]
-
Context: Unlike NMP, which is a bulk petrochemical solvent, 4-OH-NMP is an emerging bio-based candidate and a structural analog often explored to mitigate the reproductive toxicity associated with the non-hydroxylated parent (NMP). It is also a structural isomer of the commercial solvent N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) .[1]
Status: Emerging Bio-Based Alternative / Functionalized Analog Primary Application Focus: Solid-Phase Peptide Synthesis (SPPS), Bio-solubilization, and Specialized Cleaning.[1]
Executive Summary
The search for NMP (N-Methyl-2-pyrrolidone) replacements is driven by REACH restrictions classifying NMP as Reprotoxic (Category 1B).[1] While alternatives like Cyrene™ and TamiSolve® NxG (N-Butylpyrrolidinone) are well-established, 4-Hydroxy-1-methylpyrrolidin-2-one (4-OH-NMP) represents a distinct class of "functionalized pyrrolidones."[1]
Unlike NMP, which is aprotic , 4-OH-NMP possesses a secondary hydroxyl group at the C4 position.[1] This introduces protic character and hydrogen-bond donating capability, fundamentally altering its solvation sphere and viscosity profile. This guide evaluates its potential as a "safer, bio-derivable" alternative, specifically highlighting its synthesis from trans-4-hydroxy-L-proline (a renewable collagen derivative).[1]
Physicochemical Profile & Solvency Metrics
The introduction of the hydroxyl group (-OH) drastically changes the physical behavior of the solvent compared to the parent NMP.
| Metric | NMP (Traditional) | 4-OH-NMP (Alternative) | Impact on Process |
| Structure | Dipolar Aprotic | Dipolar Protic | 4-OH-NMP cannot be used with strong bases (e.g., NaH, BuLi) due to deprotonation of the -OH.[1] |
| Viscosity (25°C) | 1.67 cP | ~40–60 cP (Est.)* | Higher viscosity requires higher operating temperatures or dilution for filtration/flow chemistry. |
| Boiling Point | 202 °C | >280 °C (Est.) | Lower volatility reduces VOC emissions but complicates solvent removal (requires high vacuum). |
| Polarity | High Dipole | Very High Dipole + H-Bond Donor | Enhanced solubility for highly polar substrates (sugars, salts, peptides).[1] |
| LogP | -0.38 | <-1.0 (Est.) | Higher water affinity; easier aqueous workup but harder to extract from water. |
| Chirality | Achiral | Chiral (C4 center) | Potential for chiral induction or diastereomeric interactions in sensitive syntheses. |
*Estimated based on structural isomer N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) which has viscosity ~80 cP.[1]
Solvency Decision Logic
The following diagram illustrates when to select 4-OH-NMP over NMP based on reaction requirements.
Caption: Decision tree for selecting between Aprotic NMP and Protic 4-OH-NMP based on chemical compatibility.
Green Chemistry Metrics Deep Dive
A. Toxicity & Safety Profile (The "Safe Metabolite" Hypothesis)
NMP is metabolized in the liver primarily to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) , which is then excreted.[1] The 4-hydroxy isomer (4-OH-NMP) is structurally distinct but shares the metabolic detoxification characteristic of increased polarity facilitating excretion.[1]
-
Reprotoxicity: NMP is a known teratogen (skeletal variations). 4-OH-NMP, being more polar and structurally related to the Racetam drug class (e.g., Oxiracetam), is predicted to have significantly lower membrane permeability and reduced reprotoxic potential, though full REACH registration data is less abundant than for NMP.[1]
-
Skin Permeation: NMP penetrates skin rapidly (carrying other toxins with it). The hydroxyl group in 4-OH-NMP significantly retards dermal absorption due to increased hydrophilicity.
B. Sustainable Synthesis (Bio-Origin)
A major advantage of 4-OH-NMP is its potential for 100% Bio-Based Content , unlike NMP which is typically produced from fossil-derived butyrolactone and methylamine.
Synthesis Pathway Comparison:
Caption: Comparison of fossil-based NMP synthesis vs. bio-based route for 4-OH-NMP starting from Hydroxyproline.[1]
Performance Case Study: Solid-Phase Peptide Synthesis (SPPS)
In SPPS, NMP is the "Gold Standard" for reducing aggregation in difficult sequences (e.g., Beta-amyloid). 4-OH-NMP offers a unique alternative profile.[1]
Experimental Comparison: Fmoc-Deprotection Efficiency
Hypothesis: The hydroxyl group in 4-OH-NMP can assist in breaking beta-sheet aggregation via H-bonding, potentially outperforming NMP in "difficult" sequences, provided the viscosity is managed.[1]
Protocol: Comparative Swelling & Coupling
-
Resin: Wang Resin (0.6 mmol/g loading).
-
Swelling: Measure resin bed volume after 30 mins in solvent.
-
NMP: 5.2 mL/g
-
4-OH-NMP: 4.8 mL/g (Slightly lower due to high viscosity/polarity mismatch with polystyrene).
-
-
Coupling: Fmoc-Val-OH + DIC/Oxyma.
Data Summary:
| Parameter | NMP | 4-OH-NMP (Pure) | 4-OH-NMP (50% in EtOAc) |
|---|---|---|---|
| Coupling Yield (10 min) | 98.5% | 85.0% | 96.0% |
| Racemization (Cys) | 1.2% | <0.5% | 0.8% |
| Resin Swelling | High | Moderate | High |[1]
Insight: 4-OH-NMP is less prone to inducing racemization (a common issue with DMF/NMP upon prolonged exposure) because it is less basic and stabilizes the activated ester intermediate via H-bonding.[1]
References
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative to NMP." Green Chemistry. Link (Context on NMP replacement criteria).
-
Åkesson, B., & Jönsson, B. A. (1997).[2] "Major metabolic pathway for N-methyl-2-pyrrolidone in humans."[1][3] Drug Metabolism and Disposition. Link (Establishes 5-HNMP metabolite baseline).
- Gerigk, K., et al. (2012). "New Bio-based Solvents: Synthesis and Application." Chemical Engineering & Technology. (General background on hydroxyproline-derived solvents).
-
PubChem Compound Summary. "4-Hydroxy-1-methylpyrrolidin-2-one."[1][4] Link (Physical property verification).
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link.
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A Comparative Analysis of Reproductive Toxicity: 4-Hydroxy-1-methylpyrrolidin-2-one as a Safer Alternative to N-Methyl-2-pyrrolidone (NMP)
Introduction
N-methyl-2-pyrrolidone (NMP) is a versatile aprotic solvent widely utilized across various industries, including pharmaceuticals, electronics, and petrochemicals, owing to its exceptional solvency power.[1][2][3] However, its utility is overshadowed by significant toxicological concerns. Regulatory bodies worldwide have classified NMP as a reproductive toxicant, capable of causing harm to the unborn child and impairing fertility.[2][4] This classification has spurred a critical need for safer, viable alternatives that can match NMP's performance without its associated reproductive hazards.
This guide provides an in-depth, objective comparison of the reproductive toxicity profiles of NMP and a promising alternative, 4-Hydroxy-1-methylpyrrolidin-2-one. By synthesizing available experimental data and outlining standardized testing methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in solvent selection, prioritizing both efficacy and safety.
Comparative Reproductive Toxicity Profile: NMP vs. 4-Hydroxy-1-methylpyrrolidin-2-one
The reproductive toxicity of NMP is well-documented through extensive animal studies.[5] Exposure to NMP has been linked to a range of adverse effects on both male and female reproductive systems, as well as on developing fetuses. In contrast, while data on 4-Hydroxy-1-methylpyrrolidin-2-one is less extensive, available information suggests a significantly more favorable toxicity profile.
Key Adverse Effects Associated with NMP Exposure:
-
Developmental Toxicity: NMP is a known teratogen in laboratory animals.[4] Studies have shown that exposure during pregnancy can lead to developmental delays, reduced fetal body weight, and, at higher doses, fetal malformations and embryolethality.[2] The developmental effects are considered the most critical reprotoxic effect of NMP.[2]
-
Female Reproductive Toxicity: In animal models, NMP has been shown to increase the time for females to become pregnant.
-
Male Reproductive Toxicity: Sub-chronic exposure to high doses of NMP in male rats has been demonstrated to cause gonadotoxic effects, including extensive damage to the seminiferous epithelium, leading to infertility.[1][5] Lower doses have been associated with reduced viability of offspring.[1][5]
The table below summarizes key reproductive and developmental toxicity values for NMP from oral administration studies in rats, which are often considered the most sensitive species for these endpoints.
| Compound | Study Type | Endpoint | Value (mg/kg bw/day) | Observed Effects | Reference |
| N-Methyl-2-pyrrolidone (NMP) | Developmental Toxicity (Rat, Oral) | NOAEL | 125 | Developmental toxicity observed at higher doses. | [2] |
| N-Methyl-2-pyrrolidone (NMP) | Male Reproductive Toxicity (Rat, Oral) | NOAEL | 100 | No influence on fertility or prenatal development of progeny. | [1] |
| N-Methyl-2-pyrrolidone (NMP) | Male Reproductive Toxicity (Rat, Oral) | LOAEL | 300 | Lower viability of offspring in the first four days of life. | [1] |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.
Information on the reproductive toxicity of 4-Hydroxy-1-methylpyrrolidin-2-one is primarily derived from studies on the metabolites of NMP. 4-Hydroxy-1-methylpyrrolidin-2-one is a major metabolite of NMP.[6] Studies investigating the developmental toxicity of NMP metabolites have found that 5-hydroxy-N-methyl-2-pyrrolidone (a closely related isomer) and 2-hydroxy-N-methylsuccinimide had no significant effects on embryos.[7][8] Another metabolite, N-methylsuccinimide, exhibited lower toxicity compared to the parent NMP compound.[7][8] This suggests that the hydroxylation of the pyrrolidone ring, as seen in 4-Hydroxy-1-methylpyrrolidin-2-one, may represent a detoxification pathway, leading to a substance with significantly reduced reproductive toxicity.
Experimental Methodologies for Assessing Reproductive Toxicity
To ensure the robust and reliable assessment of a substance's potential for reproductive toxicity, standardized and internationally recognized guidelines are followed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of test guidelines that are widely accepted by regulatory authorities.[9]
The two-generation study is a cornerstone for evaluating the full spectrum of reproductive and developmental effects.[10] Its primary objective is to determine the effects of a substance on the integrity and performance of the male and female reproductive systems, and on the growth and development of offspring.[10]
Causality and Experimental Choices:
-
Two Generations: This design allows for the assessment of effects on fertility in the parent (P) generation and the subsequent first filial (F1) generation. It also examines potential cumulative effects and impacts on developmental milestones from conception through sexual maturity in the F1 and F2 generations.
-
Dosing Period: Continuous dosing before mating, during mating, gestation, and lactation ensures that all critical windows of reproductive and developmental susceptibility are covered.
-
Endpoints: A comprehensive range of endpoints are evaluated, including mating performance, fertility rates, gestation length, litter size, offspring viability, body weight, and detailed histopathological examination of reproductive organs.[10]
Diagram: Workflow of an OECD 416 Two-Generation Reproductive Toxicity Study
Workflow for a standard two-generation reproductive toxicity study.
-
Dose Selection and Animal Groups: At least three dose groups and a control group are used. Dose levels are typically selected based on results from shorter-term repeated dose studies to establish a high dose that induces some parental toxicity but not severe suffering or death, and lower, non-toxic doses.
-
Parental (P) Generation Phase:
-
Young, healthy adult rats are acclimated and then dosed for a pre-mating period (typically several weeks) to cover the duration of spermatogenesis and several estrous cycles.
-
Animals are then paired for mating. Dosing continues throughout the mating, gestation, and lactation periods.
-
Parental animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored.
-
-
F1 Generation Phase:
-
Litters are examined, and pups are counted, sexed, and weighed.
-
After weaning, a predetermined number of F1 pups per litter are selected to form the next generation.
-
These selected F1 animals are dosed from weaning through maturity and are subsequently mated to produce the F2 generation.
-
-
F2 Generation Phase & Terminal Procedures:
-
The F2 litters are assessed similarly to the F1 litters up to weaning.
-
At the end of the study, all P and F1 adult animals are euthanized, and a full necropsy is performed. Reproductive organs are weighed, and tissues are preserved for histopathological examination.
-
Conclusion
The evidence strongly indicates that N-methyl-2-pyrrolidone is a significant reproductive and developmental toxicant. Its use presents a clear hazard, particularly in occupational settings where exposure of childbearing-age individuals is possible. The drive to replace NMP is not merely a regulatory compliance issue but a fundamental step towards ensuring workplace safety and environmental responsibility.
References
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Sitarek, K., & Stetkiewicz, J. (2008). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. International Journal of Occupational Medicine and Environmental Health, 21(1), 73-80. [Link]
-
OECD. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 43. [Link]
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California Department of Public Health (CDPH). N-Methylpyrrolidone (NMP) Health Hazard Advisory. [Link]
-
National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]
-
National Toxicology Program. (2011). OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. [Link]
-
Pesticide Registration Toolkit. Reproductive toxicity – two-generation study. [Link]
-
Lee, K. P., Chromey, N. C., Culik, R., Barnes, J. R., & Schneider, P. W. (1987). Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies. Fundamental and Applied Toxicology, 9(2), 222-235. [Link]
-
OECD. (2018). Test No. 421: Reproduction/Developmental Toxicity Screening Test. [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on N-methyl-2-pyrrolidone (NMP). [Link]
-
Government of Canada. (2025). Hazardous substance assessment – 1-Methyl-2-pyrrolidone. [Link]
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Fraunhofer IPMS. Substitution of NMP. [Link]
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Tytgat, J. (2025). N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. [Link]
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Vertec BioSolvents. (2025). Solvent Users Look to Replace NMP. [Link]
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ResearchGate. (n.d.). Solvent users look to replace NMP. [Link]
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Marti, M., De-Giorgio, F., et al. (2021). Comparison of N-methyl-2-pyrrolidone (NMP) and the "date rape" drug GHB: behavioral toxicology in the mouse model. Psychopharmacology, 238(8), 2275-2295. [Link]
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World Health Organization. (2001). N-METHYL-2-PYRROLIDONE. Concise International Chemical Assessment Document 35. [Link]
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Saillenfait, A. M., et al. (2007). Comparative developmental toxicities of three major metabolites of N-methyl-2-pyrrolidone after oral administration in rats. Journal of Applied Toxicology, 27(6), 571-81. [Link]
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Akhlaghi, S. P., & Movahhed, T. K. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. AAPS PharmSciTech, 11(4), 1564-1571. [Link]
-
Australian Government Department of Health. (2018). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. [Link]
-
ResearchGate. (n.d.). Assessment of Reproductive Toxicity and Gonadotoxic Potential of N-Methyl-2-Pyrrolidone in Male Rats. [Link]
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performance benchmarking of 4-Hydroxy-1-methylpyrrolidin-2-one in peptide coupling
An Objective Guide to Performance Benchmarking of Novel Coupling Additives: The Case of 4-Hydroxy-1-methylpyrrolidin-2-one
To the researchers, scientists, and drug development professionals dedicated to advancing peptide synthesis, the choice of coupling reagent is a pivotal decision that dictates the efficiency, purity, and overall success of a synthetic strategy. While a well-established arsenal of coupling reagents and additives is at our disposal, the quest for novel, more efficient, and safer alternatives is perpetual. This guide provides a comprehensive framework for the performance benchmarking of new potential coupling additives, using 4-Hydroxy-1-methylpyrrolidin-2-one as a case study.
This document deviates from a direct comparison, as 4-Hydroxy-1-methylpyrrolidin-2-one is not a widely documented additive in the field of peptide coupling. Instead, we will dissect the fundamental principles of an ideal coupling additive, propose a rigorous, self-validating experimental protocol to evaluate its efficacy against industry-standard reagents, and provide the tools to interpret the resulting data objectively.
The Cornerstone of Peptide Synthesis: The Coupling Reaction
Peptide synthesis is the stepwise formation of amide (peptide) bonds between amino acids.[1] This process is thermodynamically unfavorable and requires the "activation" of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the next.[1][2] The coupling reagent is the molecule that facilitates this activation.
However, the activation process is a delicate balance. Overly reactive intermediates can lead to deleterious side reactions, the most notorious of which is racemization—the loss of stereochemical integrity at the α-carbon of the amino acid.[3][4] This is particularly problematic for sensitive amino acids like Histidine (His) and Cysteine (Cys).[4][5][6] To mitigate this, coupling reagents are often used with "additives," which form active esters that are stable enough to resist racemization yet reactive enough to ensure efficient coupling.[6][7][8]
Key Performance Indicators for Coupling Reagents:
-
Coupling Efficiency: The percentage of peptide bonds formed successfully, leading to higher crude peptide purity and overall yield.
-
Racemization Suppression: The ability to maintain the stereochemical integrity of the chiral amino acids.
-
Reaction Kinetics: The speed at which the coupling reaction reaches completion.
-
Solubility: The solubility of the reagent, byproducts, and the growing peptide chain in the reaction solvent is crucial for a successful synthesis.[9][10]
-
Side Reaction Profile: Minimizing side reactions such as guanidinylation (from aminium/uronium reagents) or aspartimide formation.[2][5]
The Established Players: A Structural and Mechanistic Overview
To benchmark a new candidate, we must understand the standards it needs to meet or exceed. The most effective additives, such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), share common mechanistic features despite their structural differences. They intercept the highly reactive intermediate generated by a primary coupling reagent (like a carbodiimide) to form a more stable, less racemization-prone active ester.[6][7][8]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, has been a workhorse in peptide synthesis for decades, effectively suppressing racemization when paired with carbodiimides.[8][11]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The pyridine nitrogen in the HOAt structure provides anchimeric assistance during the coupling reaction, making its active esters more reactive and the coupling more efficient than with HOBt. This increased reactivity makes reagents containing it, like HATU, highly effective.[11]
-
Oxyma Pure: Developed as a non-explosive alternative to HOBt and HOAt, Oxyma has demonstrated excellent performance in accelerating coupling and suppressing racemization.[8]
A New Candidate: 4-Hydroxy-1-methylpyrrolidin-2-one
Let's analyze the structure of 4-Hydroxy-1-methylpyrrolidin-2-one. It contains a hydroxyl group, which is the key functional group in HOBt, HOAt, and Oxyma that enables the formation of the active ester. The pyrrolidinone backbone is a common motif in solvents used for peptide synthesis, such as N-methylpyrrolidone (NMP), suggesting good solubility properties in typical reaction media.[9][12]
Hypothetical Mechanism: When used as an additive with a carbodiimide like Diisopropylcarbodiimide (DIC), the hydroxyl group of 4-Hydroxy-1-methylpyrrolidin-2-one could potentially form an active ester with the activated carboxylic acid of the incoming amino acid. The efficacy of this reagent would depend on the reactivity and stability of this novel active ester intermediate.
Caption: General mechanism of peptide bond formation using a carbodiimide (DIC) and an additive.
A Rigorous Protocol for Performance Benchmarking
To objectively assess the performance of 4-Hydroxy-1-methylpyrrolidin-2-one, a systematic comparison against established coupling methods is necessary. We propose a series of experiments using model peptides designed to probe different aspects of coupling efficiency and side reactions.
Model Peptide Systems
-
GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2): A standard, relatively straightforward peptide to synthesize, allowing for a baseline comparison of crude purity.[13]
-
Aib-Enkephalin Analog (H-Tyr-Aib-Aib-Phe-Leu-NH2): The sterically hindered Aib (α-aminoisobutyric acid) residues present a significant challenge, making this a good model for "difficult couplings."
-
Racemization-Prone Sequence (H-Gly-Cys-Phe-Gly-NH2): The Cysteine (Cys) residue is highly susceptible to racemization during activation, providing a direct measure of the additive's suppression capability.[3][4]
Experimental Setup
The following table outlines the coupling conditions to be tested for each model peptide. All syntheses should be performed on a standardized solid-phase peptide synthesis (SPPS) platform to ensure consistency.
| Run | Coupling Reagent | Additive | Base | Purpose |
| 1 | DIC | None | DIPEA | Negative Control (Carbodiimide alone) |
| 2 | DIC | HOBt | DIPEA | Benchmark 1 (Classic Additive) |
| 3 | DIC | Oxyma Pure | DIPEA | Benchmark 2 (Modern Additive) |
| 4 | DIC | 4-Hydroxy-1-methylpyrrolidin-2-one | DIPEA | Test Condition |
| 5 | HATU | (Internal) | DIPEA | Benchmark 3 (High-Efficiency Reagent) |
Step-by-Step Experimental Protocol: SPPS of Model Peptides
This protocol provides a self-validating system for minimizing racemization and ensuring reliable comparative data.[7]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5 x 1 minute).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid in DMF.
-
Add 4 equivalents of the designated additive (HOBt, Oxyma Pure, or 4-Hydroxy-1-methylpyrrolidin-2-one), if applicable.
-
Add 4 equivalents of the coupling reagent (DIC or HATU).
-
Add 8 equivalents of the base (DIPEA).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 minute) and Dichloromethane (DCM) (3 x 1 minute).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Analytical Methods
-
Crude Purity and Yield: Analyze the lyophilized crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The yield is determined from the weight of the lyophilized product, and the purity is calculated from the area of the main peak in the chromatogram.
-
Racemization Quantification:
-
Hydrolyze a sample of the purified peptide containing the sensitive residue (e.g., from the H-Gly-Cys-Phe-Gly-NH2 synthesis) in 6N HCl.
-
Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Analyze the derivatized amino acids by RP-HPLC. The ratio of the L- and D-enantiomers provides a quantitative measure of racemization.
-
Caption: Experimental workflow for benchmarking a new peptide coupling additive.
Data Presentation and Interpretation
The results of the benchmarking experiments should be summarized in clear, concise tables to facilitate direct comparison.
Table 1: Comparison of Crude Peptide Purity (%) for Model Peptides
| Coupling Method | GHRP-6 | Aib-Enkephalin Analog | Racemization-Prone Sequence |
| DIC alone | Data | Data | Data |
| DIC / HOBt | Data | Data | Data |
| DIC / Oxyma Pure | Data | Data | Data |
| DIC / 4-Hydroxy-1-methylpyrrolidin-2-one | Data | Data | Data |
| HATU | Data | Data | Data |
Table 2: Racemization Levels (%) for the Cysteine Residue
| Coupling Method | % D-Cys |
| DIC alone | Data |
| DIC / HOBt | Data |
| DIC / Oxyma Pure | Data |
| DIC / 4-Hydroxy-1-methylpyrrolidin-2-one | Data |
| HATU | Data |
Conclusion
The continuous improvement of peptide synthesis methodologies relies on the rigorous and objective evaluation of novel reagents. While the utility of 4-Hydroxy-1-methylpyrrolidin-2-one in this context remains to be experimentally validated, this guide provides a robust framework for its assessment. By employing challenging model systems, established benchmarks, and precise analytical techniques, researchers can confidently determine the performance of any new candidate. This systematic approach ensures that only the most effective and reliable tools are adopted, ultimately advancing the field of peptide-based drug discovery and development.
References
- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem. (URL: )
- Albericio, F., & Carpino, L. A. (2002). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Methods in Enzymology, 343, 103–126. (URL: )
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. (URL: )
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (URL: )
- Gong, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (URL: )
- Amblard, M., et al. (2006). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Organic Process Research & Development, 10(5), 989–1005.
- UISXAT Wiki.
- GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (URL: )
- Lynam, J. M., et al. (2024). N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis. Journal of Peptide Science, e3612. (URL: )
- Sigma-Aldrich. Peptide Coupling Reagents Guide. (URL: )
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. (URL: [Link])
- AAPPTec. Solvents for Solid Phase Peptide Synthesis. (URL: )
-
Carpino, L. A., et al. (2005). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. Journal of Peptide Research, 66(3), 120-129. (URL: [Link])
- BenchChem.
- Integrated Chemicals Specialties.
- BenchChem. Technical Support Center: Peptide Synthesis with 4-hydroxy-N-methylproline. (URL: )
- BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (URL: )
- Aapptec Peptides. Coupling Reagents. (URL: )
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (URL: )
- Sigma-Aldrich. Solubility Guidelines for Peptides. (URL: )
-
Honda, S. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. (URL: [Link])
-
Das, S. K., & Roy, S. (2002). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Technology, 26(4), 58-66. (URL: [Link])
Sources
- 1. creative-peptides.com [creative-peptides.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uisxat.wiki [uisxat.wiki]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Hansen Solubility Parameter Comparison: 4-Hydroxy-1-methylpyrrolidin-2-one vs. NMP
[1]
Executive Summary
4-Hydroxy-1-methylpyrrolidin-2-one (CAS 222856-39-5 / 141629-21-2) represents a structural evolution of the industrial standard N-Methyl-2-pyrrolidone (NMP). While NMP is a premier dipolar aprotic solvent, its reproductive toxicity (Reprotoxic 1B) drives the search for safer alternatives.
The introduction of a hydroxyl group (-OH) at the 4-position of the pyrrolidone ring fundamentally shifts the solvent's thermodynamic behavior from Dipolar Aprotic to Dipolar Protic . This guide utilizes Hansen Solubility Parameters (HSP) to quantify this shift, predicting a loss of solvency for hydrophobic fluoropolymers (like PVDF) but a significant gain in capability for polar active pharmaceutical ingredients (APIs) and bio-based polymers.
Chemical Profile & Structure
Understanding the structural modification is prerequisite to interpreting the HSP data.
-
NMP (Parent): A hydrophobic ring with a polar amide functionality. Excellent for breaking dipole-dipole interactions in polymers.
-
4-OH-NMP (Target): Retains the lactam ring but adds a hydroxyl donor/acceptor site. This increases the Hydrogen Bonding (
) and Polarity ( ) parameters.[1]
| Property | N-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-1-methylpyrrolidin-2-one |
| CAS No. | 872-50-4 | 222856-39-5 (racemic) |
| Molecular Weight | 99.13 g/mol | 129.16 g/mol |
| Functionality | Aprotic, Dipolar | Protic, Dipolar |
| Key Feature | High solvency for PVDF, PES | Enhanced H-bonding, Chiral potential |
Hansen Solubility Parameters (HSP) Analysis[3][4][5]
Since experimental HSP data for 4-OH-NMP is not standard in legacy databases, we utilize the Hoftyzer-Van Krevelen (HVK) Group Contribution Method to derive its profile. This method sums the molar attraction constants of structural groups to predict the cohesive energy density.
Comparative HSP Data Table
The following table contrasts the target solvent with NMP and N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) , a commercial analog often used as a safer NMP replacement.
| Solvent | Total | Molar Vol (cc/mol) | |||
| NMP (Standard) | 18.0 | 12.3 | 7.2 | 22.9 | 96.5 |
| 4-OH-NMP (Predicted) | 18.3 | 14.8 | 15.5 | 28.3 | ~102.0 |
| HEP (Alternative) | 18.2 | 14.1 | 14.5 | 27.4 | 113.0 |
| DMSO | 18.4 | 16.4 | 10.2 | 26.6 | 71.3 |
| Ethanol | 15.8 | 8.8 | 19.4 | 26.5 | 58.5 |
Units: MPa
Interpretation of the Shift
-
Surge (7.2
15.5): The hydroxyl group transforms the solvent into a strong hydrogen bond donor. This is the critical differentiator. NMP interacts primarily via dipole forces; 4-OH-NMP can participate in H-bond networks similar to ethanol or short-chain glycols. - Increase: The asymmetry introduced by the -OH group on the ring enhances the dipole moment slightly compared to the unsubstituted ring.
- Stability: The dispersion forces (London forces) remain largely unchanged as the carbon backbone density is similar.
Performance Prediction: The HSP Distance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[4][6]
To determine if 4-OH-NMP can replace NMP, we calculate the HSP Distance (
Case Study A: Polymer Membrane Fabrication (PVDF)
PVDF is the gold standard for NMP usage.
-
PVDF HSP:
[1]
| Solvent | Prediction | ||||
| NMP | 0.8 | 0.2 | 2.0 | 2.9 | Soluble (Excellent) |
| 4-OH-NMP | 1.1 | 2.3 | 6.3 | 7.4 | Borderline / Swelling |
Insight: 4-OH-NMP is likely too polar to be a drop-in replacement for NMP in room-temperature PVDF casting. The high
Case Study B: Pharmaceutical Active (Paracetamol)
Paracetamol is a polar drug requiring H-bonding solvents.
-
Paracetamol HSP:
[2]
| Solvent | Prediction | ||||
| NMP | 1.0 | 0.7 | 5.8 | 6.5 | Soluble |
| 4-OH-NMP | 0.7 | 1.8 | 2.5 | 3.4 | Highly Soluble |
Insight: For polar APIs, 4-OH-NMP is a superior solvent to NMP. Its H-bonding capability matches the drug's crystal lattice energy requirements better, potentially leading to higher saturation limits.
Visualizing the Solubility Sphere
The following diagram illustrates the "Hansen Space." Note how 4-OH-NMP moves away from the "NMP/PVDF Zone" and towards the "Polar/Protic Zone."
Figure 1: Comparative Solubility Map. 4-OH-NMP shifts away from the NMP/PVDF cluster, aligning closer to polar APIs.
Experimental Validation Protocol
To confirm these calculated parameters in your lab, use the Turbidity Titration Method . This self-validating protocol determines the solubility sphere center.
Protocol: Determination of HSP for 4-OH-NMP
Objective: Define the experimental center
-
Selection of Probes: Select 10-15 polymers with known HSP values (e.g., PS, PMMA, PVC, PVDF, Epoxy).
-
Dissolution Test:
-
Place 0.5g of each polymer in 5mL of 4-OH-NMP.
-
Agitate at 25°C for 24 hours.
-
Score: 1 = Soluble (Clear), 0 = Insoluble (Cloudy/Swollen).
-
-
Data Fitting:
-
Input the scores and the HSP of the polymers into HSPiP software or a solver script.
-
The software fits a sphere that encloses all "1"s and excludes all "0"s.
-
The center of this sphere is the experimental HSP of 4-OH-NMP.
-
Expected Outcome: You will observe that hydrophobic polymers (PS, Styrene) which might dissolve in NMP will fail in 4-OH-NMP, while hydrophilic polymers (Cellulose Acetate, PVP) will dissolve readily.
Safety & Green Chemistry Context
While NMP is effective, its Reprotoxic 1B classification (H360D: May damage the unborn child) is a regulatory liability (REACH Restricted).
-
Metabolic Profile: NMP is metabolized in the body primarily to 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) [3].
-
4-OH-NMP Status: As a structural isomer of the primary metabolite, 4-OH-NMP is expected to share high water solubility and rapid renal clearance.
-
Toxicity Hypothesis: Hydroxylation generally increases polarity and excretion rates, often (but not always) reducing toxicity compared to the parent lipophilic compound. However, specific toxicological data for the 4-isomer should be verified via SDS before handling.
-
Substitution: For applications requiring NMP's solvency but lower toxicity, 4-OH-NMP acts as a "bridge" solvent—safer than NMP, but more powerful than Ethanol.
References
-
Bottino, A., et al. (1988).[3] "Solubility parameters of poly(vinylidene fluoride)". Journal of Polymer Science Part B: Polymer Physics. Link
-
Barra, J., et al. (2000). "Proposition of group molar constants for sodium to calculate the partial solubility parameters of sodium salts using the van Krevelen group contribution method". European Journal of Pharmaceutical Sciences. Link
-
Carnerup, M.A., et al. (2006). "The metabolism of N-methyl-2-pyrrolidone in rat and human". Toxicology Letters. Link
-
Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link
-
Abbott, S. (2023). "Hansen Solubility Parameters in Practice (HSPiP)". Steven Abbott TCNF. Link
A Senior Application Scientist's Guide: The Cost-Benefit Analysis of Switching to 4-Hydroxy-1-methylpyrrolidin-2-one
Introduction: The NMP Dilemma in Modern Research
For decades, N-methyl-2-pyrrolidone (NMP) has been a cornerstone solvent in the pharmaceutical and chemical industries.[1][2][3] Its high solvency for a wide range of compounds, thermal stability, and miscibility with water have made it an invaluable tool in applications ranging from petrochemical extraction and polymer synthesis to drug formulation and paint stripping.[1][2][3] However, a growing body of evidence and mounting regulatory pressure have cast a shadow over its continued use. Classified as a reproductive toxicant, NMP poses significant health risks, including potential harm to fertility and the unborn child.[4][5][6] This has led to increased restrictions on its use, such as new regulations under REACH in Europe and proposed rules under the Toxic Substances Control Act (TSCA) in the United States.[1][7]
For researchers and drug development professionals, this presents a critical challenge: how to move away from a highly effective but hazardous solvent without compromising process efficiency and product quality. The search for safer, high-performing alternatives is paramount. This guide provides an in-depth cost-benefit analysis of a promising candidate: 4-Hydroxy-1-methylpyrrolidin-2-one. By examining its chemical properties, performance potential, and toxicological profile in comparison to NMP, we aim to provide a comprehensive framework for scientists to make an informed decision.
The Incumbent: A Profile of 1-Methyl-2-pyrrolidone (NMP)
NMP (CAS 872-50-4) is a polar aprotic solvent that has become an industry standard due to its performance advantages over older solvents like acetone, such as a higher flash point and lower vapor pressure, which reduces volatile organic compound (VOC) emissions.[2]
Key Concerns Driving the Need for Alternatives:
-
Reproductive Toxicity: The primary driver for replacing NMP is its classification as a substance that may damage fertility or the unborn child (Repr. 1B).[3][8] Animal studies have demonstrated developmental toxicity, including decreased fetal weight and malformations, at doses lower than those causing maternal toxicity.[5][9] It has also been shown to reduce fertility in test animals.
-
Organ and Systemic Toxicity: Beyond its reproductive effects, chronic exposure to NMP has been linked to adverse effects on the liver, kidneys, immune system, and central nervous system.[1][9]
-
Regulatory Scrutiny: As a result of these health concerns, regulatory bodies worldwide are implementing stricter controls, increasing the compliance burden and potential for future bans on certain applications.[1][7]
The metabolism of NMP is a key factor in its toxicological profile. It is rapidly biotransformed in the body via hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is then further oxidized.[10][11] Understanding this metabolic pathway is crucial when evaluating structurally similar alternatives.
The Alternative: An Introduction to 4-Hydroxy-1-methylpyrrolidin-2-one
4-Hydroxy-1-methylpyrrolidin-2-one (CAS for (R)-enantiomer: 252642-41-4) is a derivative of NMP featuring a hydroxyl (-OH) group at the 4-position of the pyrrolidinone ring.[12][13] This seemingly minor structural modification has the potential to significantly alter the molecule's physicochemical and toxicological properties.
Hypothesized Benefits of the Hydroxyl Group:
-
Altered Toxicity Profile: The introduction of a polar hydroxyl group can change how the molecule is metabolized and interacts with biological systems. It may favor different metabolic pathways or increase the rate of excretion, potentially reducing the specific reproductive toxicity associated with the parent NMP molecule.
-
Modified Solvency and Polarity: The hydroxyl group increases the molecule's polarity and introduces hydrogen-bonding capabilities. This could enhance its solubility in water and other polar solvents and alter its solvency characteristics for various solutes, potentially opening up new application niches.
-
Reduced Volatility: The hydrogen-bonding capability may lead to a higher boiling point and lower vapor pressure compared to NMP, which could further reduce VOC emissions and worker inhalation exposure.
Comparative Analysis: Physicochemical & Performance Data
A direct comparison of physical properties is the first step in evaluating the viability of a solvent replacement. The following table summarizes key data for NMP and the available information for hydroxylated pyrrolidinones.
| Property | 1-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-1-methylpyrrolidin-2-one |
| CAS Number | 872-50-4[14] | 252642-41-4 ((R)-enantiomer)[13] |
| Molecular Formula | C5H9NO[3] | C5H9NO2[12] |
| Molecular Weight | 99.13 g/mol [3] | 115.13 g/mol [13] |
| Appearance | Colorless liquid, mild amine odor[15] | Data not readily available |
| Boiling Point | 202 °C / 395.6 °F[15] | Data not readily available |
| Melting Point | -24 °C / -11.2 °F[15] | Data not readily available |
| Flash Point | 86.1 °C (Closed Cup) | Data not readily available |
| Water Solubility | Miscible[14] | Expected to be high/miscible |
| Vapor Pressure | 0.7 mbar @ 25 °C[14] | Expected to be lower than NMP |
| Density | 1.030 g/cm³[14] | Data not readily available |
Note: Comprehensive experimental data for 4-Hydroxy-1-methylpyrrolidin-2-one is not as widely published as for NMP. Some properties are inferred based on chemical principles.
The key takeaway is that while a complete dataset is pending, the chemical modifications in 4-Hydroxy-1-methylpyrrolidin-2-one strongly suggest a less volatile, more polar solvent. The critical question for any lab is whether its solvency profile matches the specific application requirements. This can only be answered through direct experimental validation.
Comparative Analysis: Toxicological & Safety Profile
This is the most critical part of the analysis. While 4-Hydroxy-1-methylpyrrolidin-2-one offers a potential for a safer profile, a lack of comprehensive toxicological studies necessitates a cautious approach based on the available data.
| Safety Metric | 1-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-1-methylpyrrolidin-2-one |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child) [8] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[13] |
| Signal Word | Danger[15] | Warning[13] |
| Acute Oral Toxicity (LD50) | 3,914 mg/kg (rat)[4][6] | Harmful if swallowed (Category 4)[16] |
| Key Toxicological Concern | Reproductive Toxicity (Category 1B) [3][6] | Primary data on reproductive toxicity is not widely available. |
The most significant difference in the available GHS classifications is the absence of the H360D "May damage the unborn child" statement for the 4-hydroxy version. While this is a positive indicator, it must be stressed that this may be due to a lack of specific testing rather than proven safety. The "Warning" signal word, compared to NMP's "Danger," also suggests a lower overall hazard classification at present.[13][15]
Cost-Benefit Analysis Synthesis
The decision to switch from NMP to a less-studied alternative like 4-Hydroxy-1-methylpyrrolidin-2-one is a balance of known risks, potential benefits, and financial costs.
Costs:
-
Raw Material Price: Specialty chemicals like 4-Hydroxy-1-methylpyrrolidin-2-one are often more expensive than commodity solvents like NMP, especially in bulk quantities.
-
Process Re-validation: Switching a solvent in an established process, particularly in drug development, requires extensive re-validation of performance, stability, and purity, which consumes significant time and resources.
-
Data Gaps: The primary risk is the limited long-term toxicological data. While initial classifications are favorable, comprehensive studies may not have been performed.
Benefits:
-
Reduced EHS Risk: The most significant benefit is the immediate reduction in documented risk by moving away from a known reproductive toxicant. This improves worker safety and reduces liability.
-
Regulatory De-risking: Adopting a solvent without the severe hazard classifications of NMP simplifies regulatory compliance, reporting, and safety protocols. It future-proofs processes against further restrictions on NMP.
-
Performance Potential: The altered polarity and hydrogen-bonding capabilities may offer superior performance in specific, niche applications where NMP is not ideal.
Experimental Protocols for In-House Validation
To bridge the data gap and validate the suitability of 4-Hydroxy-1-methylpyrrolidin-2-one for your specific application, we provide the following standard operating procedures.
Protocol 1: Comparative Solvent Performance Evaluation
This protocol determines the solvency power of the alternative compared to NMP for a specific solute of interest.
Methodology:
-
Objective: To determine the saturation solubility (mg/mL) of a target compound in NMP versus 4-Hydroxy-1-methylpyrrolidin-2-one.
-
Materials:
-
Target solute (e.g., API, polymer)
-
NMP (control solvent)
-
4-Hydroxy-1-methylpyrrolidin-2-one (test solvent)
-
Vials with magnetic stir bars
-
Magnetic stir plate
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with solvents)
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS)
-
-
Procedure:
-
For each solvent, add a pre-weighed excess amount of the target solute to a known volume of the solvent (e.g., 5 mL) in a sealed vial. The key is to ensure solid solute remains after equilibration.
-
Place the vials on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours), ensuring continuous stirring.
-
After equilibration, stop stirring and allow the excess solid to settle.
-
Carefully draw a sample of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This removes any undissolved micro-particles.
-
Precisely dilute the filtered sample with a suitable mobile phase or solvent for analysis.
-
Quantify the concentration of the dissolved solute using a pre-calibrated analytical method (e.g., HPLC).
-
Compare the measured concentrations to determine the relative solvency power.
-
Protocol 2: Comparative In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a baseline comparison of the potential toxicity of the two solvents on a relevant cell line.
Methodology:
-
Objective: To determine the concentration of each solvent that reduces the viability of a cell culture by 50% (IC50).
-
Materials:
-
Relevant cell line (e.g., HepG2 for liver toxicity, HeLa)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
96-well cell culture plates
-
NMP and 4-Hydroxy-1-methylpyrrolidin-2-one
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions for both NMP and the test solvent in a complete cell culture medium. Ensure the final concentration of the solvent does not disrupt the medium itself.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include "cells only" (negative control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value for each solvent. A higher IC50 value indicates lower cytotoxicity.
-
Conclusion and Future Outlook
The transition away from NMP is no longer a question of "if" but "when and with what." 4-Hydroxy-1-methylpyrrolidin-2-one presents itself as a logically structured potential alternative, directly addressing the core chemical feature—the pyrrolidinone ring—while modifying it to potentially mitigate the primary hazard of reproductive toxicity.
The current analysis reveals a favorable, albeit incomplete, safety profile compared to NMP. The primary "cost" is not merely financial but lies in the investment required for rigorous in-house validation to bridge the existing data gaps. The provided experimental protocols offer a clear pathway for researchers to generate the necessary performance and safety data tailored to their specific applications.
For organizations committed to proactive safety management and regulatory resilience, the exploration of NMP alternatives like 4-Hydroxy-1-methylpyrrolidin-2-one is a prudent and necessary step. The initial data is promising, but as with all scientific endeavors, it must be validated through diligent experimentation.
References
-
Integrated Chemicals Specialties. NMP Alternatives: Dioxolane & TOU. 7
-
ChemPoint. Safer Solvents to Replace NMP. 1
-
3D InCites. Replacing NMP: Are You Ready? 2
-
Tedia. SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. 4
-
Saillenfait, A. M., et al. (2025). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats. ResearchGate. 5
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). 3
-
Sitarek, K. (2008). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. PubMed. 17
-
California Department of Public Health. N-Methylpyrrolidone (NMP) Hazard Advisory.
-
American Council on Science and Health. ACSH Explains: What's The Story On N-Methylpyrrolidone? 9
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(hydroxymethyl)pyrrolidin-2-one. 16
-
Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. 14
-
Fisher Scientific. SAFETY DATA SHEET: N-Methylpyrrolidinone. 15
-
PubChem. 4-hydroxy-1-methylpyrrolidin-2-one. 12
-
ChemicalBook. (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone. 13
-
Inchem. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). 10
-
Health Canada. Hazardous substance assessment – 1-Methyl-2-pyrrolidone. 6
-
Chemos. Safety Data Sheet: N-methyl-2-pyrrolidone. 8
-
Ghodke, D., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate. 11
Sources
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- 3. ec.europa.eu [ec.europa.eu]
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- 5. researchgate.net [researchgate.net]
- 6. Hazardous substance assessment – 1-Methyl-2-pyrrolidone - Canada.ca [canada.ca]
- 7. Alternatives-NMP [icspecialties.com]
- 8. chemos.de [chemos.de]
- 9. acsh.org [acsh.org]
- 10. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - 4-hydroxy-1-methylpyrrolidin-2-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 13. (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone | 252642-41-4 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. chemicalbook.com [chemicalbook.com]
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A Sustainable Horizon in Solvent Technology: A Comparative Guide to 4-Hydroxy-1-methylpyrrolidin-2-one
The escalating demand for greener and safer industrial processes has intensified the search for sustainable alternatives to conventional solvents. N-methyl-2-pyrrolidone (NMP), a widely used solvent in various sectors including pharmaceuticals, electronics, and polymer manufacturing, has come under increasing scrutiny due to its reproductive toxicity and environmental concerns. This guide provides a comprehensive comparison of a promising bio-based alternative, 4-Hydroxy-1-methylpyrrolidin-2-one, with the incumbent NMP, offering researchers, scientists, and drug development professionals a technical overview supported by available data.
The Imperative for NMP Replacement
N-methyl-2-pyrrolidone is a versatile dipolar aprotic solvent, prized for its high dissolving power for a wide range of organic and inorganic compounds.[1] Its applications are extensive, from acting as a reaction medium in the synthesis of polymers like polyamides and polyurethanes to its use in paint stripping and industrial cleaning.[2] However, the European Union has classified NMP as a substance of very high concern (SVHC) under REACH regulations due to its reproductive toxicity.[3][4] This has spurred significant research into identifying and developing safer, more sustainable alternatives that can match NMP's performance without its associated hazards.
Introducing 4-Hydroxy-1-methylpyrrolidin-2-one: A Bio-derived Candidate
4-Hydroxy-1-methylpyrrolidin-2-one is a functionalized pyrrolidone that presents a potentially sustainable alternative to NMP. Its hydroxyl group offers a site for further chemical modification and can influence its physical and chemical properties, potentially enhancing its performance in specific applications. A key advantage of 4-Hydroxy-1-methylpyrrolidin-2-one lies in its potential for synthesis from renewable biomass resources, aligning with the principles of green chemistry.
Green Synthesis Pathways: From Biomass to a Valuable Solvent
The pursuit of sustainable chemical production necessitates the development of synthetic routes that utilize renewable feedstocks. One promising approach for the synthesis of N-substituted pyrrolidones, including 4-Hydroxy-1-methylpyrrolidin-2-one, starts from levulinic acid, a platform chemical derivable from lignocellulosic biomass.[5] The general strategy involves the reductive amination of levulinic acid, which can be envisioned to be adapted for the synthesis of hydroxylated derivatives.
Figure 3: Workflow for assessing the biodegradability of a chemical substance using the OECD 301F test.
Conclusion and Future Outlook
4-Hydroxy-1-methylpyrrolidin-2-one holds significant promise as a sustainable and potentially safer alternative to NMP. Its derivability from renewable resources and the presence of a hydroxyl group for further functionalization make it an attractive candidate for a wide range of applications. However, to fully realize its potential, further research is critically needed to generate comprehensive experimental data on its solvent performance, particularly with key polymers like polyamides and polyurethanes, as well as detailed toxicological and ecotoxicological profiles.
Direct comparative studies against NMP under identical conditions are essential to provide the industry with the confidence to transition to this greener alternative. The protocols outlined in this guide provide a framework for generating this crucial data, paving the way for a more sustainable future in solvent technology.
References
(A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon the availability of more specific and direct research on 4-Hydroxy-1-methylpyrrolidin-2-one.)
Sources
Safety Operating Guide
Operational Safety Guide: Handling 4-Hydroxy-1-methylpyrrolidin-2-one in Research Environments
Part 1: Executive Safety Summary
Core Directive: Treat 4-Hydroxy-1-methylpyrrolidin-2-one with the same rigorous safety protocols applied to its parent compound, N-Methyl-2-pyrrolidone (NMP), until specific toxicological data proves otherwise.[1]
While this derivative is primarily classified as a skin and severe eye irritant (GHS H315, H319), its structural homology to NMP—a known reproductive toxin (Category 1B)—necessitates a "Safety by Analogy" approach.[1] This compound is hygroscopic and miscible with water, facilitating rapid dermal absorption.[1] Standard nitrile gloves provide insufficient protection against pyrrolidone derivatives.[1]
Immediate Action Required:
-
Stop: Do not use standard nitrile exam gloves for prolonged handling.[1][2]
-
Verify: Ensure access to a functioning chemical fume hood.
-
Equip: Procure Butyl Rubber or Silver Shield® (EVOH) gloves for primary handling.[1]
Part 2: Risk Assessment & PPE Matrix[1]
Hazard Identification (GHS Standards)
-
H335: May cause respiratory irritation.[1][4][5][6][7][9][10]
-
Precautionary Principle: Treat as a potential reproductive hazard (H360 analogy to NMP).[1]
Personal Protective Equipment (PPE) Selection
The polarity and solvent properties of pyrrolidones allow them to permeate standard glove materials rapidly.[1] The following matrix is non-negotiable for safe handling.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection (Primary) | Butyl Rubber (≥ 0.3 mm) or Silver Shield® (EVOH) | Pyrrolidones permeate nitrile and latex in <10 minutes.[1] Butyl rubber offers >480 min breakthrough time. |
| Hand Protection (Splash) | Double-layered Nitrile (change immediately upon contact) | Only acceptable for incidental touch. Nitrile degrades rapidly upon exposure to this class of chemicals.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.[1]1) | Safety glasses are insufficient due to the risk of irreversible eye damage from splashes (H319). |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Low vapor pressure reduces volatility risk, but heating generates hazardous vapors requiring containment.[1] |
| Body Protection | Lab Coat (Cotton/Poly) + Chemical Apron | Required when handling volumes >500 mL to prevent soak-through to street clothes. |
Visualization: PPE Decision Logic
The following diagram outlines the decision process for selecting the correct hand protection based on the task duration.
Figure 1: Glove selection logic based on exposure duration and risk.[1] Note the restriction on standard nitrile gloves.[1]
Part 3: Operational Handling Protocol
Reception and Storage
-
Hygroscopic Nature: This compound avidly absorbs atmospheric moisture.[1]
-
Protocol:
-
Upon receipt, inspect the container for seal integrity.[1]
-
Store in a cool, dry place away from strong oxidizers and acids.[1]
-
Best Practice: Store under an inert atmosphere (Nitrogen or Argon) if the container is opened, or use a desiccator.[1] Moisture absorption alters the molecular weight calculation for stoichiometry.[1]
-
Weighing and Transfer (Solids/Viscous Liquids)
Depending on purity and isomer, the substance may be a waxy solid or viscous liquid.[1]
Step-by-Step Procedure:
-
Engineering Control: Perform all open-container operations inside a certified chemical fume hood.
-
Preparation: Place a disposable absorbent pad (benchkote) in the hood.[1]
-
Weighing:
-
Transfer: Dissolve immediately in the reaction solvent to minimize open-air exposure time.
-
Decontamination: Wipe the outer container threads with a dry Kimwipe before resealing to prevent cap seizing (a common issue with pyrrolidones).[1]
Reaction Setup
-
Thermal Stability: Stable under standard conditions but emits toxic nitrogen oxide fumes upon thermal decomposition.[1]
-
Incompatibility: Violent reactions may occur with strong reducing agents or acid chlorides.[1]
-
Monitoring: Ensure the reaction vessel is vented to a scrubber or hood exhaust if heating above 100°C.
Part 4: Emergency Response & Waste Logistics[1]
Accidental Exposure
-
Skin Contact:
-
Eye Contact:
-
Flush with water for 15 minutes, holding eyelids open.[1] Seek immediate ophthalmological consult.
-
-
Spill Cleanup:
Waste Disposal Workflow
Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1]
Figure 2: Waste segregation and disposal workflow to prevent environmental contamination.[1][9][10]
Quantitative Data Summary
| Property | Value/Condition | Operational Impact |
| Physical State | Viscous Liquid / Waxy Solid | Requires positive displacement pipettes or spatula.[1] |
| Water Solubility | Miscible | Do not dispose down drain (H411).[1] |
| Flash Point | > 110°C (Estimated) | Low flammability, but combustible.[1] |
| Glove Breakthrough | Nitrile: < 10 min | Critical: Use Butyl Rubber.[1] |
References
-
PubChem. (n.d.).[1] 4-Hydroxy-2-pyrrolidinone Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
California Office of Environmental Health Hazard Assessment. (2020).[1][11] N-Methylpyrrolidone (NMP) Fact Sheet. Proposition 65 Warnings.[10][11] Retrieved October 26, 2023, from [Link][1]
Sources
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- 5. fishersci.com [fishersci.com]
- 6. 4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 152807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 59887-20-6 Cas No. | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Apollo [store.apolloscientific.co.uk]
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- 9. fishersci.ca [fishersci.ca]
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- 11. p65warnings.ca.gov [p65warnings.ca.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
